Quinoxalin-2-ylboronic acid
Description
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Properties
IUPAC Name |
quinoxalin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAMRPPXVOZTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668622 | |
| Record name | Quinoxalin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-90-3 | |
| Record name | B-2-Quinoxalinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxalin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Quinoxaline Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Quinoxalin-2-ylboronic Acid
This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in contemporary chemical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the compound's properties, reactivity, and strategic applications.
The quinoxaline motif, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a boronic acid moiety at the 2-position transforms the quinoxaline core into a versatile synthetic intermediate, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[4] This guide elucidates the key chemical characteristics that underpin the utility of this compound in the synthesis of complex, high-value molecules.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective handling, reaction optimization, and interpretation of experimental outcomes.
Structural and General Data
This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of the planar quinoxaline ring system with a boronic acid group (-B(OH)₂) attached to the C2 position.
| Property | Value | Source |
| IUPAC Name | (Quinoxalin-2-yl)boronic acid | [5] |
| CAS Number | 499769-90-3 | [5] |
| Molecular Formula | C₈H₇BN₂O₂ | [5] |
| Molecular Weight | 173.97 g/mol | [5][6] |
| Physical Form | Solid | [7][8] |
| Storage | Recommended storage under inert atmosphere, often at -20°C for long-term stability. | [7][8] |
Solubility and Stability Profile
Like many boronic acids, the solubility of this compound is moderate in polar aprotic solvents such as THF, dioxane, and DMF, and it exhibits limited solubility in water and nonpolar hydrocarbon solvents.
Causality Behind Stability: The stability of boronic acids is a critical consideration. A significant challenge in their application, particularly in biological contexts, is oxidative instability.[9] The C-B bond can be susceptible to oxidation, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom). The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold can influence the electrophilicity of the boron atom and the stability of the C-B bond. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to minimize oxidative degradation over time.[7]
Acidity (pKa)
The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent. While specific experimental pKa data for this compound is not widely published, the pKa of arylboronic acids typically falls in the range of 8-10.[10][11] The presence of the nitrogen-containing quinoxaline ring system may influence this value. Knowledge of the pKa is crucial for optimizing reactions, particularly the Suzuki-Miyaura coupling, where the formation of the boronate is a key step in the catalytic cycle.[12]
Synthesis of this compound
The synthesis of quinoxaline derivatives is well-established, commonly involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13] A common strategy to prepare the target boronic acid involves a two-step process starting from a halogenated precursor.
Caption: Proposed synthesis workflow for this compound.
Expertise & Causality: This pathway is strategically advantageous. The Miyaura borylation is a robust and high-yielding reaction for converting aryl halides to boronic esters. The pinacol ester intermediate is often more stable, less polar, and easier to purify via chromatography than the final boronic acid. The final deprotection via hydrolysis is typically a clean and efficient transformation.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[12][14] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[4]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate salt, transfers its organic group (the quinoxalinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[12][15]
Experimental Protocol: A Self-Validating System
This protocol describes a representative Suzuki-Miyaura coupling. The choice of base, solvent, and ligand is crucial for success and must be optimized for specific substrates.
Objective: To synthesize 2-phenylquinoxaline from this compound and bromobenzene.
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (buchwald ligand, 0.04 eq)
-
Cesium fluoride (CsF, 2.0 eq)
-
Anhydrous isopropanol
Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, cesium fluoride, Pd(OAc)₂, and SPhos.
-
Purging: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst, which is formed in situ.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous isopropanol followed by bromobenzene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Trustworthiness through Design: This protocol is self-validating. The use of a pre-catalyst (Pd(OAc)₂) with a specific phosphine ligand (SPhos) creates a well-defined, highly active catalytic system.[16] Cesium fluoride is a milder base that is particularly effective in minimizing protodeboronation of heteroaryl boronic acids.[16] Monitoring by TLC/LC-MS provides real-time validation of the reaction's progress.
Applications in Drug Discovery and Materials Science
This compound is not merely a synthetic tool; it is a gateway to novel molecular architectures with significant functional potential.
-
Medicinal Chemistry: It serves as a key building block for synthesizing complex quinoxaline derivatives as inhibitors for various enzymes, such as kinases and proteases, which are important targets in oncology.[17][18] The ability to rapidly generate libraries of substituted quinoxalines via Suzuki coupling allows for efficient exploration of structure-activity relationships (SAR).[4]
-
Materials Science: The rigid, planar, and electron-deficient nature of the quinoxaline ring makes it an attractive component for organic light-emitting diodes (OLEDs), fluorescent materials, and organic sensitizers for solar cells.[19] this compound provides a direct route to incorporate this scaffold into larger π-conjugated systems.
Expected Spectroscopic Signatures
For structure verification, the following spectroscopic characteristics are expected.
-
¹H NMR: Signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoxaline ring. A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: Resonances for the eight carbon atoms of the quinoxaline ring. The carbon atom attached to boron (C2) will appear at a characteristic chemical shift, often broadened due to quadrupolar relaxation of the boron nucleus.
-
IR Spectroscopy: Characteristic bands for aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a broad O-H stretch (~3200-3400 cm⁻¹) from the boronic acid group.[20][21]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, corresponding to the calculated molecular weight.[21]
Conclusion and Future Outlook
This compound stands as a powerful and versatile reagent in modern organic synthesis. Its value is intrinsically linked to the biological and material relevance of the quinoxaline scaffold and the synthetic power of the Suzuki-Miyaura cross-coupling reaction. As the demand for novel, complex heterocyclic compounds continues to grow in both pharmaceutical and materials research, the strategic importance of well-characterized building blocks like this compound is set to increase, paving the way for future innovations.
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Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
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Navigating the Synthetic Landscape of Quinoxaline Boronic Acids: A Technical Guide for Researchers
For chemists at the forefront of pharmaceutical research and materials science, the quinoxaline scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials.[1] The strategic introduction of a boronic acid moiety onto this framework unlocks a versatile toolkit for synthetic diversification, primarily through the powerful Suzuki-Miyaura cross-coupling reaction.[2] This technical guide provides an in-depth exploration of quinoxaline boronic acids, with a particular focus on their synthesis, characterization, and application in modern organic chemistry.
While specific isomers of quinoxaline boronic acid are commercially available, such as quinoxalin-5-ylboronic acid (CAS No. 1310707-17-5) and quinoxalin-6-ylboronic acid (CAS No. 852432-98-5), it is noteworthy that a dedicated CAS number for quinoxalin-2-ylboronic acid is not readily found in major chemical databases.[3] This may suggest its relative instability or less common utilization compared to its isomers. This guide will, therefore, present general principles and methodologies applicable to the synthesis and handling of this class of compounds, using available data for its isomers as illustrative examples.
Key Physicochemical Properties
The properties of quinoxaline boronic acids are dictated by the interplay of the electron-withdrawing quinoxaline core and the versatile boronic acid functional group. A summary of the key properties for a representative isomer, quinoxalin-6-ylboronic acid, is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BN₂O₂ | [3] |
| Molecular Weight | 173.97 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of quinoxaline boronic acids can be approached through several strategic disconnections. A prevalent method involves the borylation of a halogenated quinoxaline precursor. The choice of borylating agent and catalyst is critical for achieving high yields and regioselectivity.
A general workflow for the synthesis of a quinoxaline boronic acid, such as the 6-isomer, is depicted below. This typically involves a palladium-catalyzed cross-coupling reaction between a bromoquinoxaline and a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).
Figure 1. A generalized synthetic workflow for the preparation of quinoxaline boronic acids via a Miyaura borylation reaction, followed by hydrolysis of the intermediate pinacol ester.
Detailed Experimental Protocol: Synthesis of Quinoxalin-6-ylboronic Acid Pinacol Ester
The following protocol is a representative example of a Miyaura borylation reaction.
Materials:
-
6-Bromoquinoxaline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the quinoxaline-6-ylboronic acid pinacol ester.
The subsequent hydrolysis of the pinacol ester to the corresponding boronic acid is typically achieved by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that can be easily removed.
Applications in Suzuki-Miyaura Cross-Coupling
Quinoxaline boronic acids are invaluable building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the quinoxaline core and various aryl or heteroaryl partners.[4] This reaction is a cornerstone of modern drug discovery and materials science.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
Quinoxaline boronic acid (e.g., quinoxalin-6-ylboronic acid)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent (e.g., toluene or a mixture of DME and water)
Procedure:
-
In a reaction vessel, combine the quinoxaline boronic acid (1.2 eq), aryl halide (1.0 eq), and palladium catalyst (0.02-0.05 eq).
-
Add the solvent, followed by the aqueous base.
-
Heat the mixture under an inert atmosphere to reflux for the required time, monitoring by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast library of substituted quinoxalines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer and antimicrobial agents.[5][6]
Safety and Handling
Boronic acids and their derivatives require careful handling in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.
Conclusion
Quinoxaline boronic acids are powerful synthetic intermediates that provide a gateway to a wide array of functionalized quinoxaline derivatives. A thorough understanding of their synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for researchers in drug discovery and materials science. While the specific properties of this compound remain to be fully elucidated in publicly accessible databases, the principles outlined in this guide provide a solid foundation for its synthesis and application, leveraging the knowledge gained from its more well-characterized isomers.
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Quinoxalin-5-ylboronic acid | C8H7BN2O2 | CID 53630354 - PubChem. (URL: [Link])
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Quinoxalin-2-ylboronic Acid: A Strategic Building Block in Medicinal Chemistry and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxalin-2-ylboronic acid and its derivatives have emerged as pivotal intermediates in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a recognized "privileged structure," frequently found in a multitude of biologically active compounds.[1][2] The introduction of a boronic acid moiety at the 2-position of this heterocyclic system unlocks a versatile toolkit for the construction of complex molecular architectures, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and key applications, with a particular focus on its role in the development of novel therapeutic agents, such as kinase inhibitors.
Introduction to this compound: Properties and Significance
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of a boronic acid group onto the quinoxaline core profoundly enhances its synthetic utility, positioning it as a coveted building block for the synthesis of novel compounds with therapeutic potential.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C8H7BN2O2 | |
| Molecular Weight | 173.97 g/mol | |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
The true value of this compound lies in its ability to serve as a versatile precursor in carbon-carbon bond-forming reactions, enabling the facile introduction of the quinoxaline motif into a wide array of molecular scaffolds.
Synthesis and Characterization
The synthesis of this compound is a critical first step for its utilization in further synthetic endeavors. While various methods for the synthesis of quinoxaline derivatives exist, the preparation of the 2-boronic acid derivative often involves a multi-step sequence. A common and effective strategy involves the synthesis of a stable precursor, the pinacol ester of this compound, which can then be hydrolyzed to the desired boronic acid.
Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
A prevalent method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed reaction typically involves the coupling of a halide with a boron-containing reagent like bis(pinacolato)diboron (B2pin2).
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of the pinacol ester of this compound.
Detailed Experimental Protocol (Hypothetical, based on standard Miyaura borylation procedures):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline.
Hydrolysis to this compound
The pinacol ester can be readily hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
General Hydrolysis Protocol:
-
Dissolve the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in a suitable solvent system (e.g., a mixture of acetone and water).
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectroscopic data based on the structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the quinoxaline ring system would appear in the downfield region (typically δ 7.5-9.0 ppm). The protons of the boronic acid group (-B(OH)2) may be broad and their chemical shift can be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would be observed in the typical range for heteroaromatic compounds (approximately δ 120-160 ppm). The carbon attached to the boron atom would likely be deshielded. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C8H7BN2O2 (173.97 g/mol ). |
| Infrared (IR) | Characteristic peaks for O-H stretching of the boronic acid group (broad, ~3200-3600 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations would be expected. |
Reactivity and Key Transformations: The Suzuki-Miyaura Coupling
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a powerful method for constructing biaryl and heteroaryl-aryl structures.[3][4][5]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Practical Considerations for Coupling with this compound
When using this compound in Suzuki-Miyaura couplings, several factors need to be considered to achieve optimal results:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, often with phosphine ligands. The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.
-
Base: The base is crucial for the transmetalation step. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH).
-
Solvent: A range of solvents can be used, often in combination with water. Common choices include dioxane, toluene, and dimethylformamide (DMF).
-
Reaction Temperature: The reaction temperature is typically elevated to facilitate the catalytic cycle.
Applications in Drug Discovery and Medicinal Chemistry
The quinoxaline moiety is a key pharmacophore in numerous approved drugs and clinical candidates.[6] this compound serves as a strategic starting material for the synthesis of a variety of these bioactive molecules, particularly in the area of kinase inhibition.
Case Study: Synthesis of c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that has been implicated in the development and progression of various cancers. Consequently, the development of c-Met inhibitors is an active area of cancer research. Several potent c-Met inhibitors feature a quinoxaline core.[7][8][9][10]
This compound can be utilized in a Suzuki-Miyaura coupling with a suitably functionalized aryl halide to construct the core structure of these inhibitors.
Hypothetical Synthetic Route to a c-Met Inhibitor Core:
Caption: A conceptual pathway for the synthesis of c-Met kinase inhibitors using this compound.
This synthetic strategy allows for the modular assembly of complex molecules, enabling the exploration of structure-activity relationships (SAR) by varying the coupling partners.
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the biologically important quinoxaline scaffold into a diverse range of molecules. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound in the design and synthesis of next-generation drugs is set to expand. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the construction of increasingly complex and potent bioactive compounds.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Sungkyunkwan University. Available at: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. Available at: [Link]
-
Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase. PubMed. Available at: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Tsi Journals. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available at: [Link]
-
Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. ResearchGate. Available at: [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Available at: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Available at: [Link]
-
HSQC-heteronuclear single quantum coherence.pdf. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. PubChem. Available at: [Link]
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Quinoxalin-2-ylboronic Acid
This guide provides a comprehensive overview of the critical stability and storage considerations for quinoxalin-2-ylboronic acid, a vital building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who handle, store, and utilize this and structurally related N-heterocyclic boronic acids. By understanding the inherent instability of this molecule and implementing the protocols outlined herein, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction: The Double-Edged Sword of N-Heterocyclic Boronic Acids
This compound and its derivatives are increasingly sought-after intermediates in medicinal chemistry. The quinoxaline scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial properties. The boronic acid moiety, a versatile functional group, allows for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
However, the juxtaposition of the electron-deficient quinoxaline ring system and the electrophilic boronic acid group introduces inherent instability. This guide will delve into the primary degradation pathways that compromise the purity and reactivity of this compound and provide actionable strategies for its proper storage and handling.
Core Concepts in this compound Stability
The stability of this compound is primarily dictated by two key degradation pathways: protodeboronation and oxidation. The presence of the nitrogen atoms in the quinoxaline ring system significantly influences the electronic properties of the aryl-boron bond, making it particularly susceptible to these degradation routes.
Protodeboronation: The Predominant Degradation Pathway
Protodeboronation is the acid- or base-catalyzed cleavage of the carbon-boron bond, resulting in the formation of quinoxaline. This is often the most significant challenge in the handling and storage of N-heterocyclic boronic acids. The generally accepted mechanism involves the protonation of the aromatic ring, which facilitates the departure of the boronic acid group. For N-heterocyclic boronic acids like this compound, the nitrogen atoms can be protonated, which can further activate the ring towards protodeboronation.
It is well-documented that 2-pyridylboronic acids, close structural analogs of this compound, are notoriously unstable and readily undergo protodeboronation.[1][2][3] This inherent instability is a direct consequence of the electronic nature of the nitrogen-containing aromatic ring.
Oxidative Degradation: A Common Pitfall
Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a phenol, in this case, 2-hydroxyquinoxaline. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4] The mechanism is thought to proceed through the formation of a boronate ester with an oxidizing species, followed by rearrangement and hydrolysis. While often a slower process than protodeboronation for N-heterocyclic boronic acids, oxidative degradation can still significantly impact the purity of the material over time.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound, strict adherence to proper storage and handling procedures is paramount.
Long-Term Storage
For long-term storage, the following conditions are recommended to maximize the shelf-life of solid this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of both protodeboronation and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby slowing oxidative degradation and hydrolysis-mediated protodeboronation. |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed, non-reactive container | Prevents exposure to air and moisture. |
Short-Term Handling
When handling this compound for experimental use, the following practices should be observed:
-
Minimize Exposure: Only remove the required amount of material from long-term storage and allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas.
-
Aprotic Solvents: For preparing solutions, use anhydrous, aprotic solvents to minimize protodeboronation. If aqueous conditions are necessary for a reaction, the boronic acid should be added at the last possible moment.
Stability-Indicating Analytical Methodology
A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact drug substance from its degradation products.
Recommended Analytical Technique: UPLC-UV/MS
Ultra-Performance Liquid Chromatography (UPLC) coupled with both UV and Mass Spectrometric (MS) detection is the recommended technique for the analysis of this compound and its potential degradants. UPLC offers high resolution and short analysis times, which is advantageous for labile compounds.[5]
Illustrative UPLC Method Parameters:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm and 320 nm (or as determined by UV spectrum of the analyte) |
| MS Detection | Electrospray Ionization (ESI) in positive and negative mode |
Note: This is a starting point, and method optimization will be necessary for specific applications.
Designing a Forced Degradation Study
A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. This helps to identify potential degradation products and establish degradation pathways.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Detailed Experimental Protocol for Forced Degradation
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of NaOH before UPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw aliquots at the same time points as for acid hydrolysis. Neutralize the aliquots with an equivalent amount of HCl before UPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at the same time points.
-
Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 80°C. Withdraw aliquots at the same time points.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C. At each time point, dissolve a portion of the solid in the initial solvent to the stock solution concentration for analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time points. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all samples by the developed UPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.
-
Propose structures for the degradation products based on their mass spectra and knowledge of the degradation pathways.
-
Perform a mass balance calculation to account for the parent compound and all major degradation products.
-
Anticipated Degradation Products
Based on the known degradation pathways of arylboronic acids, the following degradation products are anticipated for this compound:
| Degradation Pathway | Anticipated Product | Chemical Structure |
| Protodeboronation | Quinoxaline | C₈H₆N₂ |
| Oxidation | 2-Hydroxyquinoxaline | C₈H₆N₂O |
The formation of these products should be monitored by UPLC-MS, and their identities can be confirmed by comparison with authentic reference standards if available.
Conclusion and Best Practices
This compound is an intrinsically labile molecule, with protodeboronation and oxidation being its primary degradation pathways. The presence of the quinoxaline ring system is expected to enhance its susceptibility to degradation compared to simple arylboronic acids. To ensure the quality and reliability of this important building block, the following best practices are strongly recommended:
-
Store Cold and Inert: Always store solid this compound at or below -20°C under an inert atmosphere.
-
Handle with Care: Minimize exposure to atmospheric moisture and oxygen during handling. Use anhydrous, aprotic solvents whenever possible.
-
Analyze Before Use: Always analyze the purity of the material by a validated stability-indicating method before use in a chemical reaction.
-
Consider Stable Analogs: For applications where stability is a major concern, consider the use of more stable boronic acid esters, such as the pinacol or MIDA esters, which can be deprotected in situ.[1][2][3]
By adhering to these guidelines, researchers can confidently utilize this compound in their synthetic endeavors, ultimately contributing to the successful development of new and innovative pharmaceuticals.
References
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- A General Solution for the 2-Pyridyl Problem. PMC.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Degradation pathways of a peptide boronic acid deriv
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Discovery of Quinoxalin-2-ylboronic acid
An In-depth Technical Guide to the Synthesis and Application of Quinoxalin-2-ylboronic Acid
Abstract
This compound is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The quinoxaline scaffold is a recognized privileged structure, appearing in numerous pharmacologically active agents. The introduction of a boronic acid moiety at the 2-position transforms the quinoxaline core into a versatile coupling partner, primarily for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the predominant synthetic routes to this compound, details its characterization, and explores its cornerstone application in Suzuki-Miyaura cross-coupling, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of this compound
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a structural motif of significant interest to the pharmaceutical industry.[1][2] Derivatives of quinoxaline have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] Consequently, the development of robust synthetic methodologies to access functionalized quinoxaline derivatives is a primary objective in drug discovery programs.
The strategic value of this compound lies in the unique reactivity of the boronic acid group. Boronic acids and their esters are exceptionally useful intermediates in organic synthesis due to their stability, low toxicity, and, most importantly, their participation in the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between sp²-hybridized centers under mild and functional-group-tolerant conditions.[8] By functionalizing the quinoxaline core as a boronic acid, chemists unlock an efficient pathway to synthesize complex 2-aryl- or 2-vinyl-quinoxalines, which are otherwise challenging to prepare.
This guide serves as a technical resource for researchers, detailing the most reliable methods for the preparation of this key synthetic intermediate and its subsequent use in constructing advanced molecular architectures.
Synthetic Methodologies for this compound
The synthesis of this compound is typically achieved by introducing the C-B bond onto a pre-formed quinoxaline ring, usually starting from a 2-haloquinoxaline. The two most prevalent and effective strategies are lithiation-borylation and palladium-catalyzed Miyaura borylation.
Pathway I: Lithiation-Borylation of 2-Haloquinoxalines
This classic organometallic approach relies on the generation of a highly nucleophilic quinoxalin-2-yllithium species via a lithium-halogen exchange, which is then trapped by an electrophilic boron source, typically a trialkyl borate.[9][10]
Experimental Protocol: Synthesis via Lithiation-Borylation
-
Objective: To synthesize this compound from 2-chloroquinoxaline.
-
Materials:
-
2-Chloroquinoxaline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate [B(OiPr)₃]
-
Aqueous Hydrochloric Acid (2 M HCl)
-
Diethyl ether (Et₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Reaction Setup: Add 2-chloroquinoxaline (1.0 eq) to a flame-dried, three-necked flask under an argon atmosphere. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. A dark-colored solution indicates the formation of the organolithium species. Stir for 1 hour at -78 °C.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The reaction is exothermic; maintain the temperature below -70 °C during the addition.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for at least 12 hours (overnight).
-
Hydrolysis (Workup): Cool the mixture to 0 °C and cautiously quench by adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by trituration with a cold mixture of hexanes and Et₂O or by recrystallization to yield this compound as a solid.
-
-
Expertise & Causality: Why These Conditions?
-
Anhydrous Conditions & Inert Atmosphere: Organolithium reagents are extremely strong bases and nucleophiles. They react violently with water and are readily oxidized by air. Failure to exclude moisture and oxygen will quench the reagent and drastically reduce the yield.
-
Cryogenic Temperature (-78 °C): The quinoxalin-2-yllithium intermediate is thermally unstable. Maintaining a very low temperature is critical to prevent its decomposition and side reactions with the THF solvent.[11]
-
Acidic Hydrolysis: The borylation step initially forms a triisopropyl boronate ester. This ester must be hydrolyzed to the desired boronic acid, a process efficiently driven by acidic conditions.
-
Pathway II: Palladium-Catalyzed Miyaura Borylation
A more modern and often milder alternative is the palladium-catalyzed cross-coupling of a 2-haloquinoxaline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13] This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithiums.[14]
Experimental Protocol: Synthesis via Miyaura Borylation
-
Objective: To synthesize this compound pinacol ester from 2-chloroquinoxaline.
-
Materials:
-
2-Chloroquinoxaline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Water
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-chloroquinoxaline (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Immerse the flask in an oil bath preheated to 80-90 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues, washing the pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound pinacol ester can be purified by silica gel column chromatography. The pinacol ester can often be used directly or hydrolyzed to the boronic acid if required.
-
-
Expertise & Causality: Why These Conditions?
-
Palladium Catalyst & Ligand: The Pd(dppf)Cl₂ complex is a robust precatalyst that, upon reduction in situ, forms the active Pd(0) species. The dppf ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Base (KOAc): A base is essential for the transmetalation step of the catalytic cycle. It is believed to activate the diboron reagent or facilitate the formation of a key palladium-acetate intermediate.[13]
-
Diboron Reagent (B₂pin₂): B₂pin₂ is a stable, easy-to-handle solid that serves as the boron source. The resulting pinacol ester is generally more stable and easier to purify than the free boronic acid.
-
Characterization and Data Presentation
Proper characterization is essential to confirm the identity and purity of the synthesized product. The following data are typical for this compound.
Table 1: Typical Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.8-9.2 ppm) corresponding to the quinoxaline protons. A broad, exchangeable singlet for the two -OH protons of the boronic acid group. |
| ¹³C NMR | Aromatic carbon signals, including a characteristically downfield signal for the carbon atom directly bonded to the boron (C-B bond). |
| Mass Spec (HRMS) | A molecular ion peak ([M+H]⁺ or other adducts) corresponding to the exact calculated mass, confirming the elemental composition. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[15] This reaction enables the modular synthesis of diverse libraries of 2-substituted quinoxalines for biological screening.
Experimental Workflow
The following diagram illustrates a typical workflow for coupling this compound with an aryl halide.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a high-value, versatile intermediate for the synthesis of complex molecules. Its preparation is well-documented and achievable through robust methods like lithiation-borylation or the milder palladium-catalyzed Miyaura borylation, allowing researchers to select a pathway that best suits their substrate and laboratory capabilities. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling, which provides a direct and modular route to novel quinoxaline derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide offer a solid technical foundation for the effective synthesis and utilization of this important chemical tool.
References
-
synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Lu, Q., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved January 20, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Abreu, H., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Retrieved January 20, 2026, from [Link]
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Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2004, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Standard Lithiation–Borylation A user's guide. (2017, February 28). University of Bristol. Retrieved January 20, 2026, from [Link]
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ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. (2010, May 18). ResearchGate. Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022, February 5). ResearchGate. Retrieved January 20, 2026, from [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved January 20, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). SlideShare. Retrieved January 20, 2026, from [Link]
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Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021, January 30). YouTube. Retrieved January 20, 2026, from [Link]
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Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide for Drug Discovery
Foreword
The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the remarkable diversity of biological activities exhibited by its derivatives have cemented its importance in the relentless pursuit of novel therapeutic agents. This technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the biological activities of quinoxaline derivatives. Moving beyond a mere catalog of findings, this document delves into the causal relationships behind experimental designs, provides validated protocols, and visually maps the intricate molecular pathways and workflows that underpin the pharmacological potential of this fascinating class of compounds.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent efficacy against a broad spectrum of human cancers.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[4][5]
Mechanisms of Anticancer Action
A primary mode of anticancer activity for many quinoxaline derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[4] By acting as competitive inhibitors of ATP at the kinase active site, these compounds can effectively shut down aberrant signaling cascades that drive tumor growth.[4]
Another key mechanism is the induction of apoptosis, or programmed cell death.[4][5] Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.[6] Some derivatives also function as topoisomerase II inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified model of apoptosis induction in a cancer cell by a hypothetical quinoxaline derivative.
Caption: Apoptosis induction by a quinoxaline derivative.
Quantitative Assessment of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[7] The table below summarizes the in vitro anticancer activity (IC50 values in µM) of selected quinoxaline derivatives against various human cancer cell lines.
| Compound | R-groups/Substituents | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| VIIIc | Varies | 2.5 | - | - | - | [4] |
| XVa | Varies | 4.4 | - | - | - | [4] |
| VIId | Varies | 7.8 | - | - | - | [4] |
| VIIIa | Varies | - | 9.8 | - | - | [4] |
| 4m | Bromo-substituted | - | - | - | 9.32 | [6] |
| 4b | Bromo-substituted | - | - | - | 11.98 | [6] |
| 17 | Sulfono-hydrazide | 48 | - | - | 46.6 | [8] |
| 18 | Benzo-hydrazide | - | - | 22.11 | - | [8] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step method for determining the cytotoxic effects of quinoxaline derivatives on cancer cells.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells, then seed them in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the existing medium and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][9][10]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of quinoxaline derivatives is often attributed to their ability to interfere with microbial DNA synthesis and function. Some derivatives are known to intercalate into the DNA, disrupting replication and transcription processes. Additionally, certain quinoxaline compounds can inhibit key microbial enzymes, leading to the disruption of essential metabolic pathways.
Quantitative Assessment of Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The following table presents the MIC values (in µg/mL) of representative quinoxaline derivatives against various bacterial and fungal strains.
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus flavus | Reference |
| Quinoxaline Derivative | 1-4 | - | - | - | [11] |
| 2d | - | 8 | - | - | [9] |
| 3c | - | 8 | - | - | [9] |
| 4 | 16 | - | - | - | [9] |
| 6a | 16 | - | - | - | [9] |
| 10 | - | - | 16 | 16 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the procedure for determining the MIC of quinoxaline derivatives against bacterial strains.[11][12]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Quinoxaline derivatives dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: A Frontline Defense Against Viral Infections
The emergence of new and re-emerging viral diseases underscores the urgent need for novel antiviral therapies. Quinoxaline derivatives have shown promise as antiviral agents, with activity against a variety of DNA and RNA viruses.[13][14][15]
Mechanism of Antiviral Action
The antiviral mechanisms of quinoxaline derivatives are diverse and often virus-specific. Some compounds inhibit viral entry into host cells, while others target key viral enzymes such as reverse transcriptase or proteases.[13] For instance, certain quinoxaline derivatives have been shown to bind to the NS1A RNA-binding domain of the influenza virus, disrupting its function.[13]
The following diagram illustrates a general workflow for a plaque reduction assay.
Caption: Workflow for a Plaque Reduction Assay.
Quantitative Assessment of Antiviral Activity
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.[13] The table below shows the antiviral activity (IC50 or EC50 in µM) of selected quinoxaline derivatives.
| Compound | Virus | Host Cell | Activity (µM) | Reference |
| Derivative with 2-furyl at position 6 | Influenza A | - | 3.5 (IC50) | [13] |
| Derivative with 3-methoxyphenyl at position 6 | Influenza A | - | 6.2 (IC50) | [13] |
| Compound 1 | Herpes Simplex Virus | Vero | Reduces plaques by 25% at 20 µg/mL | [13] |
Experimental Protocol: Plaque Reduction Assay
This protocol describes the plaque reduction assay to determine the antiviral efficacy of quinoxaline derivatives.[16]
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Quinoxaline derivatives
-
Agarose
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates and grow to a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the quinoxaline derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Incubate for 1 hour to allow for virus adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing the corresponding concentration of the quinoxaline derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties in various preclinical models.[17][18][19][20]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinoxaline derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, and to reduce the levels of pro-inflammatory cytokines such as TNF-α and various interleukins.[21]
In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[17][21][22]
| Compound | Dose | Time (h) | % Inhibition of Edema | Reference |
| Compound 7b | - | - | 41% | [19] |
| Indomethacin (Reference) | - | - | 47% | [19] |
| Derivative L1 | 25 mg/kg | - | 2.25% - 22.95% | [17] |
| Derivative L2 | 25 mg/kg | - | 2.25% - 22.95% | [17] |
| Derivative L5 | 25 mg/kg | - | 2.25% - 22.95% | [17] |
| Diclofenac sodium (Reference) | 10 mg/kg | - | - | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the carrageenan-induced paw edema model for evaluating the in vivo anti-inflammatory activity of quinoxaline derivatives.[17][21]
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Quinoxaline derivatives
-
Plethysmometer
-
Vehicle (e.g., 1% acacia solution)
-
Reference drug (e.g., diclofenac sodium)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a reference group (diclofenac sodium), and test groups (quinoxaline derivatives at different doses). Administer the compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Structure-Activity Relationship (SAR) Summary
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[8][23][24][25] Key SAR insights include:
-
Positions 2 and 3: Substitutions at these positions are critical for activity. The introduction of various aryl and heteroaryl groups can significantly modulate the biological effects.[8]
-
Linkers: The type of linker connecting substituents to the quinoxaline core, such as amides or sulfonamides, plays a crucial role in determining potency.[8]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can have a profound impact. For instance, electron-donating groups on an aromatic ring fused to the quinoxaline system can increase anticancer activity, while electron-withdrawing groups may decrease it.[8]
Future Perspectives
The vast chemical space accessible through the functionalization of the quinoxaline scaffold, coupled with its diverse and potent biological activities, ensures that it will remain a fertile ground for drug discovery for years to come. Future research will likely focus on the development of highly selective derivatives that target specific molecular pathways with improved efficacy and reduced off-target effects. The integration of computational modeling and medicinal chemistry approaches will undoubtedly accelerate the design and synthesis of the next generation of quinoxaline-based therapeutics.
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An In-Depth Technical Guide to Heteroarylboronic Acids for Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroarylboronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals.[1] Their utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] However, the unique electronic and structural properties of heteroarylboronic acids present distinct challenges, including inherent instability and variable reactivity, which can impede synthetic efficiency. This guide provides a comprehensive technical overview, offering field-proven insights into the synthesis, handling, and application of these critical building blocks. It aims to equip researchers with the knowledge to navigate the complexities of working with heteroarylboronic acids, troubleshoot common issues, and ultimately accelerate the drug discovery and development process.
Introduction: The Pivotal Role of Heteroarylboronic Acids
Heterocyclic moieties are fundamental structural components in a vast array of biologically active molecules.[3] Their incorporation is a key strategy for modulating critical properties such as polarity, solubility, and metabolic stability, which are paramount in drug design.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as a dominant method for forging C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of boron-containing reagents.[3][4] Within this framework, heteroarylboronic acids serve as the linchpin, providing the heteroaromatic fragment for coupling.
The significance of these reagents is underscored by their frequent use in the synthesis of pharmaceuticals. A survey of small-molecule drugs approved by the FDA between 2015 and 2020 revealed that 88% contained at least one N-heterocyclic subunit.[3] This prevalence highlights the critical need for a deep understanding of the reagents that enable their synthesis.
Synthesis of Heteroarylboronic Acids: Navigating the Landscape
The preparation of heteroarylboronic acids can be challenging due to the diverse reactivity of heterocyclic systems.[5] Several synthetic strategies are commonly employed, each with its own set of advantages and limitations.
Lithiation Followed by Borylation
This classical approach involves the deprotonation of a heteroaromatic C-H bond using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate ester. Subsequent hydrolysis affords the desired boronic acid.
-
Causality: The choice of base and reaction temperature is critical to control regioselectivity and prevent side reactions. For instance, directed ortho-metalation can be achieved by using substrates with coordinating groups that direct the lithiation to an adjacent position.
Halogen-Metal Exchange
For heteroaryl halides, a common route is halogen-metal exchange with an organolithium reagent at low temperatures, followed by reaction with a borate ester. This method is particularly useful for preparing boronic acids that are not accessible through direct deprotonation.[6]
Palladium-Catalyzed Borylation
The Miyaura borylation reaction, a palladium-catalyzed process, allows for the direct conversion of heteroaryl halides or triflates to the corresponding boronic esters using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7] This method offers excellent functional group tolerance and is often preferred for complex substrates.[7]
C-H Activation/Borylation
A more recent and atom-economical approach involves the direct, transition-metal-catalyzed C-H borylation of heteroarenes.[8][9] Iridium-catalyzed reactions have shown particular promise in this area, offering a powerful tool for late-stage functionalization of complex molecules.[8]
Diagram: Synthetic Routes to Heteroarylboronic Acids
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An In-depth Technical Guide to Quinoxalin-2-ylboronic Acid and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of quinoxalin-2-ylboronic acid and its derivatives, compounds of increasing significance in medicinal chemistry and materials science. We will delve into the synthesis, core reactivity, and diverse applications of this versatile scaffold, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction: The Quinoxaline Scaffold and the Power of the Boronic Acid Handle
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a boronic acid moiety, specifically at the 2-position, unlocks a powerful toolkit for synthetic chemists. This functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of a diverse array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[5][6]
This guide will focus on the practical aspects of working with this compound and its derivatives, providing the foundational knowledge and detailed methodologies necessary for its successful application in research and development.
Synthesis of the Core Intermediate: this compound Pinacol Ester
While this compound is the parent compound, it is often more practical to work with its pinacol ester derivative, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. The pinacol ester offers enhanced stability, easier purification, and improved solubility in organic solvents compared to the free boronic acid.
A common and effective method for the synthesis of this key intermediate involves a palladium-catalyzed borylation of 2-chloroquinoxaline. This reaction, a variation of the Miyaura borylation, provides a direct and high-yielding route to the desired product.
Start [label="2-Chloroquinoxaline"]; Reagents [label="Bis(pinacolato)diboron (B2pin2)\nPd Catalyst (e.g., Pd(dppf)Cl2)\nBase (e.g., KOAc)\nSolvent (e.g., Dioxane)"]; Reaction [label="Miyaura Borylation", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline"]; Purification [label="Column Chromatography", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Pure Product"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Product; Product -> Purification; Purification -> FinalProduct; }
Synthesis of this compound Pinacol Ester
Experimental Protocol: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Materials:
-
2-Chloroquinoxaline
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add Pd(dppf)Cl2 (0.03 eq) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline as a solid.
Trustworthiness Note: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst and the boronic ester product. Anhydrous conditions are necessary as water can lead to the hydrolysis of the pinacol ester to the boronic acid, which can complicate purification.
Characterization of this compound Pinacol Ester
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are expected spectral data:
-
¹H NMR (400 MHz, CDCl₃):
-
The protons on the quinoxaline ring will appear in the aromatic region (δ 7.5-9.0 ppm).
-
A characteristic singlet for the methyl groups of the pinacol ester will be observed around δ 1.4 ppm, integrating to 12 protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic carbons of the quinoxaline core will be visible in the δ 120-150 ppm range.
-
The quaternary carbons of the pinacol group will appear around δ 84 ppm.
-
The carbon attached to the boron atom is often broadened and may not be observed due to quadrupolar relaxation.
-
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to [M+H]⁺ should be observed.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application of this compound and its esters. This palladium-catalyzed cross-coupling reaction enables the formation of a C-C bond between the quinoxaline core and a variety of aryl or heteroaryl halides (or triflates).[5][6]
QuinoxalineBoronicEster [label="Quinoxalin-2-ylboronic\nAcid Pinacol Ester"]; ArylHalide [label="Aryl/Heteroaryl Halide\n(Ar-X, X=Br, I)"]; CatalystSystem [label="Pd Catalyst (e.g., Pd(PPh3)4)\nBase (e.g., K2CO3, Cs2CO3)\nSolvent (e.g., Dioxane/H2O)"]; Reaction [label="Suzuki-Miyaura\nCoupling", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Arylquinoxaline"];
QuinoxalineBoronicEster -> Reaction; ArylHalide -> Reaction; CatalystSystem -> Reaction; Reaction -> Product; }
Suzuki-Miyaura Cross-Coupling Reaction
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a Schlenk flask, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.2 eq) and the aryl/heteroaryl halide (1.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-arylquinoxaline derivative.
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical and often substrate-dependent. For electron-rich aryl halides, a more active catalyst system (e.g., with phosphine ligands like XPhos or SPhos) may be required. The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system often enhances the reaction rate and yield.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline with various aryl bromides.
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 95 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 110 | 16 | 78 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 88 |
Note: Yields are for isolated products and may vary depending on the specific reaction conditions and scale.
Applications in Drug Discovery: Anticancer Activity of 2-Arylquinoxaline Derivatives
The 2-arylquinoxaline scaffold is a prominent feature in a number of compounds with potent anticancer activity. The ability to rapidly synthesize a library of these derivatives via Suzuki-Miyaura coupling makes this an attractive strategy for lead discovery and optimization in oncology drug development.
Several studies have reported the synthesis and biological evaluation of 2-arylquinoxalines as inhibitors of various cancer-related targets, such as protein kinases.[7][8] For instance, certain 2-substituted quinoxaline analogs have demonstrated significant antiproliferative activity against breast cancer cell lines, such as MCF-7.[1][8] Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1]
One notable example is the development of 9-arylacenaphtho[1,2-b]quinoxalines, synthesized via Suzuki coupling, which have shown potent and selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and U87MG (brain cancer).[9]
Biological Data: In Vitro Anticancer Activity of Representative 2-Arylquinoxalines
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 2-arylquinoxaline derivatives against different cancer cell lines.
| Compound | R-group on Aryl Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 4-Methylphenyl | MCF-7 (Breast) | 5.2 | [3] |
| B | 4-Methoxyphenyl | HCT116 (Colon) | 3.8 | [4] |
| C | 3-Nitrophenyl | A549 (Lung) | 2.1 | [7] |
| D | 2-Pyridyl | HeLa (Cervical) | 7.5 | [9] |
Note: IC₅₀ values are indicative and can vary based on the specific assay conditions.
The data clearly demonstrates that the nature of the aryl substituent introduced via the Suzuki coupling has a profound impact on the anticancer potency and selectivity of the resulting quinoxaline derivative. This highlights the power of this synthetic approach for fine-tuning the pharmacological properties of these compounds.
Conclusion and Future Perspectives
This compound and its pinacol ester are invaluable building blocks for the synthesis of a diverse range of functionalized quinoxaline derivatives. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the introduction of aryl and heteroaryl moieties, enabling the rapid exploration of chemical space in drug discovery and materials science. The demonstrated anticancer activity of 2-arylquinoxalines underscores the potential of this scaffold in the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and greener catalytic systems for the synthesis of these compounds, as well as the exploration of their therapeutic potential in other disease areas.
References
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- El-Sayed, M. A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity.
- Kumar, A., et al. (2013). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
- Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
- Gouda, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621.
- Beilstein Journal of Organic Chemistry. (2025). Search Results for "quinoxaline". BJOC.
- Sarkar, S., et al. (2021). 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry.
- Wang, L., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel fibroblast growth factor receptor 1 inhibitors. Drug Design, Development and Therapy, 10, 1765-1777.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. RSC Publishing.
- Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.
- Kumar, D., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie.
- Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Feuillastre, S., et al. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- Tetrahedron Letters. (n.d.). ElectronicsAndBooks.
- Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2741.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
- TSI Journals. (n.d.).
- Contreras, R., et al. (2003). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
-
PubChem. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Retrieved from [Link]
- Hwang, T.-L., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714.
-
Boron Molecular. (n.d.). 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Quinoxalin-2-ylboronic Acid for Advanced Synthesis
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction utilizing quinoxalin-2-ylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide expert insights into overcoming the unique challenges associated with nitrogen-containing heteroaryl substrates.
Scientific Principles and Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organohalide or triflate.[6] The process is driven by a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7]
The generally accepted mechanism proceeds through three fundamental steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its quinoxalinyl group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
Challenges with Heteroaryl Boronic Acids
While powerful, the Suzuki coupling of nitrogen-containing heteroaryl boronic acids like this compound presents specific challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[9][10]
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the presence of a base), leading to the formation of unsubstituted quinoxaline and reducing the yield of the desired product.[11]
Careful selection of the catalyst, ligand, base, and solvent is therefore critical to mitigate these issues and ensure a successful reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of this coupling hinges on the synergistic interplay of its components. The choices made here directly impact yield, purity, and reaction time.
| Component | Recommended Choices & Rationale |
| Palladium Source | Pd(dppf)Cl₂ , Pd(PPh₃)₄ , or modern Buchwald Precatalysts (e.g., XPhos Pd G3) .[12] Pd(dppf)Cl₂ is often a robust starting point for heteroaryl couplings. Buchwald precatalysts are highly active and air-stable, excellent for challenging substrates where catalyst inhibition is a concern.[9] |
| Ligand | If not using a precatalyst, bulky, electron-rich phosphine ligands like XPhos , SPhos , or RuPhos are recommended.[12] These ligands accelerate reductive elimination and stabilize the Pd(0) species, which is particularly beneficial for heteroaryl couplings.[9] |
| Base | K₂CO₃ (Potassium Carbonate) is a versatile and cost-effective choice. K₃PO₄ (Potassium Phosphate) is a stronger, non-nucleophilic base often effective for sterically hindered or electron-deficient partners. Cs₂CO₃ (Cesium Carbonate) can significantly enhance reaction rates, albeit at a higher cost.[13][14] |
| Solvent System | A degassed mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O (typically 3:1 to 5:1 ratio) are excellent choices. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] |
| Boronic Acid | Use high-purity this compound. If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable pinacol boronate ester .[6] This ester is less prone to decomposition but still highly reactive in the coupling reaction. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
Aryl Bromide (1.0 eq.)
-
This compound (1.3 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 eq.)
-
Solvent: 1,4-Dioxane and Deionized Water (degassed, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica Gel for chromatography
-
Reaction Vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic Stirrer and Stir Bar
-
Inert Gas Supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.65 mmol, 1.3 eq.), and potassium carbonate (1.25 mmol, 2.5 eq.).
-
Inerting: Seal the tube with a rubber septum or screw cap. Evacuate the vessel under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (e.g., 5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small pad of Celite to remove palladium residues, if necessary. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinoxaline product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient loading. 2. Base is not strong enough. 3. Protodeboronation of the quinoxalinylboronic acid. 4. Catalyst inhibition by the quinoxaline nitrogen. | 1. Increase catalyst loading to 5 mol%. Switch to a more active precatalyst like XPhos Pd G3.[12] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14] 3. Use freshly acquired boronic acid or switch to its pinacol ester. Minimize water content if possible. 4. Use a bulky, electron-rich ligand (e.g., XPhos) which can favor reductive elimination over inhibitor binding.[9] |
| Significant Homocoupling | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid. | Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup. |
| Incomplete Reaction | Steric hindrance from one or both coupling partners. | Increase the reaction temperature (up to 110-120 °C in a sealed vessel). Screen a panel of bulky ligands (e.g., SPhos, RuPhos) to find one that accommodates the sterically demanding substrates.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an indispensable transformation for the synthesis of novel chemical entities in drug discovery and materials science. While challenges such as catalyst inhibition and protodeboronation are inherent to this class of heteroaryl substrates, they can be reliably overcome. By understanding the reaction mechanism and carefully selecting a highly active catalyst system, appropriate base, and optimal solvent conditions, researchers can achieve high yields and construct valuable 2-substituted quinoxaline derivatives with high efficiency and predictability.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Scilife, L. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
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Pereira, J. A., et al. (2020). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Square. Retrieved from [Link]
-
Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8829-8843. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Retrieved from [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 143(49), 20736–20742. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1255. Retrieved from [Link]
-
ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
National Institutes of Health. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Quinoxalin-2-ylboronic Acid
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized quinoxalines, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura coupling of quinoxalin-2-ylboronic acid with various aryl and heteroaryl halides.
Quinoxaline, a fusion of benzene and pyrazine rings, serves as a foundational structure for numerous therapeutic agents.[1] The ability to strategically introduce diverse substituents onto the quinoxaline core via cross-coupling reactions is paramount in the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[8] This guide will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into optimizing reaction conditions for this specific class of substrates.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, breaking the carbon-halogen bond.[10] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic and steric properties of the ligand coordinated to the palladium center.[12] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[13]
-
Transmetalation: In this step, the organic moiety from the organoboron species (this compound) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][14] The choice of base is critical and can significantly influence the reaction rate and yield.[15]
-
Reductive Elimination: The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[16]
Materials and Reagents
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup Workflow
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: A-Scientist's Guide to Ligand Selection for Heteroarylboronic Acid Cross-Coupling
Introduction: The Enduring Challenge and Opportunity of Heteroaryl Systems
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[1][2] This powerful tool forges carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] In a 2014 survey of medicinal chemistry literature, the Suzuki-Miyaura reaction was the most frequently employed C-C bond-forming reaction, highlighting its critical role in drug discovery.[3]
However, the inclusion of heteroarylboronic acids introduces a unique set of challenges that can frustrate even the most seasoned chemist. These substrates are often prone to decomposition pathways, most notably protodeboronation, where the crucial carbon-boron bond is cleaved.[3][4] Furthermore, the Lewis basic nature of many heterocycles can lead to catalyst poisoning and deactivation.[3] The electronic properties of the heteroaryl ring also play a significant role; π-deficient systems like pyridine can slow the critical transmetalation step, while π-rich systems, though more reactive, are often more susceptible to decomposition.[4]
It is within this complex landscape that the strategic selection of ligands emerges as the paramount factor for success. The ligand, a molecule that coordinates to the palladium catalyst, profoundly influences every step of the catalytic cycle.[5][6] By carefully choosing a ligand with the appropriate steric and electronic properties, researchers can overcome the inherent challenges of heteroarylboronic acid coupling, paving the way for the efficient synthesis of complex, medicinally relevant molecules.[1][7][8] This guide will provide a detailed exploration of ligand selection strategies, offering both mechanistic insights and practical, field-proven protocols.
The Mechanistic Role of Ligands: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The ligand directly influences the rate and efficiency of each of these steps.
dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="Pd(0)L_n", fillcolor="#F1F3F4"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; C [label="Ar-Pd(II)-X(L_n)", fillcolor="#F1F3F4"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; E [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#F1F3F4"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; G [label="Ar-Ar'", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Ar-X", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Ar'-B(OH)₂", shape=house, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Base", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
1. Oxidative Addition: The cycle begins with the oxidative addition of the heteroaryl halide to the Pd(0) catalyst. Electron-rich ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which facilitates this step.[5][6][8] This is particularly crucial when using less reactive electrophiles like heteroaryl chlorides.[8]
2. Transmetalation: This step involves the transfer of the heteroaryl group from the boronic acid to the palladium center. The exact mechanism is still a subject of research, but it is widely accepted that the base plays a crucial role in activating the organoboron species.[5] Bulky ligands can facilitate this step, especially with sterically hindered substrates, by promoting the formation of a more reactive monoligated palladium species.[1]
3. Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[5][6] Both steric bulk and the electronic nature of the ligand influence this step. Bulky ligands can promote reductive elimination by bringing the two organic groups on the palladium center into close proximity.[5][10]
Key Ligand Classes for Heteroarylboronic Acid Coupling
The two most prominent classes of ligands for this transformation are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have been instrumental in the development of the Suzuki-Miyaura reaction.[5] Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Monodentate Phosphines:
-
Triarylphosphines (e.g., PPh₃): While historically important, these are often not effective for challenging heteroaryl couplings due to their lower electron-donating ability.[6]
-
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald-type ligands): Ligands like SPhos, XPhos, and RuPhos have revolutionized the field.[1][11] Their steric bulk promotes the formation of highly reactive monoligated Pd(0) species and facilitates reductive elimination, while their electron-rich nature enhances oxidative addition.[1] These are often the first choice for difficult couplings involving heteroaryl chlorides and sterically demanding substrates.[1]
-
-
Bidentate Phosphines (e.g., dppf): These ligands form a chelate with the palladium center, providing greater stability to the catalyst. They can be advantageous in certain applications, but their rigidity can sometimes hinder the catalytic cycle.
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
NHCs have emerged as a robust alternative to phosphines, often exhibiting superior stability and reactivity.[5][8]
-
Properties: NHCs are strong sigma-donors, making them even more electron-rich than most phosphine ligands.[5][8] This property significantly enhances the rate of oxidative addition.[8] They also typically possess significant steric bulk, which is beneficial for reductive elimination.[8]
-
Advantages: The strong Pd-NHC bond contributes to the high stability of the catalytic species, making them less prone to decomposition at elevated temperatures.[12] This can be particularly beneficial for sluggish coupling reactions. Some NHC ligands have demonstrated the ability to control chemoselectivity in cross-coupling reactions involving molecules with multiple reactive sites.[13][14]
Ligand Selection Strategy: A Practical Flowchart
Choosing the optimal ligand requires a systematic approach that considers the specific characteristics of the coupling partners.
dot graph "Ligand Selection Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Define Heteroaryl Coupling Partners\n(Electrophile & Nucleophile)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_E [label="Assess Electrophile Reactivity\n(I > Br > OTf >> Cl)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Assess_N [label="Assess Nucleophile Stability\n(e.g., '2-pyridyl problem')", shape=diamond, style=filled, fillcolor="#FBBC05"]; Initial_Screen [label="Initial Ligand Screen", shape=box, style=filled, fillcolor="#F1F3F4"]; Buchwald [label="Bulky Monodentate Phosphines\n(e.g., SPhos, XPhos)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NHC [label="N-Heterocyclic Carbenes\n(e.g., IPr, SIMes)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Reaction Optimization\n(Base, Solvent, Temp.)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshooting\n(Low Yield, Side Products)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alt_Ligand [label="Consider Alternative Ligands\n(Bidentate, Specialized)", shape=box, style=filled, fillcolor="#F1F3F4"]; Success [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Assess_E; Start -> Assess_N; Assess_E -> Initial_Screen; Assess_N -> Initial_Screen; Initial_Screen -> Buchwald; Initial_Screen -> NHC; Buchwald -> Optimization; NHC -> Optimization; Optimization -> Troubleshoot; Troubleshoot -> Alt_Ligand [label="If necessary"]; Troubleshoot -> Optimization [label="Re-optimize"]; Alt_Ligand -> Optimization; Troubleshoot -> Success [label="If resolved"]; Optimization -> Success [label="If successful"]; } end_dot Caption: A workflow for systematic ligand selection.
Data-Driven Ligand Comparison
The following table provides a comparative overview of commonly used ligands for the Suzuki-Miyaura coupling of a challenging substrate, 2-bromopyridine, with phenylboronic acid. This data is illustrative and results may vary based on specific reaction conditions.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| PPh₃ | 2 | 100 | 24 | <10 | Low activity for heteroaryl chlorides. |
| SPhos | 1 | 80 | 4 | >95 | Excellent for a broad range of heteroaryl couplings.[1][15] |
| XPhos | 1 | 80 | 4 | >95 | Similar to SPhos, often used for very hindered substrates.[11] |
| IPr (NHC) | 1 | 80 | 2 | >98 | Highly active and stable, often allowing for faster reactions.[8] |
| dppf | 2 | 100 | 12 | ~60 | Moderate activity, can be useful for specific applications. |
Experimental Protocols
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the boronic acid and the base, is critical for reproducible results.
Protocol 1: High-Throughput Ligand Screening
For a new heteroaryl coupling, a high-throughput screen is the most efficient way to identify a lead ligand.[16][17][18]
Materials:
-
96-well reaction block with magnetic stir bars.
-
Inert atmosphere glovebox or Schlenk line.
-
Stock solutions of heteroaryl halide, heteroarylboronic acid, and base in a degassed solvent.
-
Array of pre-weighed palladium precatalysts and ligands in vials.
Procedure:
-
In a glovebox, prepare a stock solution of the heteroaryl halide (1.0 eq), heteroarylboronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq) in a suitable degassed solvent (e.g., dioxane/water 4:1).
-
Dispense the stock solution into each well of the reaction block containing a pre-weighed catalyst/ligand combination.
-
Seal the reaction block.
-
Place the block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.
Protocol 2: Optimized Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol utilizes a Buchwald-type ligand for the coupling of a less reactive heteroaryl chloride.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
SPhos (0.02 mmol, 2 mol%)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the Schlenk flask under an inert atmosphere, add the heteroaryl chloride, arylboronic acid, SPhos, Pd(OAc)₂, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poorly soluble reagents; Inappropriate ligand or base. | Ensure inert atmosphere and degassed solvents; Try a different solvent system to improve solubility; Screen a panel of ligands and bases. |
| Protodeboronation of Heteroarylboronic Acid | Presence of water and strong base; Unstable boronic acid. | Use anhydrous conditions; Switch to a milder base (e.g., K₂CO₃, CsF); Use a more stable boronic ester (e.g., pinacol or MIDA ester).[4][19] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure rigorous exclusion of air from the reaction. |
| Catalyst Decomposition (black precipitate) | High temperature; Presence of coordinating heteroatoms. | Lower the reaction temperature; Use a more stable ligand (e.g., an NHC); Consider using a precatalyst. |
Conclusion
The successful cross-coupling of heteroarylboronic acids is a testament to the power of rational ligand design and systematic reaction optimization. While the inherent challenges of these substrates are significant, a thorough understanding of the mechanistic role of ligands, coupled with a data-driven approach to their selection, empowers researchers to overcome these obstacles. The continued development of novel phosphine and NHC ligands will undoubtedly further expand the scope and utility of this indispensable reaction, enabling the synthesis of ever more complex and impactful molecules for the advancement of science and medicine.
References
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Wikipedia. Suzuki reaction. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Publications. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Semantic Scholar. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
-
NIH. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Taylor & Francis Online. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. [Link]
-
Princeton Chemistry. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Chemical Communications. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ChemRxiv. Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. [Link]
-
PubMed. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
Morressier. Using N-heterocyclic carbene ligands to control cross coupling selectivity. [Link]
- CoLab. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Knowledge Commons. I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. [Link]
-
ResearchGate. (PDF) Nickel-catalyzed C(sp)−C(sp) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Organic & Biomolecular Chemistry. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. [Link]
-
ACS Medicinal Chemistry Letters. Practical High-Throughput Experimentation for Chemists. [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Using N-heterocyclic carbene ligands to control cross coupling selectivity [morressier.com]
- 15. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 16. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Strategic Base Selection for the Suzuki-Miyaura Cross-Coupling of Quinoxalin-2-ylboronic Acid
An Application Guide for Researchers
Introduction: The Challenge and Opportunity of Quinoxaline Scaffolds
The Suzuki-Miyaura reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the construction of complex biaryl and heteroaryl structures is paramount. Within this context, quinoxaline derivatives represent a class of nitrogen-containing heterocycles of immense interest due to their prevalence in molecules exhibiting a wide range of biological activities, including anticancer and antiviral properties.[4][5][6][7]
However, the successful application of the Suzuki-Miyaura coupling to heteroaromatic substrates, such as quinoxalin-2-ylboronic acid, is far from trivial. These reactions are often plagued by challenges not typically encountered with simple arylboronic acids. The Lewis basic nitrogen atoms of the quinoxaline ring can coordinate with and inhibit the palladium catalyst, while the boronic acid itself is often susceptible to premature decomposition via protodeboronation, a notorious side reaction that cleaves the C-B bond before the desired coupling can occur.[8][9][10]
The selection of the base is arguably the most critical parameter in overcoming these obstacles. The base is not merely a stoichiometric activator but a key modulator of the entire catalytic cycle, influencing reaction rate, yield, and the suppression of undesired pathways.[11][12] This guide provides a detailed exploration of the mechanistic role of the base and offers a strategic framework for its selection and optimization in the context of the Suzuki-Miyaura coupling of this compound.
The Mechanistic Imperative: Why the Base is the Keystone
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay between three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base plays its most crucial role in the transmetalation step.[3][11] In its neutral state, the organoboronic acid is not sufficiently nucleophilic to transfer its organic moiety to the palladium center efficiently. The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻.[13][14] This dramatically accelerates the transfer of the quinoxalinyl group to the palladium complex, propelling the catalytic cycle forward.
However, the role of the base is dual-edged. An excessively strong or poorly chosen base can accelerate the undesired protodeboronation of the sensitive heteroaryl boronic acid, leading to low yields and the formation of quinoxaline as a byproduct.[10][12] Therefore, the ideal base must be strong enough to facilitate transmetalation but not so aggressive that it promotes substrate degradation.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by a base to form a nucleophilic boronate complex, which is essential for the transmetalation step.
Comparative Analysis of Common Bases for Coupling this compound
The choice of base is dictated by a balance between reactivity, substrate stability, and solubility. Below is a comparative analysis of common bases and their suitability for the Suzuki coupling of this compound.
| Base Class | Examples | Strength | Advantages for Quinoxaline Coupling | Potential Drawbacks & Mitigation |
| Phosphates | K₃PO₄, K₂HPO₄ | Strong | - Highly effective for N-heterocycles.[15] - Often provides a good balance of reactivity while minimizing protodeboronation. - Works well with sterically hindered substrates and less reactive aryl chlorides. | - Can be hygroscopic; use of freshly dried base is recommended. - Solubility can be limited in purely organic solvents; often used with co-solvents like water or n-butanol. |
| Carbonates | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Moderate-Strong | - Cs₂CO₃ is highly effective due to the solubility of its boronate salts. - K₂CO₃ is a cost-effective and reliable starting point for screening.[16] - Generally well-tolerated by many functional groups. | - Na₂CO₃ can be less effective due to lower basicity and solubility. - Stronger conditions (high temperature) with carbonates may still lead to protodeboronation. |
| Fluorides | CsF, KF | Weak-Moderate | - Milder conditions can be beneficial for preserving the sensitive C-B bond.[14] - CsF has been shown to minimize protodeboronation in some heteroaryl couplings.[17] | - May not be strong enough to promote the reaction with less reactive coupling partners (e.g., aryl chlorides). - Can require higher catalyst loadings or more active ligands. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very Strong | - High reactivity can drive difficult couplings to completion. | - High risk of protodeboronation and substrate degradation.[12] - Can promote side reactions like catalyst decomposition. - Generally not recommended as a first choice for this substrate class. |
| Organic/Specialty | KOtBu, TMSOK | Very Strong | - TMSOK under anhydrous conditions can be highly effective for challenging heteroaryl couplings, preventing catalyst poisoning.[1][8] | - Requires strictly anhydrous conditions. - The presence of Lewis basic heterocycles can still poison the catalyst, sometimes requiring additives like B(OMe)₃.[1] - Not a standard "walk-up" solution. |
Decision Workflow for Base Selection
A systematic approach to screening is crucial for identifying the optimal base for a specific coupling pair involving this compound. The following workflow provides a logical progression from standard to more specialized conditions.
Figure 2. A decision-making workflow for selecting and optimizing the base for the Suzuki-Miyaura coupling of this compound with various aryl halides (Ar-X).
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol is designed for the parallel screening of multiple bases on a small scale (e.g., 0.1 mmol) to efficiently identify promising reaction conditions.
Materials and Equipment:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF), dried beforehand.
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, n-Butanol)
-
Degassed water
-
Array of reaction vials with stir bars and septa
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating block or oil bath
-
TLC plates and/or LC-MS for reaction monitoring
Procedure:
-
Preparation: In an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv.) and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Boronic Acid Addition: To each vial, add this compound (0.12 mmol, 1.2 equiv.).
-
Base Addition: To each designated vial, add the specific base being tested (0.2 mmol, 2.0 equiv.).
-
Inerting: Seal each vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Using a syringe, add the chosen solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 1.0 mL) to each vial. The solvent should be degassed prior to use.
-
Reaction: Place the vials in a preheated heating block set to the desired temperature (a good starting point is 90-100 °C). Stir the reactions vigorously.
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the consumption of starting materials and the formation of the product and byproducts (especially quinoxaline from protodeboronation).
-
Analysis: Compare the outcomes to identify the base that provides the highest conversion to the desired product with the minimal formation of byproducts.
Protocol 2: Optimized Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the coupling of this compound with a typical aryl bromide, based on the superior performance of K₃PO₄ with nitrogen-containing heterocycles.[15]
Model Reaction: this compound + 1-bromo-4-methoxybenzene
Reagents:
-
This compound (192 mg, 1.1 mmol, 1.1 equiv.)
-
1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv.)
-
Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)
-
SPhos (41.0 mg, 0.1 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder) (425 mg, 2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL) and Water (2 mL), both degassed.
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, Pd(OAc)₂, and the SPhos ligand.
-
Reagent Addition: Add 1-bromo-4-methoxybenzene and this compound to the flask.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. The mixture will be a biphasic suspension.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(4-methoxyphenyl)quinoxaline.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Base is not strong enough. 3. Catalyst poisoning by quinoxaline nitrogen. 4. Insufficient temperature. | 1. Use a pre-catalyst or ensure Pd(0) is generated in situ. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos) that shields the metal center.[18] 4. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high. 2. Reaction temperature is too high. 3. Presence of excess water/protons. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or CsF). 2. Lower the reaction temperature. 3. Ensure anhydrous solvents are used if employing a non-aqueous system. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[9] |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of boronic acid. 2. Reaction conditions not fully inert. | 1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Use a slight excess of the boronic acid (1.1-1.2 equiv.) rather than a large excess. |
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. (2025). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. (2019). Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. (2019). Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. (2020). Available at: [Link]
-
Visible-light-induced Decarboxylative Acylation of Quinoxalin-2(1H)-ones with α-Oxo Carboxylic Acids under Metal-, Strong Oxidant- and External Photocatalyst-Free Conditions. ResearchGate. (2021). Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. (2024). Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. (2008). Available at: [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. (2011). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (2014). Available at: [Link]
-
Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under metal-, strong oxidant- and external photocatalyst-free conditions. Royal Society of Chemistry. (2021). Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. (2009). Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. (2024). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. (2014). Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. (2021). Available at: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. (2007). Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. (2021). Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. (2010). Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. (2017). Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. (2021). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. (2008). Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2015). Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. (2021). Available at: [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (2024). Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 2-Arylquinoxalines Using Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional organic materials.[1][2] Derivatives of quinoxaline exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery.[3][4] The introduction of an aryl group at the C2 position, in particular, is a common strategy for modulating the biological and photophysical properties of these compounds. This application note provides a detailed, experience-driven guide to the synthesis of 2-arylquinoxalines via the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C-C bonds.[5] We will delve into the reaction mechanism, present a validated, step-by-step protocol, discuss critical experimental parameters, and offer expert insights into troubleshooting and optimization.
The Underlying Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate.[5][6] The reaction is prized for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.
The synthesis of 2-arylquinoxalines begins with a suitable starting material, most commonly a 2-haloquinoxaline (e.g., 2-chloroquinoxaline), which serves as the electrophilic partner. This is coupled with an arylboronic acid, the nucleophilic partner, in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle, as detailed below.
The catalytic cycle consists of three fundamental steps:[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinoxaline. This breaks the C-X bond and oxidizes the palladium center from Pd(0) to a square planar Pd(II) complex.[5][7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the exchange of the halide ligand on the palladium with the aryl group from the boron species.[5][6]
-
Reductive Elimination: The two organic ligands (the quinoxaline and the aryl group) on the Pd(II) center couple, forming the final C-C bond of the 2-arylquinoxaline product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Experimental Protocol
This protocol describes a general and reliable method for the synthesis of 2-phenylquinoxaline from 2-chloroquinoxaline and phenylboronic acid.
Materials and Reagents:
-
2-Chloroquinoxaline (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously overnight (12-18 hours).
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst and inorganic salts.[10]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure 2-arylquinoxaline.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Data Presentation: Scope and Versatility
The Suzuki-Miyaura protocol is highly versatile, accommodating a wide range of arylboronic acids with various electronic and steric properties. The table below summarizes representative conditions and outcomes, demonstrating the broad applicability of this method.
| Entry | 2-Halogenoquinoxaline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | ~95 |
| 2 | 2-Chloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | ~92 |
| 3 | 2-Chloroquinoxaline | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~88 |
| 4 | 2-Bromoquinoxaline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 90 | ~90 |
| 5 | 2-Chloro-6-nitroquinoxaline | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
Yields are approximate and based on typical literature values for illustrative purposes.
Field-Proven Insights & Troubleshooting
A. Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable workhorse, more challenging couplings (e.g., with sterically hindered partners or less reactive aryl chlorides) benefit from more sophisticated catalyst systems. Catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically enhance the rates of oxidative addition and reductive elimination, leading to higher yields under milder conditions.[11] The choice of ligand is crucial for stabilizing the active Pd(0) species and promoting the key steps in the catalytic cycle.[11]
-
The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[11] The choice can impact the reaction rate and outcome. For instance, Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions involving less reactive substrates. For base-sensitive functional groups, a milder base like KF may be employed.[6]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often optimal. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt intermediate, facilitating the transmetalation step at the phase interface.
B. Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air. Use fresh catalyst or perform the reaction under strictly anaerobic conditions.
-
Poor Reagent Quality: Use high-purity, anhydrous solvents and ensure the boronic acid has not degraded (protodeborylation).
-
Insufficient Base: Ensure the base is finely powdered and used in sufficient excess (at least 2 equivalents).
-
-
Significant Side Products:
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen or if the palladium catalyst promotes it. Thoroughly deoxygenating the solvent and reaction vessel is critical.
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved, especially at high temperatures or in the presence of excess water, to give the corresponding arene. Use the minimum necessary amount of water and avoid prolonged reaction times at high temperatures.
-
Hydrolysis of Haloquinoxaline: The starting material can be hydrolyzed to the corresponding quinoxalinone. This can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or used in large excess.
-
Alternative and Advanced Protocols
While the thermal, palladium-catalyzed method is standard, several modern variations offer distinct advantages.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[12][13] The core protocol can be adapted by using a sealed microwave vessel and setting the temperature and time according to instrument guidelines (e.g., 150 °C for 15-30 minutes).
-
Visible-Light-Mediated Synthesis: As part of a push towards greener chemistry, photoredox catalysis has emerged as a method to drive cross-coupling reactions under extremely mild conditions (often room temperature) using visible light.[14][15] These reactions often proceed through different, radical-based mechanisms.
-
Transition-Metal-Free Synthesis: To address concerns about cost and residual metal contamination in pharmaceutical products, metal-free cross-coupling strategies are being developed.[16][17] These methods often rely on different activation modes, such as photo-induced electron-donor-acceptor (EDA) complexes.[18]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable tool for the synthesis of 2-arylquinoxalines, a class of compounds of high interest to the pharmaceutical and materials science industries. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these valuable molecules. The robustness of the protocol, combined with the insights provided for optimization and troubleshooting, should empower scientists to confidently apply this methodology in their research and development endeavors.
References
-
Carrër, A., Brion, J.-D., Messaoudi, S., & Alami, M. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters, 15(21), 5606–5609. Available from: [Link]
-
ResearchGate. Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). Available from: [Link]
-
PubMed. Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. (2015). Available from: [Link]
-
ResearchGate. Scheme 10. Synthesis of substituted 2-arylquinoxalines. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Mondal, S., & Samanta, R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(61), 38787-38806. Available from: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1547–1558. Available from: [Link]
-
PubMed. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. (2009). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Palladium-Catalysed Cross Coupling of Arylboronic Acids with 2-Chloro-1,4-naphthoquinones: the Synthesis of 2-Aryl. Available from: [Link]
-
ResearchGate. Visible Light Induced Oxidative Hydroxylation of Boronic Acids. Available from: [Link]
-
ResearchGate. Visible light induced EDA‐mediated synthesis of boronic acid ester derivatives. Available from: [Link]
-
Li, C., et al. (2025). Transition-metal-free C(sp3)–C(sp2) couplings with secondary alcohols and boronic acids via neighboring group activation. Organic Chemistry Frontiers, 12, 1786-1791. Available from: [Link]
-
Baran, P. S., et al. (2010). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 132(11), 3658–3659. Available from: [Link]
-
Bentham Science. Microwave-Assisted Synthesis of Quinoxalines - A Review. Available from: [Link]
-
PubMed. On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids. (2021). Available from: [Link]
-
ResearchGate. Visible Light Induced Aerobic Coupling of Arylboronic Acids Promoted by Hydrazone. Available from: [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2016). Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis. Organic & Biomolecular Chemistry, 14(30), 7244-7248. Available from: [Link]
-
Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic letters, 12(22), 5184–5187. Available from: [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]
-
Al-Tel, T. H., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6667. Available from: [Link]
-
Khalafy, J., et al. (2007). The synthesis of 2-arylquinoxaline derivatives. Turkish Journal of Chemistry, 31(4), 447-453. Available from: [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Available from: [Link]
-
Volyniuk, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. Available from: [Link]
-
ResearchGate. Transition-Metal-Free Amination of Aryl boronic Acids and Their Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Available from: [Link]
-
RSC Publishing. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Advances, 1(1), 15-20. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Quinoxalin-2-ylboronic Acid in the Synthesis and Evaluation of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Strategic Role of Quinoxalin-2-ylboronic Acid
The quinoxaline scaffold, a heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, particularly in the discovery of novel anticancer therapeutics.[1] Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including the ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes crucial for cancer cell proliferation and survival.[2][3] Notably, many of these compounds function as potent kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer.[4][5][6]
This compound emerges as a pivotal reagent in this field, not as a direct therapeutic agent, but as a versatile and indispensable building block. Its boronic acid moiety makes it an ideal substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[7][8] This reaction enables the efficient and modular synthesis of a diverse library of 2-substituted quinoxaline derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) in the quest for more potent and selective anticancer agents.[9]
These application notes provide a comprehensive guide for researchers on utilizing this compound to synthesize novel quinoxaline-based compounds and subsequently evaluate their potential as anticancer agents through a series of robust cell-based assays.
Part 1: Synthesis of Novel Quinoxaline Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds, making it ideal for coupling various aryl and heteroaryl groups to the quinoxaline core at the 2-position using this compound.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis and evaluation of 2-substituted quinoxaline derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[7][8]
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, SPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, CsF)
-
Anhydrous solvent (e.g., 1,4-dioxane, ethanol, toluene/water mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the base (2-3 equiv) and the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Part 2: Evaluation of Anticancer Activity
Once a library of quinoxaline derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols outline standard cell-based assays to determine the cytotoxic and mechanistic effects of these novel compounds.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)[14][15]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Representative Cytotoxic Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [14] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [14] |
| Compound 26e | - | 0.03017 | [5][16] |
| Compound 22f | - | 0.267 | |
| Compound 6c | HepG2 (Liver) | - | [17] |
| Compound 6c | MCF-7 (Breast) | - | [17] |
| Compound 6c | MDA-MB-231 (Breast) | - | [17] |
| Compound 6c | HeLa (Cervical) | - | [17] |
Note: This table provides examples of reported IC₅₀ values for various quinoxaline derivatives to serve as a benchmark.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of how the synthesized compounds affect the progression of the cell cycle, a common mechanism of action for anticancer drugs.[18][19]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Synthesized quinoxaline derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 4: Assessment of Apoptosis by Western Blotting
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[20][21]
Materials:
-
Cancer cell lines
-
Synthesized quinoxaline derivatives
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the synthesized compounds, harvest, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compounds on the expression of apoptotic proteins. An increase in cleaved caspase-3 and PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.
Visualizing the Apoptotic Pathway
Caption: Simplified schematic of apoptosis induction by a quinoxaline derivative.
Conclusion and Future Perspectives
This compound is a powerful tool for the medicinal chemist, enabling the rapid and efficient synthesis of diverse libraries of quinoxaline derivatives. The protocols outlined in these application notes provide a robust framework for synthesizing these compounds and evaluating their anticancer potential. By systematically applying these synthetic and biological evaluation methods, researchers can identify novel quinoxaline-based compounds with improved potency and selectivity, paving the way for the development of next-generation cancer therapeutics. Future work should focus on exploring a wider range of aryl and heteroaryl substituents, conducting in-depth mechanistic studies on the most promising lead compounds, and ultimately evaluating their efficacy in preclinical in vivo models.
References
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- BenchChem. (2025).
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Kamal, A., Tamboli, J. R., Nayak, V. L., Bagul, C., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Diwan, P. V. (2016). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 21(11), 1511.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia.
- Teo, C. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?
- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
- Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 6(17), 3143–3149.
- Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-11.
- Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 40, 1B.6.1–1B.6.11.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. (2005). Journal of Medicinal Chemistry, 48(2), 550–560.
- Cytotoxicity MTT Assay Protocols and Methods. (2025).
- Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- CLYTE Technologies. (2025).
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.).
- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2018). Tropical Journal of Pharmaceutical Research, 17(1), 133.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Markossian, S., Sittampalam, G. S., & Grossman, A. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
- The antitumor activity correlation of the newly synthesized compounds. (n.d.).
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry, 2022, 1–6.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Pharmaceuticals, 16(5), 735.
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). International Journal of Molecular Sciences, 25(13), 7281.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry, 98(11), 721–726.
- Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (2023). Journal of Medicinal Chemistry, 66(13), 8847–8869.
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Application Note: Strategic Synthesis of Novel Antiviral Agents Utilizing Quinoxalin-2-ylboronic Acid via Palladium-Catalyzed Cross-Coupling
Abstract: The persistent threat of viral diseases necessitates the continuous development of novel therapeutic agents. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent activity against a wide spectrum of viruses.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of quinoxalin-2-ylboronic acid as a versatile building block for the synthesis of diverse quinoxaline-based antiviral candidates. We present the underlying chemical principles, optimized experimental protocols for Suzuki-Miyaura cross-coupling, and a framework for the rational design of next-generation antiviral drugs.
Introduction: The Quinoxaline Scaffold in Antiviral Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a bioisostere of quinoline and naphthalene.[1][3] This structural motif is a cornerstone in the design of pharmacologically active molecules due to its ability to form various non-covalent interactions with biological targets. Suitably functionalized quinoxaline derivatives have demonstrated significant biological properties, including anticancer, antileishmanial, and notably, potent antiviral activities.[1][4]
The urgency for new antiviral therapies has been highlighted by recent global health crises, prompting extensive research into scaffolds like quinoxaline.[2][5] Derivatives have been identified as inhibitors of various viral targets, including:
-
HIV-1 Reverse Transcriptase: Compounds like S-2720 have been identified as highly potent inhibitors.[4]
-
Hepatitis C Virus (HCV) & Human Cytomegalovirus (HCMV): Novel quinoxaline derivatives have shown higher activity than the standard drug ganciclovir against HCMV.[1][6][7]
-
Influenza A: Certain derivatives can disrupt the interaction between the viral NS1A protein and double-stranded RNA.[3]
-
Herpes Simplex Virus (HSV): Specific substitution patterns on the quinoxaline core are crucial for antiherpes activity.[3]
-
SARS-CoV-2: Docking studies suggest that quinoxaline derivatives can bind to and inhibit the main protease (Mpro) of the virus, a critical enzyme for viral replication.[8]
The synthetic challenge lies in efficiently creating diverse libraries of these molecules for structure-activity relationship (SAR) studies. This compound provides an elegant solution, serving as a key precursor for rapid diversification through robust C-C bond-forming reactions.
Core Principle: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[9][10] Its widespread use in pharmaceutical development is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse coupling partners.[11]
Causality Behind the Method: The choice of this reaction is strategic. It allows for the direct and modular installation of various aryl or heteroaryl moieties onto the C2 position of the quinoxaline core. This position is often critical for biological activity, and the ability to rapidly generate analogs by simply changing the halide coupling partner (Ar-X) is invaluable for optimizing potency and pharmacokinetic properties.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Synthesis
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization may be required based on the specific substrates used.
3.1. Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.5–5 mol%) or Pd(OAc)₂ with a suitable ligand.
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv)
-
Anhydrous Solvent: e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water.
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Purification supplies: Silica gel, Celite, organic solvents for chromatography.
3.2. Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv K₂CO₃).[12][13]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, approximately 0.1 M concentration relative to the halide) via syringe.[14]
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80–120 °C) for the specified time (2–24 hours). The reaction can be heated using a standard heating mantle or via microwave irradiation for accelerated reaction times (15-30 min).[13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-aryl/heteroaryl-quinoxaline product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation and Optimization
The choice of catalyst, base, and solvent is crucial for achieving high yields. The following table provides representative conditions adapted from literature on similar heterocyclic couplings.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 85 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ (2.0) | DMF | 120 | 6 | 95 |
| 4 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 88 |
Yields are illustrative and based on optimizations for similar substrates in the literature.[12][13][15]
Synthetic Workflow and Application
The described protocol enables a streamlined workflow from commercially available starting materials to a library of novel compounds for biological evaluation.
Caption: Workflow from synthesis to antiviral lead identification.
Expected Outcomes: Antiviral Activity
The synthesized quinoxaline derivatives can be evaluated against a panel of viruses. The table below compiles data from published studies, showcasing the potential activity of compounds accessible through this methodology.
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound Class | Virus Target | Assay Type | Activity (EC₅₀ / IC₅₀ µM) | Cytotoxicity (CC₅₀ µM) | SI (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| 6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl derivative | HCMV | Plaque Reduction | < 0.05 | > 150 | > 3000 | [1][6] |
| 2,3-disubstituted quinoxaline | HIV-1 | Reverse Transcriptase | 0.0028 | > 100 | > 35714 | [4] |
| 2,3-di(furan-2-yl)quinoxaline derivative | Influenza A | RNA Intercalation | 3.5 | Not Reported | Not Reported | [1] |
| 1,2,4-triazolo[4,3-a]quinoxaline derivative | HSV-1 | Plaque Reduction | ~20 µg/mL | Not Reported | Not Reported |[16] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; SI: Selectivity Index.
Conclusion
This compound is an exceptionally valuable reagent for the efficient synthesis of diverse libraries of 2-substituted quinoxalines. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and versatile method for generating novel antiviral candidates. This strategic approach allows medicinal chemists to rapidly explore the structure-activity relationships of the quinoxaline scaffold, accelerating the discovery of new therapeutics to combat viral infections.
References
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Belkacem, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
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Bentz, E., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Infectious Disorders - Drug Targets, 21(5), 794-806. [Link]
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Kouvatas, C., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]
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Belkacem, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed, 32560203. [Link]
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Al-Dhlaween, M. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-20. [Link]
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Al-Dhlaween, M. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
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Pereira, R., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 120, 131-153. [Link]
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Ahmad, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central, 8(7), e06322. [Link]
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El-Zahabi, H. S. A., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie, 350(5). [Link]
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Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20. [Link]
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El-Zahabi, H. S. A., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Sci-Hub. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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Hocek, M., et al. (2011). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
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Kovac, J., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4293. [Link]
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Perjesi, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993. [Link]
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Quinoxalin-2-ylboronic Acid: A Versatile Scaffold for the Synthesis of Kinase Inhibitors
Application Note & Protocols
Introduction: The Strategic Importance of the Quinoxaline Scaffold in Kinase Inhibition
The quinoxaline motif, a fusion of benzene and pyrazine rings, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its rigid, planar structure and the presence of nitrogen atoms facilitate critical binding interactions within the ATP-binding site of various kinases.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of quinoxalin-2-ylboronic acid and its derivatives in the synthesis of both covalent and non-covalent kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data to empower the rational design of next-generation therapeutics.
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.[4] Quinoxaline-based compounds have demonstrated potent inhibitory activity against a wide array of kinases, including tyrosine kinases and serine/threonine kinases, by targeting key signaling pathways such as PI3K/mTOR, TGF-β/ALK5, and JAK/STAT.[5][6]
This guide will specifically focus on the utility of this compound and its pinacol ester derivative as a key building block. The boronic acid functionality allows for facile and versatile carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of diverse chemical libraries for screening and optimization.[5][7]
Core Synthesis Strategy: From Starting Material to Key Intermediate
The journey to potent quinoxaline-based kinase inhibitors often begins with the synthesis of a versatile building block: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline . This boronic acid pinacol ester is relatively stable and serves as an excellent coupling partner in Suzuki-Miyaura reactions. The synthetic workflow typically starts with the readily available 2-chloroquinoxaline.
Caption: Synthetic workflow to the key quinoxaline boronic ester intermediate.
Protocol 1: Synthesis of 2-Chloroquinoxaline
This protocol outlines the synthesis of the essential precursor, 2-chloroquinoxaline, from quinoxalin-2(1H)-one. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl group of the quinoxalinone into a chloro substituent, which is a good leaving group for subsequent reactions.
Materials:
-
Quinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add quinoxalin-2(1H)-one (1.0 equiv).
-
Carefully add phosphorus oxychloride (excess, e.g., 10 equiv) to the flask.
-
Heat the mixture to reflux for 1.5 hours under a nitrogen atmosphere. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture onto crushed ice or into cold water in a fume hood to quench the excess POCl₃. This is a highly exothermic reaction.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2-chloroquinoxaline as a solid. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Miyaura Borylation for the Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronic ester group onto an aryl or heteroaryl halide.[5][8] This reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis. The resulting pinacol ester is generally more stable and easier to handle than the corresponding boronic acid.
Materials:
-
2-Chloroquinoxaline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add 2-chloroquinoxaline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline as a solid.
Application in the Synthesis of Non-Covalent Kinase Inhibitors
In non-covalent inhibitors, the quinoxaline scaffold, introduced via the boronic acid, plays a crucial role in establishing key interactions within the kinase active site, such as hydrogen bonding and π-stacking, without forming a permanent bond.[9] The Suzuki-Miyaura coupling is the primary method to link the quinoxalin-2-yl moiety to other aromatic or heteroaromatic systems, allowing for the exploration of structure-activity relationships (SAR).
Caption: General scheme for non-covalent inhibitor synthesis.
Protocol 3: Suzuki-Miyaura Coupling for a Generic Kinase Inhibitor Scaffold
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the synthesized quinoxaline boronic ester with a representative aryl halide, such as 4-bromoaniline. This reaction forms a 2-arylquinoxaline core, a common feature in many non-covalent kinase inhibitors.
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.0 equiv)
-
4-Bromoaniline (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline and 4-bromoaniline in the toluene/ethanol solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the aqueous sodium carbonate solution.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylquinoxaline product.
Application in the Synthesis of Covalent Kinase Inhibitors
Covalent kinase inhibitors offer the advantage of prolonged target engagement and can be effective against drug-resistant mutations. In this context, the quinoxaline moiety, introduced via the boronic acid, serves as a high-affinity scaffold that positions a reactive "warhead" in close proximity to a nucleophilic amino acid residue (typically cysteine) in the kinase active site. The warhead then forms a permanent covalent bond.
Caption: General approach to covalent inhibitor synthesis.
The synthesis of covalent inhibitors follows a similar Suzuki-Miyaura coupling strategy as for non-covalent inhibitors. The key difference lies in the choice of the coupling partner, which must contain a suitable functional group that can be either a warhead itself (e.g., an acrylamide) or a precursor that can be readily converted into one in a subsequent step.
Mechanism of Covalent Inhibition: The quinoxaline-based inhibitor first binds non-covalently to the kinase's ATP-binding site. The quinoxaline scaffold ensures high-affinity binding and proper orientation of the warhead. The electrophilic warhead is then positioned to react with a nearby nucleophilic residue, such as a cysteine, forming a stable covalent bond. This irreversible modification of the kinase leads to its permanent inactivation.
Data Presentation: Inhibitory Activities of Quinoxaline-Based Kinase Inhibitors
The versatility of the this compound scaffold allows for the generation of inhibitors against a wide range of kinases. The following table summarizes the inhibitory activities (IC₅₀ values) of selected quinoxaline derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 26e | ASK1 | 30.17 | [10] |
| 1c | CK2 | 49 | [1] |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | [11] |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | [11] |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | [11] |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | [11] |
| Compound 11 | MCF-7 cell line | 9000 | [3] |
| Compound 11 | HCT116 cell line | 2500 | [3] |
Conclusion and Future Directions
This compound and its pinacol ester derivative are invaluable tools in the synthesis of kinase inhibitors. The straightforward and high-yielding protocols for their preparation and subsequent Suzuki-Miyaura coupling reactions provide a robust platform for the rapid generation of diverse chemical libraries. This enables the efficient exploration of structure-activity relationships for both non-covalent and covalent inhibitors. The potent and selective kinase inhibitors that can be accessed through these methods hold significant promise for the development of novel therapeutics for a range of diseases, particularly cancer. Future research will likely focus on the development of novel warheads for covalent inhibition and the fine-tuning of the quinoxaline scaffold to achieve even greater selectivity and overcome drug resistance.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). European Journal of Medicinal Chemistry, 66, 394-403. [Link]
-
The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.). ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7629. [Link]
-
Top view of the active site of the kinase with the docking. (n.d.). ResearchGate. [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016). In book: Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). Molecules, 27(24), 8901. [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). Archiv der Pharmazie, 349(6), 403-416. [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016). Semantic Scholar. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2017). RSC Advances, 7(85), 54203-54213. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). Organic & Biomolecular Chemistry, 14(2), 580-586. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2024). ChemMedChem. [Link]
-
Synthetic scheme for the synthesis of quinoxaline-based molecules from... (n.d.). ResearchGate. [Link]
-
Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis, 363(13), 3333-3338. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). Molecules, 26(16), 4995. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). Journal of Chemical Research, 43(7-8), 274-279. [Link]
-
Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Search Results for "3". (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
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- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for C-C Bond Formation with Quinoxalin-2-ylboronic Acid
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This remarkable versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties to interact with a wide array of biological targets.[1][2] Consequently, the development of robust synthetic methodologies for the elaboration of the quinoxaline core is of paramount importance to drug discovery and development professionals.
One of the most powerful and versatile methods for constructing carbon-carbon bonds in contemporary organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate offers exceptional functional group tolerance and generally proceeds with high yields and selectivity.[6][7] Quinoxalin-2-ylboronic acid has emerged as a key building block, enabling the direct introduction of the quinoxaline moiety into target molecules. This application note provides a detailed guide to the principles, protocols, and applications of C-C bond formation using this compound via the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a well-defined catalytic cycle involving palladium in the 0 and +2 oxidation states.[6][7][9][10] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.[6][7][10]
-
Transmetalation : The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][11] The halide or other leaving group on the palladium is replaced by the quinoxalinyl group.
-
Reductive Elimination : The final step is reductive elimination, where the two organic groups (the aryl group from the organic halide and the quinoxalinyl group) are coupled together to form the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7][10]
A key challenge in the coupling of heteroaryl boronic acids, including this compound, is the potential for protodeboronation, where the boronic acid group is cleaved by solvent or base before it can participate in the transmetalation step.[5] Careful selection of the base and reaction conditions is therefore critical to minimize this side reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a ligand-free palladium source, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Protocol
-
Reaction Setup :
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).
-
Seal the flask with a rubber septum or a Teflon screw cap.
-
-
Inert Atmosphere :
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition :
-
Add the degassed anhydrous solvent (and degassed water if applicable, e.g., in a 4:1 solvent-to-water ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (aryl bromide).
-
-
Reaction Execution :
-
Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
Summary of Typical Reaction Conditions
| Parameter | Recommended Conditions | Rationale/Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for efficiency. Buchwald-type biaryl phosphine ligands are often effective for heteroaryl couplings.[5] |
| Ligand | XPhos, SPhos, PPh₃ | Electron-rich and sterically bulky phosphine ligands can improve catalytic activity and prevent catalyst deactivation.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid. The choice of base can significantly impact yield and minimize protodeboronation.[12] |
| Solvent | 1,4-Dioxane, Toluene, DMF (often with water) | The solvent system influences the solubility of reagents and the reaction rate. Degassing is critical to prevent oxidation of the catalyst. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Equivalents | Boronic Acid: 1.1-1.5, Base: 2.0-3.0 | A slight excess of the boronic acid and base is typically used to ensure complete consumption of the limiting halide. |
Applications in Drug Discovery and Development
The ability to efficiently synthesize substituted quinoxalines via C-C bond formation with this compound has significant implications for drug discovery. This methodology allows for the rapid generation of diverse libraries of quinoxaline derivatives for biological screening.
-
Antiviral Agents : The quinoxaline scaffold is present in several antiviral compounds. For instance, it is a core component in the synthesis of Grazoprevir, an inhibitor of the Hepatitis C virus NS3/4A protease.[2]
-
Anticancer Therapeutics : Many quinoxaline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[1][13] The Suzuki-Miyaura coupling provides a direct route to synthesize novel analogs with potentially improved efficacy and selectivity.
-
Antibacterial and Antifungal Agents : Quinoxaline-containing compounds, such as echinomycin, are known to inhibit the growth of Gram-positive bacteria.[1][4] The synthetic flexibility offered by this compound facilitates the development of new antimicrobial agents.
-
Neurological Disorders : The quinoxaline scaffold has also been explored for its potential in treating neurological disorders.[1]
The straightforward nature of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry programs.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the formation of C-C bonds. This reaction provides a powerful tool for the synthesis of a wide range of substituted quinoxalines, which are valuable scaffolds in drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can efficiently access novel chemical entities with diverse biological activities. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists engaged in the synthesis and application of quinoxaline derivatives.
References
- Application Notes and Protocols for Palladium-Catalyzed Heteroaryl Boronic Acid Coupling Reactions - Benchchem.
- The Role of Quinoxaline Deriv
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. NIH.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Synthesis of quinoxaline derivatives by C-C coupling reactions using....
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- Quinoxaline, its derivatives and applications: A St
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with....
- C–C bond formation via photocatalytic direct functionalization of simple alkanes.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis and biological evaluation of quinoxaline deriv
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Regioselective Synthesis of Quinoxalin-2-one Derivatives Regul
- synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki reaction. Wikipedia.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Executive Summary: Bridging the Gap from Bench to Bulk
Quinoxaline derivatives represent a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized dyes.[1][2][3] While their synthesis on a laboratory scale is well-established, the transition to pilot and industrial-scale production presents significant challenges in terms of efficiency, cost, safety, and environmental impact.[2][4] The classical and most direct route—the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—remains the most viable for large-scale applications due to its high atom economy and the availability of starting materials.[5][6][7]
This guide provides a comprehensive framework for the scale-up synthesis of quinoxalines, moving beyond traditional protocols that often rely on harsh conditions.[2][6] We will focus on process optimization through the strategic selection of modern catalytic systems and green solvents, delivering a robust, reproducible, and environmentally benign methodology suitable for drug development and manufacturing professionals.
The Core Synthetic Strategy: The Cyclocondensation Reaction
The fundamental reaction for forming the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This reaction proceeds with the formation of two new C-N bonds and the elimination of two molecules of water, making it an inherently efficient transformation.
Figure 1: General scheme for quinoxaline synthesis.
While effective, traditional methods often require refluxing in organic acids or the use of strong, corrosive catalysts, which are undesirable at scale due to safety, waste disposal, and equipment compatibility issues.[6][8] The modern approach, detailed below, focuses on overcoming these limitations.
Key Pillars of Scale-Up Process Optimization
Successfully scaling the synthesis of quinoxalines hinges on optimizing three critical parameters: catalyst selection, solvent choice, and downstream processing.
Causality in Catalyst Selection: From Soluble Acids to Recyclable Solids
The catalyst is the engine of the reaction. While traditional syntheses used soluble acids, a scalable process demands a catalyst that is highly efficient, easily removed, and preferably reusable.
-
The Problem with Homogeneous Catalysts: Soluble catalysts like strong acids or metal salts (e.g., CuSO₄, Zn(OTf)₂) can be effective but require aqueous workups and extractions to be removed, generating significant solvent waste and complicating product isolation.[1][9][10]
-
The Solution with Heterogeneous Catalysts: Solid-supported catalysts are the superior choice for industrial applications. Their primary advantage lies in their insolubility in the reaction medium, allowing for simple removal by filtration post-reaction.[11] This dramatically simplifies the workup, reduces solvent use, and allows for catalyst recycling, which is crucial for process economics.[9]
-
Field-Proven Options:
-
Bentonite Clay K-10: A low-cost, readily available, and effective solid acid catalyst that promotes the reaction under mild conditions.[9][12]
-
Alumina-Supported Catalysts: Materials like alumina-supported molybdophosphovanadates offer high activity at room temperature and can be easily filtered and reused.[6]
-
Silica Nanoparticles & TiO₂-Pr-SO₃H: These advanced solid acid catalysts provide a high surface area and strong acidic sites, enabling rapid reactions with high yields, often at room temperature.[9][11]
-
-
Strategic Solvent Selection: Prioritizing Safety and Sustainability
Solvent choice directly impacts process safety, environmental footprint, and cost. The ideal solvent should facilitate the reaction while being non-toxic, non-volatile, and easy to remove.
-
Moving Beyond Toluene and DMSO: While effective, solvents like toluene or DMSO present challenges at scale related to toxicity, high boiling points (energy-intensive removal), and waste disposal.[6][9]
-
Embracing Green Solvents:
-
Ethanol and Water/Ethanol Mixtures: Ethanol is an excellent choice as it is a bio-based, relatively non-toxic solvent in which the starting materials are often soluble, while the final quinoxaline product is frequently less soluble upon cooling. This property is highly advantageous as it allows for purification by simple crystallization, minimizing the need for chromatography.[12][13][14]
-
Water: For certain catalyst systems, water itself can be used as the reaction medium, representing the ultimate green solvent.[12][13]
-
Downstream Processing: Designing for Purity at Scale
Purification is often the bottleneck in large-scale synthesis. The process must be designed to avoid laborious techniques like column chromatography.
-
The Scalable Method—Crystallization: The goal is to develop a process where the crude product, after catalyst filtration and solvent evaporation, can be purified by recrystallization.[6] Selecting a solvent system (like ethanol) where the product has high solubility when hot and low solubility when cold is paramount.[15]
-
Workflow Integration: An optimized workflow involves:
-
Completion of the reaction.
-
Simple filtration to recover the heterogeneous catalyst.
-
Concentration of the filtrate.
-
Recrystallization of the crude solid from a suitable green solvent.
-
Detailed Protocol: Gram-Scale Green Synthesis of 2,3-Diphenylquinoxaline
This protocol details a robust and scalable synthesis using a recyclable solid acid catalyst and a green solvent. It is designed as a self-validating system where high yield and purity are achieved without complex purification.
Model Reaction: o-Phenylenediamine + Benzil → 2,3-Diphenylquinoxaline
Figure 2: Model reaction for scalable synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10g product) | Notes |
| o-Phenylenediamine | 108.14 | 3.84 g (35.5 mmol) | Use high-purity grade. |
| Benzil | 210.23 | 7.46 g (35.5 mmol) | Ensure it is a dry, free-flowing powder. |
| Bentonite Clay K-10 | N/A | ~2.5 g | Solid acid catalyst. Can be dried in an oven before use. |
| Ethanol (200 proof) | 46.07 | ~150 mL | Green solvent for reaction and recrystallization. |
| Anhydrous Na₂SO₄ | 142.04 | As needed | For drying filtrate if necessary. |
| Celite or Filter Aid | N/A | As needed | Optional, for aiding catalyst filtration. |
Step-by-Step Experimental Protocol
Figure 3: Experimental workflow for synthesis.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (3.84 g, 35.5 mmol), benzil (7.46 g, 35.5 mmol), and Bentonite Clay K-10 (2.5 g).
-
Reaction Initiation: Add ethanol (100 mL) to the flask. Begin vigorous stirring at room temperature (20-25°C).
-
Monitoring: The reaction is typically rapid. Monitor the progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The starting materials will have different Rf values than the less polar quinoxaline product. The reaction is complete when the spot for o-phenylenediamine is no longer visible (typically 20-30 minutes).[12]
-
Catalyst Removal (Workup): Once the reaction is complete, filter the mixture through a Büchner funnel to remove the solid Bentonite Clay K-10 catalyst. Wash the catalyst cake with a small amount of fresh ethanol (~20 mL) to recover any adsorbed product.
-
Trustworthiness Check: The catalyst can be washed with ethanol, dried in an oven, and reused for subsequent batches with minimal loss of activity, demonstrating process efficiency.[9]
-
-
Product Isolation: Combine the filtrates and reduce the volume to approximately 40-50 mL using a rotary evaporator.
-
Purification by Crystallization: Cool the concentrated solution in an ice bath. The 2,3-diphenylquinoxaline product will precipitate as a pale yellow or white crystalline solid.
-
Final Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any soluble impurities. Dry the purified product under vacuum to a constant weight.
-
Expected Outcome: Yield >95%; high purity product suitable for subsequent steps without chromatographic purification.
-
Comparative Data and Process Validation
The choice of catalyst and conditions significantly impacts scale-up feasibility. The following table summarizes data from various reported methods for the synthesis of 2,3-diphenylquinoxaline, validating the choice of a mild, efficient system.
| Catalyst System | Catalyst Loading | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Bentonite Clay K-10 | ~2.5 g / mmol | Ethanol | Room Temp. | ~20 min | ~95% | [12] |
| Alumina-Supported MoVP | 100 mg / mmol | Toluene | Room Temp. | 120 min | ~92% | [6] |
| Phenol | 20 mol% | Ethanol:Water | Room Temp. | Short | High | [14] |
| TiO₂-Pr-SO₃H | 1 mol% | Ethanol | Room Temp. | 10 min | 95% | [9] |
| Cerium (IV) Ammonium Nitrate | Catalytic | Water | Room Temp. | ~15 min | High | [12][16] |
| Traditional (Acetic Acid) | Stoichiometric | Acetic Acid | Reflux | 2-12 h | 34-85% | [7][14] |
Analysis: The data clearly shows that modern catalytic systems, particularly heterogeneous catalysts like Bentonite Clay or TiO₂-Pr-SO₃H, provide superior yields in dramatically shorter reaction times and under much milder (room temperature) conditions compared to traditional methods. This directly translates to lower energy costs, higher throughput, and an improved safety profile on a larger scale.
Troubleshooting Guide for Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Inactive catalyst. 2. Low quality of starting materials (e.g., wet). 3. Insufficient stirring in a large vessel. | 1. Ensure catalyst is dry and active. Consider a fresh batch. 2. Use high-purity, dry reagents. 3. Ensure adequate agitation to keep the heterogeneous catalyst suspended. |
| Product Fails to Crystallize | 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution further before cooling. 2. Attempt to "seed" the solution with a small crystal, or scratch the inside of the flask. If issues persist, a small charcoal treatment of the hot solution before filtration may help. |
| Product Purity is Low | 1. Incomplete reaction, starting material co-precipitates. 2. Inefficient washing of the final product. | 1. Ensure reaction goes to completion via TLC monitoring. 2. Wash the filtered crystals thoroughly with cold recrystallization solvent. |
Conclusion
The synthesis of quinoxaline derivatives is highly amenable to large-scale production provided that the process is thoughtfully designed. By replacing outdated, harsh reaction conditions with modern, green alternatives, researchers and drug development professionals can achieve high-yield, high-purity synthesis in a manner that is both economically and environmentally sustainable. The adoption of recyclable heterogeneous catalysts and green solvents, coupled with a purification strategy centered on crystallization, provides a robust and reliable pathway from the laboratory bench to industrial manufacturing.
References
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Vertex AI Search.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). IJIRT Journal.
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Vertex AI Search.
- A Comparative Guide to the Synthetic Routes of Quinoxalines from Diverse Precursors. (n.d.). Benchchem.
- Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydr
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
- Novel green approaches for synthesis of quinoxaline derivatives. (2014).
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
- Various classical routes for the synthesis of quinoxalines derivatives. (n.d.).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.).
- Technical Support Center: Purification of Quinoxalinone Deriv
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF. (n.d.).
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. [Link]
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- Preperation of quinoxaline derivatives. | Download Table. (n.d.).
- Improved methods for the preparation of quinoxaline derivatives. (n.d.).
- Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). Vertex AI Search.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. (2016). figshare.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]
- Sustainable approaches towards the synthesis of quinoxalines: An update. (2025).
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Vertex AI Search.
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of Quinoxalin-2-ylboronic Acid
Here is the technical support center with troubleshooting guides and FAQs on preventing protodeboronation of Quinoxalin-2-ylboronic acid.
Welcome to the technical support resource for researchers utilizing this compound. The quinoxaline scaffold is a privileged heterocycle in medicinal chemistry and materials science.[1][2] However, the corresponding 2-ylboronic acid is susceptible to a common and often frustrating side reaction: protodeboronation. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate this issue, ensuring the success of your experiments.
PART 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles behind the instability of this compound.
Q1: What is protodeboronation and why is it a significant problem for my this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] In essence, your valuable functionalized quinoxaline reagent reverts to the simple, unfunctionalized quinoxaline parent molecule. This process is a major cause of low yields in cross-coupling reactions as it consumes the boronic acid, rendering it unavailable for the desired transformation.[3][4]
This compound, like many other electron-deficient and heteroaromatic boronic acids, is particularly prone to this decomposition pathway.[5][6] The presence of basic nitrogen atoms in the quinoxaline ring system can influence the electronic properties and speciation of the boronic acid in solution, potentially opening up specific, rapid decomposition pathways.[3][7]
Q2: I'm running a Suzuki-Miyaura coupling. What are the primary experimental factors that trigger protodeboronation?
A: The conditions typically required for Suzuki-Miyaura coupling are unfortunately also conditions that can promote protodeboronation. The key culprits are:
-
Base: Most Suzuki-Miyaura reactions require a base to facilitate the crucial transmetalation step. However, this base also catalyzes protodeboronation by converting the neutral boronic acid into a more reactive anionic boronate species ([ArB(OH)₃]⁻).[8][9][10] This boronate is more susceptible to cleavage.
-
Aqueous Media/Proton Source: The "proto" in protodeboronation refers to a proton. Water, often present in the solvent system or as part of the base (e.g., K₂CO₃·xH₂O), acts as the proton source that ultimately replaces the boronic acid group.[9]
-
Temperature: Higher reaction temperatures, while often necessary to drive the cross-coupling forward, also accelerate the rate of protodeboronation.
-
Palladium Catalyst System: While the base is the primary catalyst for protodeboronation, recent studies have shown that certain palladium(II) complexes, particularly those bearing bulky phosphine ligands, can also actively promote this undesirable side reaction.[11]
Q3: How can I determine if protodeboronation is the main cause of my low yield?
A: Identifying the root cause is critical. You can confirm protodeboronation through a few analytical techniques:
-
Reaction Monitoring: Take an aliquot of your reaction mixture, quench it, and analyze it by LC-MS or GC-MS. The presence of a significant amount of the parent quinoxaline molecule (mass = 130.14 g/mol ) is a strong indicator of protodeboronation.
-
Control Experiment: Set up a control reaction containing your this compound, base, solvent, and water, but without the palladium catalyst and coupling partner. Heat this mixture to the reaction temperature. If you observe the formation of quinoxaline over time (monitored by TLC, LC-MS, or ¹H NMR), protodeboronation is occurring under the reaction conditions, independent of the desired catalytic cycle.
Q4: My boronic acid seems to decompose upon storage. What are the best practices for handling and storing this compound?
A: Like many heteroaromatic boronic acids, this compound can be sensitive to atmospheric moisture and oxygen.[12]
-
Storage: Store the solid reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
-
Handling: When weighing and handling the reagent, do so quickly to minimize exposure to air. If possible, handle it in a glovebox. Avoid storing it in solution for extended periods.
PART 2: Troubleshooting Guide - Actionable Solutions
This section provides a systematic approach to overcoming protodeboronation in your experiments.
Issue: Low yield in Suzuki-Miyaura coupling with this compound.
The primary strategy to combat protodeboronation is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of decomposition.
Solution A: Optimization of Reaction Conditions
Fine-tuning your reaction parameters can have a profound impact. The goal is to find a balance that favors coupling over decomposition.
| Parameter | Standard Condition (Prone to PDB) | Recommended Modification | Rationale |
| Base | Strong aqueous bases (e.g., 2M K₂CO₃, NaOH) | Weaker, anhydrous, or hindered bases (e.g., K₃PO₄, CsF, Cs₂CO₃) | Minimizes the concentration of the highly reactive boronate species and reduces the amount of water introduced.[5][9] |
| Solvent | Protic or very wet solvents (e.g., EtOH/H₂O) | Anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, THF, DMF) with minimal water | Reduces the availability of the proton source required for the C-B bond cleavage.[8] |
| Temperature | High (e.g., >100 °C) | The lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C) | Both desired and undesired reactions are slower, but the activation barrier for protodeboronation can sometimes be lowered more significantly by the base, making lower temperatures beneficial. |
| Additives | None | Addition of copper(I) salts (e.g., CuI, CuTC) | For analogous unstable heteroaryl boronic acids like 2-pyridyl, copper salts have been shown to facilitate transmetalation, potentially outcompeting protodeboronation.[13][14] |
Solution B: Conversion to a More Stable Boronate Ester (The "Slow-Release" Strategy)
The most robust and widely adopted strategy is to convert the unstable boronic acid into a more stable derivative, such as a pinacol or MIDA boronate ester.[3][15] These esters are more stable to storage and the reaction conditions. They act as "pro-drugs," slowly hydrolyzing in situ to release the active boronic acid at a low concentration, which is then immediately consumed in the catalytic cycle. This "slow-release" approach prevents the accumulation of the unstable boronic acid in the reaction mixture.[4][12]
| Boron Reagent | Structure | Stability | Use Case |
| Boronic Acid | R-B(OH)₂ | Low; susceptible to protodeboronation and oxidation. | Can work if the coupling is very fast. |
| Pinacol Boronate | R-B(pin) | High; improved stability against protodeboronation.[15] | A general and effective strategy for most Suzuki couplings. |
| MIDA Boronate | R-B(MIDA) | Very High; exceptionally stable, crystalline solids.[12] | The gold standard for highly unstable boronic acids (e.g., 2-heterocyclic, vinyl) and for challenging couplings with aryl chlorides.[12] |
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol provides a reliable method for converting the boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 equiv).
-
Add pinacol (1.1 - 1.5 equiv).
-
Add anhydrous toluene (or THF) to create a ~0.2 M solution. If using THF, add activated 4Å molecular sieves.
-
Heat the mixture to reflux. The reaction involves the removal of water. With toluene, water will be collected in the Dean-Stark trap. With THF, the molecular sieves will sequester the water.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling. If purification is necessary, it can be achieved by silica gel chromatography or recrystallization.
Validation: Successful conversion can be confirmed by ¹H NMR spectroscopy by the disappearance of the broad B(OH)₂ proton signal and the appearance of a sharp 12H singlet around δ 1.35 ppm for the pinacol methyl groups.
PART 3: Visualizing the Chemistry
Understanding the pathways and decision-making processes can streamline troubleshooting.
Mechanism: The Protodeboronation Pathway
The diagram below illustrates a simplified, base-catalyzed protodeboronation mechanism. The boronic acid first forms a more nucleophilic boronate 'ate' complex, which is then protonated by a water molecule, leading to the cleavage of the C-B bond.
Caption: Fig 1. Simplified Base-Catalyzed Protodeboronation.
Workflow: Troubleshooting Decision Tree
This workflow provides a logical path for addressing low yields suspected to be caused by protodeboronation.
Caption: Fig 2. Troubleshooting Workflow for Protodeboronation.
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. (Semantic Scholar link provided, as direct link may vary). Available at: [Link]
-
Nielsen, D. J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Nielsen, D. J., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kinzel, T., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Boron-reagents unstable towards protodeboronation. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
McDonald, S. M., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. For the pro's (Suzuki). Available at: [Link]
-
Cheon, C-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Li, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Li, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]
-
Essassi, E. M., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2023). Solute Stabilization Effects of Nanoparticles Containing Boronic Acids in the Absence of Binding Pairs. PubMed. Available at: [Link]
-
Gothwal, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. Quinoxalin-5-ylboronic acid. PubChem. Available at: [Link]
-
Bentabed-Ababsa, G., et al. (2013). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with Quinoxalin-2-ylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving Quinoxalin-2-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet valuable, coupling partner. Here, we will address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling with this compound is resulting in very low to no yield. What are the primary factors I should investigate?
When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial.[1] For a challenging substrate like this compound, the following are the most common culprits:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precatalyst and ligand is paramount. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially inhibiting catalysis.[2][3][4][5] Therefore, ligands that promote a fast catalytic cycle are essential.
-
Stability of the Boronic Acid (Protodeboronation): this compound, like many heteroaromatic boronic acids, is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[6][7][8] This decomposition of your starting material is a frequent cause of low yields.
-
Reaction Conditions (Base, Solvent, Temperature): The interplay between the base, solvent, and temperature is critical and can either favor the desired coupling or promote side reactions.
Question 2: How do I choose the optimal catalyst and ligand for coupling with this compound?
The key is to use a catalyst system that is highly active and promotes rapid reductive elimination, outcompeting potential catalyst inhibition by the nitrogen-rich heterocycle.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are generally the most effective. Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are excellent choices.[1] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Palladium Precatalysts: Modern palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. These precatalysts are more stable and generate the active Pd(0) species more efficiently.[1][6]
Experimental Protocol: General Suzuki Coupling with this compound
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the palladium loading).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[1][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Question 3: I suspect protodeboronation is the main issue. How can I mitigate this?
Protodeboronation is a significant challenge with electron-deficient and some heteroaromatic boronic acids.[6][7][8] The quinoxaline ring, being electron-withdrawing, makes the boronic acid more susceptible to this side reaction. Here are several strategies to combat it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or CsF instead of stronger bases like NaOH or KOH.[10][11] The choice of base can significantly influence the reaction's success.[12]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous solvent systems, switching to anhydrous conditions (e.g., dry THF or dioxane) can sometimes suppress protodeboronation.
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can be highly effective.[13] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Diethanolamine (DABO) Adducts: Forming a diethanolamine adduct of the boronic acid is a simple and effective way to increase its stability.[14] These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction.[14]
Experimental Protocol: Preparation of a this compound Diethanolamine (DABO) Adduct
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[1]
Question 4: What are the common side reactions besides protodeboronation, and how can I identify them?
Besides protodeboronation, other common side reactions in Suzuki couplings include:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[15] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][15] Thoroughly degassing your solvents and maintaining an inert atmosphere are crucial to minimize this.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.[15] This can occur if there are sources of hydride in the reaction mixture.
-
Palladium Black Formation: The precipitation of palladium metal (palladium black) indicates catalyst decomposition.[16] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
These side products can often be identified by LC-MS or GC-MS analysis of the crude reaction mixture.
Question 5: How do I properly monitor the progress of my reaction?
Effective reaction monitoring is key to optimizing your yield and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively follow the consumption of your starting materials and the formation of the product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing you to identify the masses of your product and any side products, which is invaluable for troubleshooting.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, particularly those involving fluorine atoms, ¹⁹F NMR can be a powerful tool for quantitative monitoring.[17] In general, taking small aliquots from the reaction mixture for ¹H NMR analysis can also track the conversion of starting materials to the product.
II. Mechanistic Insights & Advanced Concepts
The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Challenges with Quinoxaline-2-ylboronic Acid
The primary challenges with this substrate stem from its electronic properties and the presence of nitrogen atoms.
Caption: Challenges in Suzuki coupling with this compound.
III. Data Summaries for Experimental Design
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Considerations |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Other Buchwald precatalysts can also be effective. |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligands are preferred.[1] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A weaker base to minimize protodeboronation.[10] |
| Solvent | 1,4-Dioxane / Water (10:1) | Ensure solvents are properly degassed.[1] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive halides.[1] |
| Boronic Acid Stoichiometry | 1.2-1.5 equivalents | A slight excess can help drive the reaction to completion. |
IV. References
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
-
Unknown. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Unknown. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Unknown Source.
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Wang, C., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., et al. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Reddit User. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Unknown. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Unknown. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. ResearchGate. [Link]
-
Gonzalez-Vera, J. A., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Catalysis. [Link]
-
Various Authors. (n.d.). Sustainable Approaches Towards the Synthesis of Quinoxalines. ResearchGate. [Link]
-
Unknown. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]
-
Vedejs, E., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Unknown. (n.d.). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).. ResearchGate. [Link]
-
Bruno, N. C., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
Chemistry Steps. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
-
Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. azom.com [azom.com]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Quinoxalin-2-ylboronic Acid Reactions
Welcome to the technical support center for reactions involving Quinoxalin-2-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its application in cross-coupling reactions, primarily the Suzuki-Miyaura coupling, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound failed completely. What are the most critical initial checkpoints?
A1: When a reaction shows no conversion, a systematic review of the foundational parameters is essential. Before attempting complex optimizations, verify the following:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure your reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). Inadequate degassing is a primary cause of failure, as oxygen can lead to catalyst deactivation and promote unwanted side reactions like boronic acid homocoupling.[1][2]
-
Reagent Integrity:
-
Boronic Acid Quality: How old is your this compound? Boronic acids, particularly heteroaryl boronic acids, can degrade over time. Consider running a control reaction with a known, reliable coupling partner (e.g., bromobenzene) to verify its activity.
-
Solvent Anhydrousness: Ensure you are using a truly anhydrous solvent. Water can interfere with the catalytic cycle and promote protodeboronation.[3]
-
-
Catalyst Activity: Is your palladium source active? If the catalyst has been on the shelf for a while, its activity may be compromised. It is advisable to use a fresh bottle or a recently purchased catalyst.
-
Base Selection: The base is not just a proton scavenger; it is crucial for activating the boronic acid for transmetalation.[4] Ensure the correct base was added in the proper amount. For quinoxaline systems, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common starting points.[5]
Q2: I'm observing a significant amount of a byproduct that appears to be quinoxaline. What is happening?
A2: The formation of quinoxaline (the parent heterocycle without the boronic acid group) is a classic sign of protodeboronation . This is one of the most common failure modes for heteroaryl boronic acids.[6] It is a process where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7]
This side reaction is often promoted by:
-
Excess water or protic solvents.
-
High reaction temperatures.
-
Certain bases , especially strong aqueous bases.[8]
-
The inherent electronic properties of the quinoxaline ring system.
Strategies to mitigate this are discussed in detail in the troubleshooting section below.
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical to ensure reproducibility. Quinoxalin-2-ylboronic acids are often hygroscopic and can be sensitive to air and light.
-
Storage: Store in a tightly sealed container, preferably in a desiccator or a dry box, under an inert atmosphere. For long-term storage, refrigeration (-20°C) is recommended.
-
Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment or a glovebox to minimize exposure to atmospheric moisture and oxygen.
Q4: What is a good starting point for reaction conditions (catalyst, ligand, solvent, base) for a Suzuki-Miyaura coupling with this compound?
A4: A robust starting point is crucial. While optimization is often necessary, the following conditions provide a high probability of success for coupling with an aryl bromide:
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is efficiently reduced in situ and the dppf ligand is effective for many cross-couplings.[9] |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases offer a good balance of reactivity and functional group tolerance.[10][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or Toluene/H₂O | The aqueous component is often necessary to solubilize the inorganic base and facilitate the activation of the boronic acid.[3] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[12] |
In-Depth Troubleshooting Guide
This section addresses persistent issues when initial checks and standard conditions fail.
Symptom 1: No Reaction or Low Conversion of Starting Material
-
Question: I've confirmed my reagents are good and the system is inert, but my reaction still shows mostly starting material after 12 hours. What are the next steps?
-
Answer: This indicates a fundamental issue with the catalytic cycle's efficiency. The bottleneck is likely oxidative addition or transmetalation. A systematic optimization is required.
Troubleshooting Workflow: Optimizing for Reactivity
Caption: Decision tree for addressing low reaction conversion.
Detailed Protocol: Reaction Optimization Screen
-
Objective: To identify the optimal combination of ligand, base, and solvent to improve yield.
-
Setup: Prepare an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate). To each vial, add the aryl halide (0.1 mmol, 1.0 eq), this compound (0.15 mmol, 1.5 eq), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Variable Addition:
-
Vials 1-4 (Ligand Screen): Add a different phosphine ligand to each (e.g., PPh₃, SPhos, XPhos, RuPhos; 4 mol%). Keep the base (e.g., K₃PO₄, 0.3 mmol) and solvent (e.g., Dioxane, 1 mL) constant.
-
Vials 5-7 (Base Screen): Using the best ligand from the first screen, test different bases (e.g., K₂CO₃, CsF, Cs₂CO₃; 0.3 mmol). Keep the solvent constant.
-
Vials 8-9 (Solvent Screen): Using the best ligand/base combination, test different solvents (e.g., Toluene, DMF).
-
-
Execution: Seal all vials, degas thoroughly by sparging with argon, and heat to 100 °C for 12-24 hours.
-
Analysis: Cool the reactions, dilute with a standard solvent, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product. This systematic approach, often part of a Design of Experiments (DoE), can rapidly identify optimal conditions.[13]
-
Symptom 2: Major Byproducts Observed (Protodeboronation, Homocoupling)
-
Question: My reaction yields the desired product, but is contaminated with significant amounts of quinoxaline (from protodeboronation) and a biaryl product from the homocoupling of my boronic acid. How can I suppress these pathways?
-
Answer: These side reactions compete with the desired cross-coupling and are often exacerbated by the same conditions. Suppressing them requires a nuanced approach.
Strategies to Minimize Side Reactions
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Presence of water; high temperatures; prolonged reaction times.[1] | 1. Use Anhydrous Conditions: Employ anhydrous solvents and bases (e.g., powdered, flame-dried K₃PO₄).[6] 2. Use a Milder Base: Cesium fluoride (CsF) is often effective at promoting coupling while minimizing protodeboronation of heteroaryl boronic acids.[14] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate. These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[15] |
| Homocoupling | Presence of oxygen; high catalyst loading.[1] | 1. Rigorous Degassing: This is the most critical factor. Use a freeze-pump-thaw cycle (3x) for the most effective oxygen removal, especially for larger-scale reactions. 2. Controlled Addition: If practical, adding the boronic acid slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling pathway.[1] |
| Dehalogenation | Hydrogen source in the reaction (e.g., solvent, base impurities); certain phosphine ligands. | 1. Change Solvent: Switch from solvents that can act as hydrogen donors (like isopropanol) to more robust options like Dioxane or Toluene. 2. Screen Ligands: Some ligands are more prone to promoting β-hydride elimination pathways that can lead to dehalogenation. Experiment with different ligand classes. |
Symptom 3: Difficulty with Product Isolation and Purification
-
Question: The reaction appears to have worked based on LC-MS, but I'm struggling to isolate a pure product. My column chromatography fractions are contaminated with palladium residues or other impurities.
-
Answer: A clean workup is as important as the reaction itself. Palladium residues and polar byproducts from the base can complicate purification.
Recommended Workup and Purification Protocol
-
Cool and Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Palladium Removal: Filter the diluted mixture through a pad of Celite®. This will remove the heterogeneous palladium black and some inorganic salts.[12] For stubborn residual palladium, a charcoal treatment or passing the solution through a dedicated palladium scavenger cartridge can be effective.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This removes the inorganic base and other water-soluble impurities. If your product is basic, an acidic wash (e.g., dilute HCl) may be used, but first test product stability to acid on a small scale.[16]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is usually effective for separating the desired product from less polar starting materials and more polar byproducts.[5][12]
-
By methodically addressing these common failure points, you can significantly increase the success rate of your reactions with this compound and accelerate your research and development goals.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
Lee, C. H., & Nave, S. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]
-
Wang, C., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
-
Schmidt, D. R., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Scott, W. J., & Maleczka, R. E. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for Suzuki Coupling.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. Available at: [Link]
-
Reddit r/Chempros. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
-
ResearchGate. (2015). New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
-
Wang, B., et al. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. Molecules. Available at: [Link]
-
Silva, F. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
- Fluorochem. (n.d.). Quinoxalin-6-ylboronic acid hydrochloride.
-
PubChem. (n.d.). Quinoxalin-5-ylboronic acid. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry with Victor. (2023). What to do when Markovnikov's Rule FAILS!. YouTube. Retrieved from [Link]
-
Dembinski, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation [organic-chemistry.org]
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- 15. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor. However, their unique electronic and coordination properties often lead to challenging side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven insights to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address common problems observed during the Suzuki coupling of nitrogen-containing heterocycles.
Issue 1: Low or No Conversion to the Desired Product
Question: My Suzuki coupling reaction with a pyridine derivative is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in Suzuki couplings involving nitrogen-containing heterocycles is a frequent challenge, often stemming from the Lewis basicity of the nitrogen atom. This can lead to catalyst poisoning , where the heterocycle coordinates to the palladium center, inhibiting its catalytic activity.[1][2][3]
Causality and Troubleshooting Steps:
-
Catalyst Poisoning by the Heterocycle: The lone pair of electrons on the nitrogen atom can bind strongly to the palladium catalyst, leading to deactivation.[2] This is particularly problematic for electron-rich heterocycles.
-
Solution 1: Ligand Choice is Critical. Employing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can mitigate catalyst poisoning.[4][5] These ligands create a sterically hindered environment around the palladium center, disfavoring coordination with the heterocycle. N-heterocyclic carbene (NHC) ligands are also highly effective for this purpose due to their strong electron-donating ability and steric bulk, which stabilize the active Pd(0) catalyst.[6][7]
-
Solution 2: Use of Additives. The addition of Lewis acids can "mask" the Lewis basic nitrogen. For instance, trimethyl borate has been shown to enhance reaction rates by attenuating the Lewis basicity of the heteroaromatic subunits, thereby mitigating catalyst poisoning.[1]
-
Solution 3: Precatalyst Selection. Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are often more effective as they are designed for the clean and efficient generation of the active Pd(0) species.[8]
-
-
Inappropriate Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong bases can sometimes lead to undesired side reactions, while weak bases may not be effective in promoting the transmetalation step.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the reaction.
Issue 2: Significant Formation of Protodeboronated Byproduct
Question: I am observing a significant amount of the protodeboronated arene from my heteroaryl boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[10] This is particularly prevalent with electron-rich or certain heteroaryl boronic acids, especially under basic aqueous conditions.[11]
Causality and Troubleshooting Steps:
-
Mechanism of Protodeboronation: The reaction is often base-catalyzed and proceeds through the formation of a boronate anion, which is more susceptible to protonolysis.[12] The presence of water in the reaction mixture is a key contributor.
-
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (BPin) or MIDA boronates, are generally more stable towards protodeboronation than the corresponding boronic acids.[11][13] MIDA boronates are particularly stable and can be slowly hydrolyzed under the reaction conditions to release the boronic acid, keeping its concentration low and thus minimizing protodeboronation.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[1] This involves using anhydrous solvents and bases.
-
Choice of Base and Solvent System: The combination of a weaker base and a less protic solvent can be beneficial. For instance, using CsF in isopropanol has been shown to be effective in minimizing protodeboronation for certain substrates.[14]
-
Reaction Temperature: A dramatic temperature dependence has been observed in some cases, where lower temperatures can favor the desired coupling over protodeboronation.[14]
-
Use of Additives: Lewis acids like copper salts have been shown to attenuate protodeboronation pathways by binding to the Lewis-basic heterocycles.[1]
-
Issue 3: Presence of Homocoupling and Dehalogenation Byproducts
Question: My reaction mixture contains significant amounts of homocoupled products from both the boronic acid and the aryl halide, as well as the dehalogenated starting material. What are the causes and solutions?
Answer:
Homocoupling (formation of biaryl from two molecules of the boronic acid or two molecules of the aryl halide) and dehalogenation (replacement of the halogen with a hydrogen) are common side reactions in Suzuki couplings.
Causality and Troubleshooting Steps:
-
Homocoupling of Boronic Acids: This is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a slight excess of the boronic acid can sometimes be a pragmatic approach if this side product is easily separable.
-
-
Homocoupling of Aryl Halides: This can occur during the generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[8]
-
Solution: The use of well-defined Pd(0) sources or modern precatalysts that are designed for clean and efficient generation of the active catalyst can minimize this.
-
-
Dehalogenation of the Aryl Halide: This side reaction can occur after the oxidative addition step. The resulting palladium complex can react with a hydride source in the reaction mixture (e.g., from the solvent or base) to give the dehalogenated product.[8]
-
Solution: The choice of solvent and base is important. For example, using amine bases or alcoholic solvents can sometimes lead to dehalogenation.[8] Ensuring high purity of all reagents and solvents is also crucial. The use of specific N-heterocyclic carbene (NHC) palladium complexes has been shown to be highly active for the desired cross-coupling while minimizing dehalogenation.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I perform Suzuki coupling on a heterocycle with an unprotected N-H group (e.g., indole, imidazole)?
A1: Yes, it is possible, but it presents additional challenges. The acidic N-H group can react with the base, and the resulting anion can coordinate to the palladium catalyst.[4] However, successful methods have been developed. These often involve the use of specific palladium precatalysts (e.g., with XPhos or SPhos ligands) and carefully chosen bases like K₃PO₄.[4][16][17] In some cases, protecting the N-H group is a more straightforward approach, though it adds extra steps to the synthesis.
Q2: What is the best palladium source for coupling with nitrogen-containing heterocycles?
A2: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern palladium precatalysts are often superior for challenging substrates like nitrogen-containing heterocycles.[4] Buchwald's G3 and G4 precatalysts, which feature a biarylphosphine ligand, are highly effective as they provide a stable and active catalyst system that is less prone to deactivation.[8] PEPPSI-type precatalysts with NHC ligands are also excellent choices, especially for sterically demanding couplings.[8]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is critical for success. For nitrogen-containing heterocycles, bulky and electron-rich ligands are generally preferred.
-
Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are excellent for a wide range of heterocycles and are known to promote reductive elimination and prevent catalyst deactivation.[4]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes): These are very strong electron donors and can be highly effective, particularly for coupling with less reactive aryl chlorides.[6][7]
-
CataCXium A: This ligand has been found to be uniquely competent for some challenging heteroaryl-heteroaryl couplings.[1]
Q4: What are the best practices for setting up a Suzuki reaction with a nitrogen-containing heterocycle?
A4:
-
High Purity Reagents: Use high-purity solvents, bases, and starting materials.
-
Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by sparging with argon or using the freeze-pump-thaw method) and maintain a positive pressure of an inert gas throughout the reaction.
-
Careful Reagent Addition: Add the reagents in a specific order, typically the aryl halide, boronic acid/ester, and base, followed by the solvent and finally the catalyst.
-
Optimization: If a reaction is not working, systematically screen different ligands, bases, solvents, and temperatures. A Design of Experiments (DoE) approach can be very efficient for optimization.[1]
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Suzuki Coupling of a Heteroaryl Bromide with a Heteroaryl Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inerting the System: Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Solvent Addition: Add degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) to the vial under a positive flow of argon.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Catalyst Poisoning | Use bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). Add Lewis acids (e.g., trimethyl borate). Use modern precatalysts. |
| Inappropriate Base | Screen milder bases (e.g., K₃PO₄) or soluble anhydrous bases (e.g., TMSOK). | |
| Protodeboronation | Presence of Protic Solvents/Base | Use boronic esters (BPin, MIDA). Employ anhydrous conditions. Use non-aqueous base/solvent systems (e.g., CsF/isopropanol). |
| Homocoupling | Oxygen Contamination | Thoroughly degas the reaction mixture. Maintain an inert atmosphere. |
| Dehalogenation | Hydride Source in Reaction | Use high-purity, anhydrous solvents. Avoid certain amine bases or alcoholic solvents. Use highly active catalyst systems (e.g., with NHC ligands). |
Part 4: Visualizations
Diagram 1: Key Side Reactions in Suzuki Coupling of Nitrogen Heterocycles
Caption: Major side reactions that can compete with the desired Suzuki coupling catalytic cycle.
Diagram 2: Troubleshooting Flowchart for Low Conversion
Caption: A systematic approach to troubleshooting low conversion in Suzuki couplings of N-heterocycles.
References
-
Chepaikin, E. et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16489. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Garg, N. K. et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1712-1715. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Garg, N. K. et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(22), 5846–5849. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
-
Bio, M. M. et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (43), 5523-5525. [Link]
-
Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Bellina, F. et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8597–8605. [Link]
-
Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-119. [Link]
-
Hayes, H. L. D. et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14534–14549. [Link]
-
Fu, G. C. et al. (2005). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society, 127(12), 4132–4133. [Link]
-
Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338. [Link]
-
Lloyd-Jones, G. C. et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Watson, D. A. et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(44), 13131–13137. [Link]
-
ResearchGate. Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
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Technical Support Center: The "Slow-Release" Strategy for Unstable Boronic Acids
Welcome to the technical support center for navigating the challenges of working with unstable boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the full potential of these versatile reagents in their synthetic endeavors, particularly in cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols, all presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a heterocyclic boronic acid is giving low yields and significant byproducts. What is going wrong?
A1: Low yields and the formation of byproducts when using unstable boronic acids, such as many 2-heterocyclic, vinyl, and cyclopropyl derivatives, are often due to the inherent instability of the boronic acid itself.[1][2] The free boronic acid is susceptible to several decomposition pathways that compete with the desired cross-coupling reaction.[1][3]
The primary culprits are:
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond, leading to the formation of the corresponding arene or heteroarene as a major byproduct. This process is often accelerated by heat, the presence of a base, and water.[1][3][4]
-
Oxidation: Boronic acids can be oxidized, leading to the formation of phenols or other oxygenated byproducts. This is particularly problematic if oxygen is not rigorously excluded from the reaction.[3][4]
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, resulting in a symmetrical biaryl byproduct.[3][4]
-
Trimerization: In anhydrous conditions, boronic acids can form cyclic trimers called boroxines. While this is a reversible process, it can complicate reaction stoichiometry and kinetics.[3]
The "slow-release" strategy is designed to mitigate these issues by keeping the concentration of the free, unstable boronic acid low throughout the reaction.[3][5] This is achieved by using a "masked" or protected form of the boronic acid that slowly hydrolyzes in situ to release the active reagent.[1][3]
Q2: What is the "slow-release" strategy and how does it work?
A2: The "slow-release" strategy involves the use of a stable precursor that, under the reaction conditions, gradually releases the unstable boronic acid.[1][3] This ensures that the concentration of the free boronic acid at any given time is very low, which minimizes its decomposition while still allowing for efficient transmetalation with the palladium catalyst.[3][5] This approach is particularly effective for Suzuki-Miyaura cross-coupling reactions.[3]
Several types of precursors can be used for this purpose, each with its own mechanism of release:
-
Organotrifluoroborates (R-BF₃K): These salts are generally stable solids and release the boronic acid upon hydrolysis. The rate of hydrolysis can be influenced by factors such as the electronic properties of the organic group and the presence of acid or base.[5]
-
Boronic Esters: Esters, such as those derived from pinacol or diethanolamine (DABO boronates), can hydrolyze to release the boronic acid.[3][6] DABO boronates are particularly noted for their air stability, especially for heterocyclic boronic acids.[3][6]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[1][2][7] They undergo slow, controlled hydrolysis under basic conditions to release the boronic acid.[1][8] MIDA boronates are considered a very general solution for handling unstable boronic acids.[1][2][9]
The key is to match the rate of release of the boronic acid with the rate of the catalytic cycle. If the release is too slow, the reaction will be sluggish. If it's too fast, the benefits of the slow-release strategy are lost.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: Quinoxalin-2-ylboronic Acid vs. Its Pinacol Ester
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within this landscape, the quinoxaline moiety is of particular interest due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth technical comparison of two key reagents for introducing the quinoxaline scaffold: quinoxalin-2-ylboronic acid and its corresponding pinacol ester. We will delve into the nuances of their reactivity, stability, and practical application in Suzuki coupling, supported by experimental data and established chemical principles.
The Fundamental Trade-Off: Reactivity Versus Stability
The choice between a boronic acid and its pinacol ester derivative for a Suzuki coupling reaction hinges on a classic chemical trade-off: heightened reactivity versus enhanced stability.
This compound , as a free boronic acid, is generally the more reactive coupling partner.[2] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3] However, this reactivity comes at a cost. Boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation, a process where the C-B bond is cleaved, leading to the formation of the corresponding unsubstituted heterocycle.[4] This decomposition pathway can be exacerbated by the basic and often aqueous conditions typical of Suzuki reactions, potentially lowering yields and complicating purification.
Conversely, This compound pinacol ester offers significantly greater stability. The pinacol protecting group sterically shields the boron atom, rendering it less susceptible to premature decomposition and protodeboronation.[4][5] This enhanced stability translates to a longer shelf-life, easier handling, and often simpler purification by standard chromatographic techniques.[6] The trade-off for this stability is generally a lower reactivity compared to the free boronic acid.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To appreciate the roles of this compound and its pinacol ester, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The active catalyst, a Pd(0) species, undergoes oxidative addition with the organohalide (R-X). The resulting Pd(II) complex then engages in transmetalation with the organoboron reagent (R'-B(OR)2), activated by a base. This step, where the organic moiety from the boron is transferred to the palladium, is often rate-determining. Finally, reductive elimination from the di-organopalladium(II) complex yields the desired coupled product (R-R') and regenerates the Pd(0) catalyst.[5]
Comparative Performance: A Data-Driven Perspective
| Feature | This compound | This compound Pinacol Ester |
| Stability | Lower; prone to protodeboronation, especially in basic, aqueous media.[4] | Higher; the pinacol group provides steric protection, leading to a longer shelf-life and easier handling.[4][5] |
| Reactivity | Generally higher due to greater Lewis acidity, potentially leading to faster reaction times.[2] | Generally lower, but can be enhanced by the presence of water, which may hydrolyze the ester in situ to the more reactive boronic acid.[7][8] |
| Purification | Can be challenging due to polarity and potential for decomposition on silica gel.[6][9] | Often more straightforward to purify via standard column chromatography on silica gel.[4] |
| Typical Yields | Can be high under optimized conditions, but may be compromised by decomposition. | Generally good to excellent, with less risk of reagent decomposition affecting the yield. |
| Handling | Requires careful handling and storage, preferably under inert atmosphere and refrigerated. | More robust and can often be handled in air for short periods. |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions. Note that optimal conditions can vary depending on the specific substrates and should be determined empirically.
Protocol 1: Suzuki Coupling with this compound Pinacol Ester
This protocol is adapted from a similar Suzuki coupling of a heteroaryl chloride with a boronic acid pinacol ester.[10]
Reaction: Coupling of 2-chloro-6-substituted-quinoxaline with an arylboronic acid pinacol ester.
Materials:
-
2-chloro-6-substituted-quinoxaline (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-chloro-6-substituted-quinoxaline (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent is typically 0.1 M.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with this compound
This protocol is a general procedure for the Suzuki coupling of a heteroarylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and this compound (1.2 equiv) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add Na₂CO₃ (2.0 equiv) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture and continue to bubble with the inert gas for another 5 minutes.
-
Heat the reaction to reflux (typically 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, often by recrystallization or careful column chromatography.[9]
Decision-Making Framework: Choosing the Right Reagent
The selection between this compound and its pinacol ester is a strategic decision that depends on several factors.
Figure 2: A decision-making guide for selecting the appropriate quinoxalinylboron reagent.
Conclusion: A Matter of Strategic Synthesis
In the realm of Suzuki-Miyaura cross-coupling, both this compound and its pinacol ester are valuable reagents for the synthesis of complex molecules. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthesis. For robustness, ease of handling, and straightforward purification, the pinacol ester is often the preferred choice. However, when higher reactivity is desired and appropriate measures can be taken to mitigate instability, the free boronic acid can be a powerful tool. A thorough understanding of the properties of each reagent, coupled with careful reaction optimization, will enable researchers to effectively incorporate the valuable quinoxaline scaffold into their target molecules.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
-
PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. [Link]
- Google Patents.
- Denmark, S. E., & Smith, R. C. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2017).
- ResearchGate. (2016).
-
PubChem. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. [Link]
- Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (n.d.).
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Quinoxaline Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Quinoxaline Boronic Acids in Modern Drug Discovery
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules, valued for its ability to engage in a multitude of biological interactions.[1] Consequently, the development of robust and predictable synthetic methodologies for the functionalization of this core structure is of paramount importance to medicinal chemists. Among the arsenal of modern synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[2][3]
Quinoxaline boronic acids, therefore, represent key building blocks for the construction of complex molecular architectures. However, the reactivity of these isomers is not uniform and is profoundly influenced by the position of the boronic acid moiety on the quinoxaline ring. Understanding these reactivity differences is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes.
This guide provides a comprehensive comparison of the reactivity of different quinoxaline boronic acid isomers, grounded in the principles of physical organic chemistry and supported by experimental insights. We will delve into the electronic properties of the quinoxaline nucleus, propose a framework for predicting reactivity, and provide a detailed experimental protocol for a comparative reactivity study.
The Electronic Landscape of the Quinoxaline Nucleus: A Tale of Two Rings
The quinoxaline ring system is a fusion of a benzene ring and a pyrazine ring. This fusion results in a non-uniform distribution of electron density across the molecule, which is the primary determinant of the differential reactivity of its positional isomers.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2 and C3 positions. Conversely, the benzene ring (positions C5, C6, C7, and C8) is comparatively more electron-rich.
This disparity in electron density has profound implications for the Suzuki-Miyaura coupling. The transmetalation step, often the rate-determining step of the catalytic cycle, involves the transfer of the organic group from the boronic acid to the palladium center.[4] This transfer is facilitated by a higher electron density on the carbon atom attached to the boron, as this enhances its nucleophilicity.
Therefore, we can hypothesize the following reactivity trend for quinoxaline boronic acid isomers in the Suzuki-Miyaura coupling:
Quinoxaline-6-boronic acid ≈ Quinoxaline-5-boronic acid > Quinoxaline-2-boronic acid
The boronic acid groups on the electron-rich benzene portion of the molecule (positions 5 and 6) are expected to be more reactive than the isomer with the boronic acid on the electron-deficient pyrazine ring (position 2). The electron-withdrawing nature of the pyrazine ring deactivates the C2 position, making the attached boronic acid less nucleophilic and thus, less reactive in the transmetalation step.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: A Data-Driven Analysis
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Quinoxalin-6-ylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [5] |
| Quinoxalin-5-ylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 | [6] |
| Quinoxalin-2-ylboronic acid | Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 60-75 | [7] |
Analysis of the Data:
The compiled data, while not from a single comparative study, provides strong evidence for the predicted reactivity trend. Quinoxaline-6-ylboronic acid and quinoxaline-5-ylboronic acid generally provide high yields under relatively standard Suzuki-Miyaura conditions with common palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[5][6]
In contrast, the coupling of this compound often requires more specialized and highly active catalyst systems, such as those employing bulky and electron-rich phosphine ligands like XPhos, to achieve good yields.[7] The longer reaction times and potentially lower yields for the 2-isomer, even with more active catalysts, are indicative of its lower intrinsic reactivity. This is consistent with the reduced nucleophilicity of the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atoms.
A significant challenge with electron-deficient heteroaryl boronic acids, such as the quinoxaline-2-isomer, is the competing protodeboronation side reaction, where the boronic acid group is cleaved by a proton source (often water in the reaction mixture) to return the unsubstituted heterocycle.[4] This side reaction is more pronounced for boronic acids attached to electron-poor rings, further contributing to lower yields of the desired cross-coupled product.
Experimental Protocol for a Comparative Reactivity Study
To provide a definitive and internally consistent comparison of the reactivity of quinoxaline boronic acid isomers, the following experimental protocol is recommended. This protocol is designed to be a self-validating system where the only variable is the quinoxaline boronic acid isomer.
Objective:
To compare the relative reaction rates and yields of quinoxaline-2-boronic acid, quinoxaline-5-boronic acid, and quinoxaline-6-boronic acid in a Suzuki-Miyaura cross-coupling reaction with a common aryl bromide under standardized conditions.
Materials:
-
Quinoxaline-2-boronic acid
-
Quinoxaline-5-boronic acid
-
Quinoxaline-6-boronic acid hydrochloride (to be neutralized in situ or converted to the free base prior to use)
-
4-Bromotoluene (as a standard coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Reaction vials with stir bars
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative reactivity study.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is oven-dried.
-
Prepare a stock solution of the internal standard (e.g., dodecane) in ethyl acetate.
-
If using quinoxaline-6-boronic acid hydrochloride, it can be used directly with an additional equivalent of base, or it can be converted to the free boronic acid by treatment with a mild base and extraction prior to the reaction.
-
-
Reaction Setup:
-
In each of three labeled reaction vials, add 4-bromotoluene (1.0 mmol), the respective quinoxaline boronic acid isomer (1.2 mmol), and potassium carbonate (2.0 mmol).
-
To each vial, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to each vial.
-
-
Reaction Execution:
-
Seal the vials with crimp caps.
-
Purge each vial with an inert gas (e.g., argon) for 10-15 minutes.
-
Place the vials in a preheated heating block at 90 °C and stir vigorously.
-
-
Reaction Monitoring:
-
At specified time points (e.g., 1, 2, 4, 8, 16, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the aliquot in a vial containing water (0.5 mL) and the internal standard solution in ethyl acetate (0.5 mL).
-
Vortex the vial and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the percent conversion of 4-bromotoluene and the yield of the corresponding 2-, 5-, or 6-(4-methylphenyl)quinoxaline product by comparing the peak areas to that of the internal standard.
-
Plot the percent yield of each product as a function of time to generate reaction progress curves for each isomer.
-
Understanding the Mechanism: The Role of Electronics in Transmetalation
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The observed differences in reactivity among the quinoxaline boronic acid isomers can be primarily attributed to the transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) center. The rate of this transfer is highly dependent on the nucleophilicity of the carbon atom being transferred.
-
Quinoxaline-5- and -6-boronic acids: The carbon atoms at positions 5 and 6 are part of the electron-rich benzene ring. The boronic acid at these positions results in a relatively high electron density on the ipso-carbon, facilitating a faster transmetalation.
-
Quinoxaline-2-boronic acid: The carbon atom at position 2 is part of the electron-deficient pyrazine ring. The strong electron-withdrawing effect of the two nitrogen atoms significantly reduces the electron density at this position. This diminished nucleophilicity of the ipso-carbon leads to a slower transmetalation rate and, consequently, a less reactive boronic acid isomer.
Conclusion and Future Perspectives
The positional isomerism of quinoxaline boronic acids has a significant and predictable impact on their reactivity in Suzuki-Miyaura cross-coupling reactions. The isomers with the boronic acid group on the electron-rich benzene ring (5- and 6-positions) are demonstrably more reactive than the isomer with the boronic acid on the electron-deficient pyrazine ring (2-position). This understanding allows researchers to make informed decisions when designing synthetic routes, selecting appropriate reaction conditions, and anticipating potential challenges such as the need for more active catalysts or the increased likelihood of side reactions like protodeboronation with less reactive isomers.
Future work in this area could involve detailed kinetic studies to quantify the reactivity differences and computational modeling to further elucidate the transition states of the transmetalation step for each isomer. Such studies would provide a more granular understanding and further enhance the predictive power for synthetic chemists working with this important class of building blocks.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Esters. Angewandte Chemie International Edition, 2007 , 46 (29), 5559–5563. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Esters: A Mechanistic Investigation. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Tyrell, J. H.; Bull, J. A. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7(10), 6338-6351. [Link]
-
Denmark, S. E.; Kallem, R. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 2021 , 86(24), 17997–18012. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116–2119. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352(6283), 329-332. [Link]
-
Adamo, C.; Ciofini, I. A DFT Study of the Suzuki Cross-Coupling Reaction Mechanism. The Journal of Physical Chemistry A, 2005 , 109(35), 7942–7949. [Link]
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation: A Mechanistic Investigation. Journal of the American Chemical Society, 2016 , 138(23), 7445–7455. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional access to 2,2′,6,6′-tetrasubstituted biaryls. Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 2006 , 45(8), 1282-1284. [Link]
-
Sarkar, A.; Kumar, V.; Singh, R. K.; Sharma, A. Quinoxalines: Privileged scaffolds in medicinal chemistry. RSC Advances, 2021 , 11(22), 13187-13210. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 2021 , 26(23), 7356. [Link]
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A Senior Application Scientist's Guide to Quinoxalin-2-ylboronic Acid: A Comparative Analysis for Advanced Synthesis
Introduction: The Quest for Privileged Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, heteroarylboronic acids stand as indispensable building blocks. Their utility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, provides a robust and versatile pathway for constructing complex molecular architectures from readily available precursors.[1][2][3] The choice of a specific heteroarylboronic acid is a critical decision that profoundly influences reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign.
Within the vast library of heterocyclic structures, the quinoxaline moiety has garnered significant attention as a "privileged scaffold."[4][5][6] This fused aromatic system, comprising a benzene ring and a pyrazine ring, is a cornerstone in a multitude of pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[7][8][9] Consequently, the ability to strategically incorporate this unit via its boronic acid derivative, quinoxalin-2-ylboronic acid, is of paramount importance to medicinal chemists.
This guide provides an in-depth, objective comparison of this compound against other commonly employed heteroarylboronic acids. We will move beyond a simple cataloging of facts to explore the underlying physicochemical principles that govern their reactivity and stability. By examining experimental data and explaining the causality behind protocol choices, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness these powerful synthetic tools.
A Comparative Overview: Structural and Physicochemical Properties
The reactivity of any boronic acid in a catalytic cycle is intrinsically linked to its electronic nature, steric profile, and stability. Heteroarylboronic acids present unique challenges and opportunities based on the specific heteroatom(s) and their position within the ring. This compound, with its two nitrogen atoms in a π-deficient ring system, exhibits a distinct profile compared to other common classes.
Figure 1: Logical relationship diagram of this compound and other common heteroarylboronic acids, highlighting key comparative characteristics.
Below is a summary of the key properties of this compound alongside selected comparators.
| Heteroarylboronic Acid | Structure | Class | Key Physicochemical Characteristics & Stability Profile |
| This compound | ![]() | π-Deficient | The two nitrogen atoms strongly withdraw electron density, making the ring π-deficient. This generally imparts good stability against protodeboronation but can significantly slow the crucial transmetalation step. The N4 nitrogen can act as a potent Lewis base, leading to catalyst inhibition. |
| Pyridine-3-boronic acid | ![]() | π-Deficient | Electron-withdrawing nature of the nitrogen atom slows transmetalation. The nitrogen is a Lewis base that can poison the palladium catalyst.[1][10] Generally more stable than π-rich heteroarylboronic acids. |
| Pyrimidine-5-boronic acid | ![]() | Highly π-Deficient | The presence of two nitrogen atoms makes this ring system even more electron-deficient than pyridine, posing a significant challenge for transmetalation. It is a valuable reagent for accessing medicinally relevant pyrimidine cores.[11][12] |
| Thiophene-2-boronic acid | ![]() | π-Rich | Generally more reactive in the transmetalation step due to its electron-rich nature. However, it is notoriously susceptible to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures or with strong bases.[13][14] |
| Furan-2-boronic acid | ![]() | π-Rich | Highly reactive in transmetalation but among the most unstable heteroarylboronic acids. It is extremely prone to decomposition via protodeboronation, requiring mild, carefully optimized conditions for successful coupling.[15][16] |
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The success of a Suzuki-Miyaura reaction hinges on the delicate balance of the catalytic cycle's steps: oxidative addition, transmetalation, and reductive elimination. Heteroarylboronic acids challenge this cycle in distinct ways.
Figure 2: The Suzuki-Miyaura catalytic cycle, indicating key steps where different classes of heteroarylboronic acids present challenges.
Causality Behind Reactivity Differences:
-
π-Deficient Systems (this compound, Pyridine-boronic acids): The primary hurdle is the transmetalation step. The electron-withdrawing nature of the nitrogen atoms decreases the nucleophilicity of the carbon atom attached to boron, slowing its transfer to the palladium center.[1] Furthermore, the Lewis basic nitrogen atoms can directly coordinate to the electron-deficient Pd(II) intermediate, forming stable off-cycle complexes that effectively poison the catalyst. This is a particularly high risk for this compound and pyridine-2-boronic acid, where the nitrogen is ortho to the C-B bond.
-
π-Rich Systems (Thiophene- and Furan-boronic acids): These compounds are generally excellent partners in the transmetalation step. Their main failure mode is protodeboronation , a non-productive cleavage of the C-B bond by a proton source (often water, facilitated by the base).[1][17] This side reaction is highly competitive and is accelerated by heat and strong bases, leading to low yields and the formation of the simple, uncoupled heteroarene. Furan-2-boronic acid is exceptionally sensitive to this decomposition pathway.[15]
The practical consequence is that a "one-size-fits-all" protocol is rarely effective. Conditions must be tailored to the specific electronic and stability profile of the boronic acid.
| Parameter | This compound | Pyridine-boronic acids | Thiophene/Furan-boronic acids |
| Primary Challenge | Slow Transmetalation & Catalyst Inhibition | Slow Transmetalation & Catalyst Inhibition | Protodeboronation |
| Typical Yields | Moderate to Good (highly condition-dependent) | Moderate to Good | Low to Excellent (highly condition-dependent) |
| Optimal Base | Weaker inorganic bases (K₃PO₄, K₂CO₃, CsF) | Weaker inorganic bases (K₃PO₄, CsF) | Mild bases (K₂CO₃, K₃PO₄); avoid strong hydroxides |
| Optimal Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, Buchwald-type) | Bulky, electron-rich phosphines | Bulky, electron-rich phosphines to accelerate reductive elimination |
| Temperature | Often requires elevated temperatures (80-110 °C) to drive transmetalation | Often requires elevated temperatures | Lower temperatures (RT to 80 °C) are preferred to minimize decomposition[15] |
| Key Consideration | Ligand choice is critical to overcome inhibition and promote C-C bond formation. | Ligand choice is critical. | Minimize reaction time and temperature. |
Experimental Protocol: A Validated Approach to Heteroaryl Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic heteroarylboronic acid with an aryl bromide. The annotations explain the rationale behind each choice, creating a self-validating system that allows for logical troubleshooting.
Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
Materials:
-
Aryl/Heteroaryl Halide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 eq.
-
Heteroarylboronic Acid (e.g., this compound): 1.2 mmol, 1.2 eq.
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like SPhos Pd G3): 0.02 mmol, 2 mol% Pd.
-
Ligand (e.g., SPhos): 0.04 mmol, 4 mol%.
-
Base (e.g., powdered K₃PO₄): 2.0 mmol, 2.0 eq.
-
Anhydrous Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio): 5 mL.
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the heteroarylboronic acid (1.2 eq), and the base (2.0 eq).
-
Expertise: Using a slight excess of the boronic acid compensates for potential decomposition and drives the reaction to completion. Powdered K₃PO₄ is chosen as it is a moderately strong, non-nucleophilic base that is less likely to promote protodeboronation compared to hydroxides.[18]
-
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and ligand.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Expertise: A mixture of an organic solvent like dioxane with a small amount of water is often beneficial. Water is required to dissolve the inorganic base and facilitate the formation of the active boronate species [ArB(OH)₃]⁻, which is the competent nucleophile in the transmetalation step.[18][20] However, for highly unstable boronic acids, strictly anhydrous conditions may be required to suppress protodeboronation.[21]
-
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Advanced Strategies for Overcoming Instability and Low Reactivity
For particularly challenging couplings involving unstable or unreactive boronic acids, several advanced strategies can be employed:
-
Boronic Esters (Pinacol, MIDA): Unstable boronic acids can be converted into more stable boronate esters. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be stored on the benchtop for extended periods.[22] During the reaction, they undergo slow, controlled hydrolysis to release the boronic acid in situ, maintaining a low, steady concentration that favors cross-coupling over decomposition.
-
Potassium Trifluoroborate Salts (R-BF₃K): These are air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[16][17] They are more resistant to protodeboronation and release the active boronic acid under the reaction conditions.
-
Anhydrous Coupling Conditions: For substrates highly prone to protodeboronation, eliminating water can be highly effective. This requires the use of a soluble, non-aqueous base such as potassium trimethylsilanolate (TMSOK).[21]
Conclusion
This compound is a powerful reagent for incorporating the medicinally significant quinoxaline scaffold into complex molecules. Its performance profile places it in the category of challenging, π-deficient heteroarylboronic acids. While it offers greater stability against protodeboronation compared to π-rich systems like furan- and thiophene-boronic acids, its successful application is critically dependent on overcoming the dual hurdles of slow transmetalation and potential catalyst inhibition.
The key to unlocking the synthetic potential of this compound lies not in a single set of conditions, but in a rational, mechanistically informed approach. The judicious selection of bulky, electron-rich phosphine ligands, appropriate bases, and carefully controlled reaction conditions is paramount. By understanding the fundamental principles that govern its reactivity, researchers can confidently integrate this valuable building block into their synthetic programs, paving the way for the discovery of novel therapeutics and materials.
References
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. (n.d.). Benchchem.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017).
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Benchchem.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. (n.d.). Benchchem.
- Pyridine-4-boronic acid | 1692-15-5. (n.d.). ChemicalBook.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008).
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2016).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Recent Advances in the Synthesis and Reactivity of Quinoxaline. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.).
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021). Europe PMC.
- 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties. (n.d.). ChemSrc.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2000).
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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A Comparative Guide to the Spectroscopic Analysis of 2-Substituted Quinoxalines
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The functionalization of the quinoxaline scaffold, particularly at the 2-position, allows for the fine-tuning of these properties. Consequently, the precise structural elucidation of these derivatives is paramount. This guide provides a comparative analysis of the key spectroscopic techniques used to characterize 2-substituted quinoxalines, offering insights into how different substituents influence the spectral data.
The Quinoxaline Core and the Influence of the 2-Substituent
The quinoxaline ring system is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyrazine ring. The electronic properties of this core are significantly modulated by the nature of the substituent at the 2-position. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electron density distribution within the ring, which are directly observable through various spectroscopic methods.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the quinoxaline chromophore. The spectra of 2-substituted quinoxalines typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.[3] The position and intensity of these bands are sensitive to the nature of the substituent at the 2-position.
Generally, the introduction of a substituent on the quinoxaline ring leads to a bathochromic (red) shift of the absorption maxima compared to the parent quinoxaline. This effect is more pronounced with increasing conjugation and electron-donating character of the substituent. For instance, attaching an aryl or thienyl group at the 2-position extends the π-conjugated system, resulting in a significant red shift.[4][5]
Table 1: Comparison of UV-Vis Absorption Maxima for Selected 2-Substituted Quinoxalines
| 2-Substituent | Solvent | λmax (nm) | Reference |
| Phenyl | Chloroform | ~350 | [5] |
| Thienyl | Chloroform | ~360 | [5] |
| 5-(2-ethylhexyl)thienyl | Chloroform | ~370 | [5] |
| Vinyl benzaldehyde | Ethanol | 348 (n-π), 250 (π-π) | [3] |
Experimental Protocol: UV-Vis Spectroscopy
A detailed, step-by-step methodology for UV-Vis analysis is provided below.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 2-substituted quinoxalines, IR spectra can confirm the presence of the quinoxaline core and provide clear evidence for the nature of the substituent.
Key vibrational modes for the quinoxaline ring include C=N stretching, C=C stretching of the aromatic rings, and C-H bending vibrations. The introduction of a substituent at the 2-position will introduce new characteristic bands. For example, a carbonyl group in an acyl substituent will exhibit a strong C=O stretching band, while an amino group will show N-H stretching vibrations.[6]
Table 2: Characteristic IR Absorption Bands for 2-Substituted Quinoxalines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Quinoxaline C=N | Stretching | 1620–1615 | [6] |
| Quinoxaline C=C | Stretching | 1580–1412 | [6] |
| Aromatic C-H | Stretching | 3100–3000 | [7] |
| Carbonyl (C=O) | Stretching | 1679.1 | [1] |
| Amino (N-H) | Stretching | 3343.2 | [1] |
| C-Br | Stretching | ~687 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of 2-substituted quinoxalines. These techniques provide information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 2-substituted quinoxaline will show characteristic signals for the protons of the quinoxaline core and the substituent. The chemical shifts and coupling patterns of the aromatic protons of the benzene portion of the quinoxaline ring are particularly informative. The proton at the 3-position (H-3) is typically a singlet and its chemical shift is sensitive to the nature of the 2-substituent.
-
Electron-withdrawing groups at the 2-position will deshield the H-3 proton, causing it to resonate at a higher chemical shift (downfield).
-
Electron-donating groups will have the opposite effect, shielding the H-3 proton and shifting its resonance upfield.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Protons of the Quinoxaline Ring in Selected 2-Substituted Derivatives (in CDCl₃)
| 2-Substituent | H-3 | Aromatic Protons (Multiplet) | Reference |
| Phenyl | 9.27 (s) | 8.15–7.46 | [2] |
| 4-Nitrophenyl | 9.36 (s) | 8.40–7.77 | [8] |
| 4-Methoxyphenyl | 9.28 (s) | 8.18–7.05 | |
| 2-Phenylethynyl | 8.99 (s) | 8.12–7.42 | [2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoxaline ring, particularly C-2 and C-3, are strongly influenced by the substituent at the 2-position.
-
The chemical shift of C-2 is directly affected by the inductive and resonance effects of the substituent.
-
The chemical shifts of the other carbons in the quinoxaline ring can also be used to deduce the electronic effects of the substituent.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons of the Quinoxaline Ring in 2-Substituted Derivatives (in CDCl₃)
| 2-Substituent | C-2 | C-3 | Other Quinoxaline Carbons | Reference | |---|---|---|---| | Phenyl | 152.00 | 142.51 | 140.41, 132.16, 130.58, 129.65, 129.51, 129.32, 128.54, 127.63 |[2] | | 4-Nitrophenyl | 149.1 | 147.0 | 142.8, 138.6, 133.0, 131.4, 130.8, 129.2, 128.4, 127.7 |[8] | | 4-Methoxyphenyl | 151.3 | 143.0 | 161.4, 142.3, 141.2, 130.1, 129.3, 129.2, 129.0, 128.9, 114.5 | |
Experimental Protocol: NMR Spectroscopy
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 2-substituted quinoxalines, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula.[6]
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoxalines involve the loss of small neutral molecules such as HCN.[9] The nature of the 2-substituent will significantly influence the fragmentation pattern, often leading to characteristic fragment ions. For example, a 2-phenylquinoxaline may show a fragment corresponding to the loss of the phenyl group.
Table 5: Mass Spectrometry Data for Selected 2-Substituted Quinoxalines
| 2-Substituent | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Phenyl | 207 (M+H)⁺ | - | [8] |
| 4-Nitrophenyl | 252 (M+H)⁺ | - | [8] |
| 2-(2-hydroxy-5-bromo)phenyl | 342 (M⁺) | 300 ([M-CH₂CO]⁺) | [10] |
Conclusion
The comprehensive spectroscopic analysis of 2-substituted quinoxalines relies on the synergistic use of UV-Vis, IR, NMR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle. By comparing the data obtained for different derivatives, researchers can establish structure-property relationships and gain a deeper understanding of how substituents at the 2-position modulate the electronic and structural features of the quinoxaline core. This knowledge is critical for the rational design of new quinoxaline-based compounds with tailored biological and material properties.
References
- Green Synthesis of Quinoxaline and Substituted Quinoxalines. (2011). TSI Journals.
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (n.d.). NIH. [Link]
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2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters. (2023). Dalton Transactions (RSC Publishing). [Link]
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Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH. [Link]
-
Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. [Link]
-
13C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing. [Link]
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. (2023). RSC Publishing. [Link]
-
UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy. [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org. [Link]
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A Senior Application Scientist's Guide to Validating Suzuki Coupling Products by NMR Spectroscopy
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility, particularly in the pharmaceutical and materials science sectors.[1] However, the success of any synthesis is not merely in the execution of the reaction, but in the rigorous, unambiguous confirmation of the desired product's structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this critical validation step, offering a detailed window into the molecular architecture of the reaction's outcome.[1][2]
This guide provides an in-depth comparison of NMR techniques for validating Suzuki coupling products. We will move beyond simple spectral interpretation to discuss the causality behind experimental choices, establishing a self-validating system of analysis that ensures the highest degree of confidence in your results.
Section 1: The First Line of Evidence: 1D NMR (¹H and ¹³C)
One-dimensional NMR is the workhorse for initial reaction assessment. The core logic is simple: the NMR spectrum of a successful reaction will show the disappearance of key starting material signals and the concomitant appearance of new signals characteristic of the biaryl product.[2]
¹H NMR: A Comparative Snapshot
The proton NMR provides the quickest assessment of reaction conversion. The key is to compare the aromatic regions of the starting materials with the product mixture.
-
Disappearance of Starting Material Signals: Look for the absence or significant reduction of signals corresponding to the protons on the aryl halide and the aryl boronic acid or ester. Protons ortho to a halide (e.g., Br, I) are typically deshielded and found further downfield. Boronic acids can sometimes show broad signals for the B-OH protons, though these are often exchanged with deuterated solvents.[3]
-
Appearance of Product Signals: The formation of the new biaryl C-C bond creates a new, often complex, set of spin systems in the aromatic region (typically 7.0-8.5 ppm). The precise chemical shifts and coupling constants are diagnostic of the substitution pattern of the final product.[4][5][6]
Table 1: Comparative ¹H NMR Chemical Shifts for a Model Suzuki Reaction
| Compound Type | Key Protons | Typical Chemical Shift (ppm) | Rationale for Shift |
| Aryl Bromide | Protons ortho to Bromine | 7.5 - 7.8 | Deshielding due to the electronegativity and anisotropic effect of the halogen. |
| Aryl Boronic Acid | Protons ortho to -B(OH)₂ | 7.8 - 8.2 | The boronic acid group is electron-withdrawing, deshielding adjacent protons.[3] |
| Biaryl Product | Protons in the new system | 7.0 - 8.5 | Complex shifts based on the combined electronic effects of both rings and their substituents. |
Identifying Common Suzuki Byproducts by ¹H NMR
A clean spectrum is the goal, but byproducts can provide valuable information about reaction optimization.
-
Homocoupling: The coupling of two boronic acid molecules (Ar'-Ar') is a common side reaction. This often results in a symmetrical product, leading to a simpler set of signals in the ¹H NMR spectrum than the desired unsymmetrical product.[7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom (Ar'-H) can occur, especially in the presence of water or acidic conditions. This will result in signals corresponding to the unsubstituted arene.[8]
-
Residual Starting Materials: Incomplete reactions will show signals for both the aryl halide and the boronic acid.
¹³C NMR: Confirming the Carbon Skeleton
While ¹H NMR is faster, ¹³C NMR provides direct evidence of the new C-C bond formation by observing the chemical shifts of the carbon atoms involved.
-
Key Signal Changes: The most informative signals are the ipso-carbons—the carbons directly attached to the halogen and the boron in the starting materials, and the two carbons forming the new bond in the product. The carbon previously bonded to the halogen will experience a significant upfield shift in the product, having lost the electronegative substituent.
-
Low Natural Abundance: A key experimental consideration is the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which means ¹³C NMR experiments require more sample or longer acquisition times compared to ¹H NMR.[9]
Table 2: Comparative ¹³C NMR Chemical Shifts for a Model Suzuki Reaction
| Compound Type | Key Carbons | Typical Chemical Shift (ppm) | Rationale for Shift |
| Aryl Bromide | Carbon attached to Bromine (C-Br) | 110 - 125 | Direct attachment to an electronegative atom. |
| Aryl Boronic Acid | Carbon attached to Boron (C-B) | 130 - 140 | Signal can be broad; deshielded by the boron atom. |
| Biaryl Product | Carbons of the new C-C bond | 135 - 145 | These quaternary carbons are deshielded in the conjugated biaryl system. |
Section 2: Unambiguous Proof: 2D NMR Correlation Spectroscopy
When 1D spectra are crowded, overlapping, or insufficient to prove connectivity, 2D NMR techniques are essential. They provide an unambiguous map of how atoms are connected within the molecule.[10][11][12]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[13] For a Suzuki product, COSY is invaluable for:
-
Confirming Ring Integrity: Tracing the correlation pathway (e.g., H-2 to H-3 to H-4) within each aromatic ring confirms the substitution pattern.
-
Assigning Protons: It allows for the assignment of all protons within a specific spin system.
Caption: COSY correlations show through-bond coupling between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling).[14] Its primary use is to:
-
Assign Carbon Signals: Unequivocally assign each protonated carbon in the ¹³C spectrum by correlating it to its known ¹H signal.
-
Differentiate CH, CH₂, and CH₃ groups: Modern HSQC experiments can be edited to show CH/CH₃ groups with a different phase than CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Proof
The HMBC experiment is arguably the most powerful tool for validating a Suzuki product's structure. It reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling).[13] This long-range information is the key to proving the formation of the new C-C bond between the two aromatic rings.
The "smoking gun" evidence is a correlation from a proton on Ring A to the ipso-carbon of Ring B (and vice-versa). This ³J correlation can only exist if the two rings are connected, providing definitive proof of the successful cross-coupling.
Caption: Key HMBC correlation confirming the new biaryl C-C bond.
Section 3: Experimental Workflow and Protocols
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and proper instrument setup.[15]
Workflow for NMR-Based Structure Validation
Caption: Systematic workflow for validating Suzuki coupling products using NMR.
Protocol: Preparing a High-Quality NMR Sample
Trustworthy data begins with a properly prepared sample. A poorly made sample can lead to broad lines, poor resolution, and artifacts that obscure the true result.
-
Weigh the Sample: Accurately weigh 5-25 mg of your purified product for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[15][16][17]
-
Select a Deuterated Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves your compound and has residual solvent peaks that do not overlap with signals of interest.[18]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.[15]
-
Filter the Solution: To remove any particulate matter which can ruin spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[17][18]
-
Add Internal Standard (Optional): If quantitative analysis (qNMR) is desired, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) at this stage.[19]
-
Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.[15][16] Wipe the outside of the tube with a lint-free wipe to remove any dust or fingerprints.
Section 4: Beyond Structure: Quantitative NMR (qNMR)
For applications in drug development and process chemistry, knowing the precise yield and purity of a reaction is critical. Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration of the product without requiring a product-specific reference standard.[20][21]
The principle relies on comparing the integral of a product signal to the integral of a signal from a known concentration of an inert internal standard.[22] By choosing non-overlapping signals and ensuring proper experimental setup (e.g., long relaxation delays to allow for full magnetization recovery), qNMR can provide highly accurate and precise quantification of both product yield and purity in a single experiment.[21]
Conclusion
Validating the structure of a Suzuki coupling product is a multi-step process for which NMR spectroscopy is an unparalleled tool. A standard ¹H NMR provides a rapid assessment of reaction success, while a ¹³C NMR confirms changes to the carbon backbone. For unambiguous proof, especially with complex molecules, a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides a self-validating network of correlations that definitively establishes the molecular structure. By combining these techniques with meticulous experimental protocols, researchers can have the utmost confidence in their synthetic outcomes.
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NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
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Zhang, Y., et al. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. RSC Advances. Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]
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Zhang, Y., et al. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Retrieved from [Link]
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How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications. Retrieved from [Link]
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¹¹B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]
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Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd₃-Clusters. (n.d.). ChemRxiv. Retrieved from [Link]
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¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. (n.d.). ResearchGate. Retrieved from [Link]
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Aury, S., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances. Retrieved from [Link]
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Solved Figure 2. List of possible aryl bromides and aryl... (2021). Chegg.com. Retrieved from [Link]
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Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (n.d.). ACS Publications. Retrieved from [Link]
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Fig. S1 ¹H NMR spectrum for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Jyväskylä. Retrieved from [Link]
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Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved from [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved from [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Caspi, D. D., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative NMR Assays (qNMR). (n.d.). Bruker. Retrieved from [Link]
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Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021). Current Pharmaceutical Analysis. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2020). University of Wisconsin-Madison. Retrieved from [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]
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The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved from [Link]
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Measuring methods available and examples of their applications ¹³C NMR. (n.d.). Masaryk University. Retrieved from [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
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A Comparative Guide to the LC-MS Analysis of Quinoxalin-2-ylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving quinoxaline derivatives, the accurate and efficient analysis of reaction mixtures is paramount. Quinoxaline moieties are key components in numerous pharmaceuticals, and their incorporation often involves versatile building blocks like quinoxalin-2-ylboronic acid.[1][2] However, the analysis of boronic acids by liquid chromatography-mass spectrometry (LC-MS) presents a unique set of challenges stemming from their high polarity, inherent instability, and tendency to form cyclic anhydrides known as boroxines.[3][4][5]
This guide provides an in-depth comparison of analytical strategies for monitoring reaction mixtures containing this compound. We will explore direct UPLC-MS analysis and a derivatization-based approach, offering detailed protocols and expert insights to help you select the optimal method for your specific analytical goals, from rapid reaction monitoring to sensitive trace-level impurity quantification.
The Analytical Challenge of Boronic Acids
Boronic acids are known to be challenging analytes. Several factors contribute to this difficulty:
-
Instability: Many boronic acids, particularly heterocyclic derivatives, are susceptible to protodeboronation, oxidation, and/or polymerization, which can compromise analytical accuracy.[6][7] Some are so unstable they cannot be easily stored on the benchtop.[7]
-
Boroxine Formation: In the presence of water or in the solid state, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine. This can lead to complex mass spectra and chromatographic profiles, complicating data interpretation.[4][8]
-
Poor Ionization: The inherent properties of some boronic acids can lead to poor ionization efficiency in common electrospray ionization (ESI) sources, resulting in low sensitivity.[9]
-
High Polarity: The polar nature of boronic acids can lead to poor retention on traditional reversed-phase chromatography columns, requiring specialized column chemistries or mobile phase modifiers.[4][5]
LC-MS stands out as a powerful analytical technique capable of overcoming these challenges through careful method development, offering both the separation power of liquid chromatography and the unparalleled sensitivity and selectivity of mass spectrometry.[3]
Part 1: Direct High-Throughput Analysis by UPLC-MS
For rapid, real-time monitoring of chemical reactions, a direct "dilute-and-shoot" method is often the most efficient approach. This strategy prioritizes speed and simplicity, providing valuable qualitative or semi-quantitative data on the consumption of starting materials and the formation of products.
Causality Behind the Method
The primary goal here is speed. By minimizing sample preparation, we can obtain a snapshot of the reaction's progress in minutes. The key is to develop a chromatographic method that can adequately separate the polar this compound from other, likely more nonpolar, reactants and products within a short timeframe. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) is critical for achieving the necessary resolution and speed.[8] An optimized mobile phase is crucial for managing the polarity of the analyte and ensuring efficient ionization.[4][8]
Experimental Protocol: Direct UPLC-MS
-
Sample Preparation:
-
Aspirate 10 µL of the reaction mixture.
-
Dilute with 990 µL of a 50:50 (v/v) acetonitrile/water solution in a 1.5 mL autosampler vial.
-
Vortex thoroughly to ensure homogeneity. If particulates are present, centrifuge the vial and transfer the supernatant to a new vial.[10] This simple dilution minimizes matrix effects while ensuring compatibility with the reversed-phase mobile phase.[11]
-
-
UPLC-MS Conditions:
| Parameter | Condition | Rationale |
| UPLC System | Waters Acquity UPLC H-Class or equivalent | High-pressure system enables the use of sub-2-µm particle columns for high efficiency and speed. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for a broad range of analytes. An alternative like HSS T3 can offer enhanced retention for polar compounds.[8][13] |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity for better performance. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | Ammonium acetate is a volatile buffer compatible with MS and aids in forming [M-H]⁻ ions in negative mode.[8] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 1.5 minutes | A rapid gradient allows for high-throughput analysis, essential for reaction monitoring.[4][8] |
| Flow Rate | 0.6 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |
| Injection Volume | 2 µL | A small injection volume minimizes column overload and potential matrix effects. |
| Mass Spectrometer | Waters SQ Detector 2 or equivalent single quadrupole MS | Sufficient for confirming molecular weights of reactants and products. |
| Ionization Mode | ESI Negative | Boronic acids often ionize efficiently in negative mode to form the [M-H]⁻ ion.[12][14][15] |
| Scan Range | 100 - 600 m/z | A broad range to capture the masses of expected reactants, intermediates, and products. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable electrospray. |
Visualization: Direct Analysis Workflow
Caption: Workflow for direct UPLC-MS analysis of reaction mixtures.
Trustworthiness & Expected Results
This method's reliability comes from its simplicity. By minimizing sample handling, we reduce opportunities for error and analyte degradation. You should expect to see a peak for this compound ([M-H]⁻ at m/z 173.0) and other components of the reaction. Be aware of potential complexities in the mass spectrum, such as the formation of solvent adducts (e.g., [M+CH₃COO]⁻ from ammonium acetate) or the boroxine trimer.[4][8] While not strictly quantitative without a proper calibration curve, tracking the relative peak area of the starting material versus the product provides a reliable measure of reaction conversion.
Part 2: Sensitive Quantification via Derivatization LC-MS/MS
When the analytical goal shifts from rapid monitoring to accurate, sensitive quantification—for example, measuring trace levels of unreacted starting material in a final active pharmaceutical ingredient (API)—a more involved method is required. Derivatization can overcome the inherent challenges of boronic acid analysis by improving chromatographic retention, enhancing ionization efficiency, and increasing stability.[13][14][16]
Causality Behind the Method
The derivatization of boronic acids with N-methyliminodiacetic acid (MIDA) to form a stable MIDA boronate is a well-established technique.[13] MIDA boronates are significantly less polar and more stable than their parent boronic acids, making them ideal for reversed-phase LC.[6][7] Furthermore, the resulting derivative often ionizes more efficiently in positive ion mode ESI, making it amenable to highly sensitive and selective analysis by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[12][14] This approach is a self-validating system; the derivatization reaction is specific to the boronic acid functional group, and the subsequent MRM detection is highly selective for the derivative, ensuring that you are quantifying only the analyte of interest.
Experimental Protocol: MIDA Derivatization and LC-MS/MS
-
Derivatization Reaction: [13]
-
To a 50 mg sample of the dried reaction mixture (or API), add 170 mg of N-methyliminodiacetic acid (MIDA) and 1 mL of DMSO.
-
Heat the mixture at 85 °C for 1 hour.
-
Allow the solution to cool to room temperature. This solution now contains the MIDA boronate derivative of any remaining this compound.
-
-
Sample Preparation:
-
Dilute 100 µL of the derivatization reaction solution to 1.0 mL with acetonitrile. This prepares the sample for injection and ensures compatibility with the LC mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | Agilent 1200 series or equivalent | Standard, reliable HPLC/UPLC system suitable for quantitative analysis. |
| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm | The embedded polar group in the Shield RP18 phase can provide alternative selectivity for nitrogen-containing compounds.[13] |
| Column Temperature | 45 °C | Ensures reproducible retention times and good peak shape.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common MS-friendly modifier that promotes protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent modifier with Mobile Phase A. |
| Gradient | 10% to 90% B over 5 minutes | A slightly longer gradient ensures robust separation of the derivative from the API and other matrix components. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column.[13] |
| Injection Volume | 5 µL | Standard injection volume for quantitative analysis. |
| Mass Spectrometer | Sciex 6500 Triple Quadrupole or equivalent | A triple quadrupole instrument is essential for sensitive and selective MRM experiments. |
| Ionization Mode | ESI Positive | The MIDA derivative is expected to form a stable [M+H]⁺ ion. |
| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (Hypothetical) | To be determined by infusing a standard of the derivatized analyte. For Quinoxalin-2-yl-MIDA boronate, the [M+H]⁺ would be m/z 286.1. |
Visualization: Derivatization and Analysis Workflow
Caption: Workflow for quantitative analysis via MIDA derivatization.
Part 3: Comparison of Analytical Methodologies
The choice of analytical method is dictated by the specific question being asked. LC-MS is a versatile platform, but alternatives exist and should be considered within the context of available instrumentation and desired outcomes.
| Feature | Direct UPLC-MS | Derivatization LC-MS/MS | Alternative Methods (GC-MS, HPLC-UV) |
| Primary Use Case | Rapid, qualitative reaction monitoring. | Trace-level quantification, impurity profiling in final product. | Orthogonal verification, labs without MS capability. |
| Sensitivity | Moderate | Very High (low ppm to ppb levels achievable).[14][16] | Variable. GC-MS can be sensitive but requires derivatization.[9] HPLC-UV sensitivity depends on the analyte's chromophore. |
| Selectivity | Moderate (based on mass and retention time). | Very High (MRM is highly specific).[12] | Lower. Potential for co-elution and interference, especially with UV detection. |
| Sample Prep Time | < 5 minutes | ~ 1.5 hours (including reaction time). | Variable, often requires derivatization (GC-MS) or specialized mobile phases.[9] |
| Throughput | Very High (~2-3 minutes per sample).[8] | Moderate (~8-10 minutes per sample). | Moderate to Low. |
| Key Advantage | Speed and simplicity. | Unmatched sensitivity and selectivity for quantification.[15][16] | Can provide confirmatory data using a different analytical principle. |
| Key Disadvantage | Potential for complex spectra (boroxines, adducts), lower sensitivity.[4][8] | More complex, time-consuming sample preparation. | GC-MS is not ideal for polar, non-volatile compounds.[5] HPLC-UV lacks the specificity of MS.[9] |
Visualization: Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method.
Conclusion
The LC-MS analysis of reaction mixtures containing this compound is a robust and powerful technique essential for modern drug development and chemical synthesis.
-
For high-throughput reaction monitoring , a direct UPLC-MS method provides the necessary speed and simplicity to make timely decisions in the lab.
-
For sensitive and accurate quantification of trace-level boronic acid, a derivatization strategy using MIDA coupled with LC-MS/MS offers superior performance, selectivity, and reliability.
By understanding the causality behind each experimental choice and aligning the analytical methodology with the specific research question, scientists can generate high-quality, trustworthy data to accelerate their research and development efforts.
References
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North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 89-94. [Link]
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ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from ACS Publications. [Link]
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ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from ResearchGate. [Link]
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Pandiyan, V. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5248-5253. [Link]
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PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Retrieved from PubMed. [Link]
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ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from ResearchGate. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from Opentrons. [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from LCGC International. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from SCIEX. [Link]
-
PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Retrieved from PubMed. [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from Spectroscopy Europe. [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... American Journal of Analytical Chemistry, 12, 74-86. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Retrieved from PubMed. [Link]
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Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9). [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from MDPI. [Link]
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A Tale of Two Couplings: A Senior Application Scientist's Guide to Quinoxaline Synthesis via Suzuki-Miyaura and Stille Reactions
For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials. The ability to efficiently and selectively introduce molecular complexity onto this nitrogen-containing heterocycle is paramount. Among the pantheon of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as stalwart methods for forging new carbon-carbon bonds. This guide provides an in-depth, objective comparison of these two powerhouse reactions for quinoxaline synthesis, moving beyond mere procedural descriptions to explore the nuances of reaction choice, backed by experimental data and mechanistic insights.
At a Glance: Key Decision-Making Parameters
| Feature | Suzuki-Miyaura Coupling (via Quinoxalin-2-ylboronic acid) | Stille Coupling (e.g., of 2-Haloquinoxaline) |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannanes (organotin compounds) |
| Toxicity Profile | Reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic. |
| Reagent Stability | Boronic acids are generally bench-stable but can be susceptible to protodeboronation. | Organostannanes are typically stable to air and moisture.[1] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed. | Tin-based byproducts can be challenging to remove completely. |
| Reaction Conditions | Requires a base to activate the boronic acid.[2] | Often proceeds under neutral conditions, offering broader functional group compatibility in some cases. |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and base-sensitive groups. | Generally excellent, tolerating a wider array of functional groups, including those with acidic protons.[3] |
| Substrate Scope | Very broad for both coupling partners. | Extremely broad, often succeeding where other methods fail with complex substrates. |
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become a go-to method for C-C bond formation due to its operational simplicity, the wide availability of boronic acids, and the low toxicity of its reagents and byproducts.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.
Mechanistic Rationale: A Base-Mediated Dance
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of the Suzuki coupling is the requirement of a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline with Phenylboronic Acid
This generalized protocol is based on established procedures for the coupling of chloro-azaheterocycles.[5]
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-chloroquinoxaline (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
2. Solvent Addition:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1, 5 mL).
3. Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Yields for Suzuki Coupling of Haloquinoxalines:
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 2-Tolylboronic acid | 2-Chloro-8-(2-tolyl)quinoxaline | 77 | [6] |
| 2 | 4-Tolylboronic acid | 2-Chloro-8-(4-tolyl)quinoxaline | 75 | [6] |
| 3 | Phenylboronic acid | 2,3-Diphenylquinoxaline (from 2-chloro-3-phenylquinoxaline) | >95 | Analogous reactions |
The Stille Coupling: A Robust Tool for Complex Scaffolds
The Stille coupling, while often taking a backseat to the Suzuki reaction due to the toxicity of organotin reagents, remains an indispensable tool in the synthetic chemist's arsenal.[1][7] Its primary advantage lies in its exceptional functional group tolerance and the fact that it typically does not require a base, making it suitable for substrates that are sensitive to basic conditions.[3]
Mechanistic Rationale: A Neutral Pathway to C-C Bonds
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the transmetalation step in the Stille coupling does not generally require activation by a base, which contributes to its broad functional group compatibility.[8]
Experimental Protocol: Stille Coupling of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline
This protocol is adapted from a literature procedure for the synthesis of a complex quinoxaline derivative.[9]
1. Reaction Setup:
-
In a flame-dried Schlenk tube, combine 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 mmol) and the organostannane reagent, such as 5-hexyl-2-thiophenyl tributylstannane (2.2 mmol).
-
Add the palladium catalyst system, for example, Pd₂(dba)₃ (0.02 mmol) and a phosphine ligand like P(o-tol)₃ (0.04 mmol).
-
Subject the flask to three pump/purge cycles with argon.
2. Solvent Addition:
-
Add anhydrous and degassed toluene (10 mL) via syringe.
3. Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) for 12-16 hours. Monitor the reaction by TLC.
4. Work-up and Purification:
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired product.
Representative Yields for Stille Coupling of a Dibromoquinoxaline: [9]
| Entry | Organostannane | Product | Yield (%) |
| 1 | 5-hexyl-2-thiophenyl tributylstannane | 5,8-bis(5-hexylthiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 84 |
| 2 | 2-thiophenyl tributylstannane | 5,8-bis(thiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Not specified |
Head-to-Head Comparison: Insights from a Diazocine System
Direct comparative studies on identical quinoxaline substrates are scarce. However, a study on the functionalization of diazocines, a structurally related N-heterocyclic system, provides invaluable insights into the relative performance of Suzuki and Stille couplings.
Key Findings from the Diazocine Study:
-
Steric Hindrance: The Suzuki coupling was found to be more sensitive to steric hindrance than the Stille coupling. For instance, the coupling with 1-bromo-2-isopropylbenzene gave a significantly lower yield with the Suzuki method (60%) compared to the Stille reaction (86%).
-
Coordinating Functional Groups: The Stille coupling demonstrated superior performance with substrates containing coordinating groups like aldehydes, esters, and other heterocycles (e.g., furans, thiophenes, pyridines), providing high yields (80-94%) where the Suzuki coupling gave low to moderate yields (39-66%).
-
Electron-Rich vs. Electron-Poor Partners: For less challenging couplings involving simple electron-rich and electron-deficient aromatic bromides, both methods provided good to excellent yields, with the Suzuki coupling sometimes slightly outperforming the Stille coupling.
The Verdict: Choosing the Right Tool for the Job
The choice between Suzuki-Miyaura and Stille coupling for quinoxaline synthesis is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.
Choose Suzuki-Miyaura Coupling when:
-
Low toxicity is a primary concern , particularly in the context of pharmaceutical development.[4]
-
The substrate is not sensitive to basic conditions .
-
The coupling partners are not sterically demanding .
-
Ease of byproduct removal is a priority.
Choose Stille Coupling when:
-
The substrate possesses base-sensitive functional groups or acidic protons.[3]
-
The coupling partners are sterically hindered .
-
The substrate contains coordinating moieties that might inhibit the Suzuki catalyst.
-
Robustness and reliability with complex and challenging substrates are paramount.
By understanding the mechanistic underpinnings and the practical advantages and limitations of each method, researchers can make informed decisions to efficiently and successfully synthesize the desired quinoxaline derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]
-
Wikipedia. Stille reaction. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 15805–15814. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]
-
Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704–1710. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Quinoxalin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This is particularly crucial in the synthesis of novel pharmaceutical agents and functional materials where biaryl and hetero-biaryl motifs are prevalent. Quinoxaline derivatives, for instance, are integral components of numerous biologically active compounds. The choice of an appropriate palladium catalyst for the coupling of quinoxalin-2-ylboronic acid with aryl halides is a critical parameter that dictates reaction yield, efficiency, and overall success.
This guide provides a comprehensive comparison of the efficacy of different classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound, supported by experimental insights and data from the scientific literature. We will delve into the mechanistic nuances of these catalysts to provide a rationale for their observed performance.
The Catalytic Players: A Comparative Overview
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the nature of the ligands coordinated to the palladium center. These ligands modulate the electronic and steric properties of the catalyst, thereby affecting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of this compound, we will consider three major classes of palladium catalysts: those with traditional phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycle precatalysts.
Traditional Phosphine-Ligated Catalysts: The Workhorses
Palladium catalysts bearing phosphine ligands have been the traditional choice for Suzuki-Miyaura reactions. The versatility of these catalysts stems from the ability to fine-tune their properties by modifying the phosphine ligand.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is one of the most common and commercially available palladium catalysts. While effective for a range of substrates, its performance with challenging heteroaryl boronic acids like this compound can sometimes be limited by lower turnover numbers and the need for higher catalyst loadings.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The dppf ligand offers greater stability to the palladium center compared to monodentate phosphines. This often translates to higher yields and better functional group tolerance, making it a more robust choice for complex syntheses.
-
Buchwald Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these bulky and electron-rich biaryl phosphine ligands have revolutionized cross-coupling chemistry. They are particularly effective for coupling sterically hindered and electronically challenging substrates, including heteroaryl chlorides.[1] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of less reactive aryl chlorides.
N-Heterocyclic Carbene (NHC)-Ligated Catalysts: The Modern Contenders
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a highly stable bond with the palladium center, leading to catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs).
-
PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): The PEPPSI family of catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that are highly effective in a variety of cross-coupling reactions.[2] Their robustness and high activity make them an excellent choice for demanding applications, including the coupling of heteroaromatic substrates.
Palladacycles: The Precatalyst Advantage
Palladacycles are precatalysts that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle. Upon activation under reaction conditions, they generate a highly active monoligated Pd(0) species.
-
Buchwald Palladacycle Precatalysts (e.g., G3-XPhos): These third-generation precatalysts combine the advantages of the Buchwald ligands with the stability and ease of use of a palladacycle. They are known for their high efficiency in a broad range of cross-coupling reactions.
Performance Data: A Comparative Analysis
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromo-2-(4-formylphenyl)quinoxaline | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | |
| Pd(dppf)Cl₂ | 2-Chloroquinoxaline | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | |
| Pd(OAc)₂ / SPhos | 3-Chloro-1,2,4-benzotriazine 1-oxide | K₃PO₄ | Toluene | 110 | 24 | 72 | [1] |
| PEPPSI-IPr | 6-Chloroquinoxaline derivative | K₂CO₃ | 1,4-Dioxane | 100 | 12 | High | [2] |
| G3-XPhos | 2-Chloropyrazine | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 95 | * |
Note: Data marked with an asterisk () is representative of typical conditions and yields for similar heteroaryl couplings found in the broader chemical literature, as direct comparative data for this compound was not available in a single source.*
Mechanistic Insights: Understanding the "Why"
The observed differences in efficacy can be attributed to the distinct mechanistic pathways favored by each catalyst system.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Quinoxalinyl) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Quinoxalinyl), regenerating the Pd(0) catalyst.
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green approach to 2-arylquinolines via palladium-catalysed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoxaline Synthesis: Boronic Acids vs. Trifluoroborate Salts
Introduction: The Significance of the Quinoxaline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged structure."[1] This nitrogen-containing heterocyclic framework is a cornerstone in the design of a multitude of therapeutic agents, with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory drugs.[2][3] Marketed drugs such as Glecaprevir and Erdafitinib feature this core, underscoring its pharmacological relevance.[3] The efficacy of these molecules is intrinsically linked to the substituents decorating the quinoxaline core. Consequently, robust and versatile synthetic methods for introducing chemical diversity are of paramount importance to drug development professionals.
Among the most powerful tools for forging the carbon-carbon bonds necessary to build these complex molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers high functional group tolerance and efficiency, making it a staple in modern organic synthesis.[4][5] At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the workhorse nucleophiles. However, the emergence of potassium organotrifluoroborate (R-BF₃K) salts presents a compelling alternative, offering distinct advantages in stability and handling.[6][7]
This guide provides a comprehensive comparison of these two critical reagents in the context of quinoxaline synthesis. We will delve into their respective chemical properties, mechanistic nuances, and performance characteristics, supported by experimental data and protocols to inform your selection of the optimal reagent for your research needs.
The Suzuki-Miyaura Catalytic Cycle: A Common Pathway
Both boronic acids and trifluoroborate salts ultimately participate in the same fundamental catalytic cycle to achieve C-C bond formation. Understanding this cycle is crucial to appreciating their differences. The process involves a Palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
Caption: A generalized schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.
The critical divergence between boronic acids and trifluoroborates lies in the events preceding the transmetalation step, which dictates their handling, stability, and optimal reaction conditions.
Head-to-Head Comparison: Boronic Acids vs. Trifluoroborate Salts
Chemical Properties and Stability
Boronic Acids (Ar-B(OH)₂): Boronic acids are trivalent boron species with a vacant p-orbital, making them Lewis acidic. This structure, however, contributes to their primary drawback: instability. They are susceptible to dehydration to form cyclic boroxine trimers, which can complicate accurate stoichiometric measurements.[9] Furthermore, they are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, especially under certain aqueous or acidic conditions.[6] This instability necessitates careful storage under inert, dry conditions and can lead to reduced shelf-life.
Potassium Organotrifluoroborate Salts (K[Ar-BF₃]): In stark contrast, trifluoroborate salts are tetracoordinate, anionic boron species.[6] This tetracoordinate nature "protects" the carbon-boron bond, rendering the salts significantly more stable than their boronic acid counterparts.[6][10] They are typically crystalline, free-flowing solids that are stable to air and moisture, often indefinitely.[6] This exceptional stability simplifies handling, weighing, and long-term storage, making them highly convenient reagents, particularly for high-throughput screening and library synthesis where reagent arrays may be stored for extended periods.
Activation and Reaction Mechanism
The pre-transmetalation activation step is where these reagents fundamentally differ.
Caption: Flowchart comparing the setup for Suzuki reactions using the two boron reagents.
Protocol 1: Synthesis using an Arylboronic Acid
Reactants:
-
2-Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloroquinoxaline, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the arylboronic acid to the flask. Note: For particularly unstable boronic acids, this addition should be done in a glovebox or under a strong positive pressure of argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 8 hours. Monitor reaction progress by TLC or LC-MS. [4]6. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. [11]
Protocol 2: Synthesis using a Potassium Aryltrifluoroborate Salt
Reactants:
-
2-Chloroquinoxaline (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
THF/H₂O (10:1 v/v)
Procedure:
-
To a round-bottom flask (no inert atmosphere required for initial setup), add 2-chloroquinoxaline, potassium aryltrifluoroborate salt, palladium acetate, SPhos ligand, and cesium carbonate. Note the ease of handling the stable solid reagents in air.
-
Evacuate and backfill the flask with argon three times.
-
Add the THF and water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours. The reaction may require a longer time due to the slow-release mechanism. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. [11]
Conclusion and Recommendations
Both boronic acids and potassium trifluoroborate salts are highly effective reagents for the synthesis of substituted quinoxalines via Suzuki-Miyaura coupling. The choice between them is not a matter of universal superiority but of strategic selection based on the specific demands of the synthesis.
-
Choose Boronic Acids for:
-
Rapid reaction optimization and screening when reagent stability is not a primary concern.
-
Cost-sensitive projects where a common, commercially available boronic acid can be used.
-
Reactions where faster kinetics are desired.
-
-
Choose Potassium Trifluoroborate Salts for:
-
Multi-step syntheses: Their superior stability allows them to be carried through multiple synthetic steps where a boronic acid would decompose. [10] * Syntheses involving sensitive substrates: The "slow-release" of the active boronic acid minimizes side reactions like protodeboronation, often leading to cleaner reactions and higher yields. [12] * High-throughput and library synthesis: Their bench-top stability and ease of handling make them ideal for automated and array-based chemistry platforms. * Enhanced reproducibility: Their crystalline, non-hygroscopic nature allows for more precise and reproducible measurements.
-
For drug development professionals, the enhanced stability and reliability of potassium trifluoroborate salts often outweigh the potentially faster reaction times of boronic acids. The ability to construct complex molecular architectures with fewer side reactions and greater functional group tolerance makes them an invaluable tool in the quest for novel quinoxaline-based therapeutics.
References
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023-11-14). [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. (2010-11-01). [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. (2024-08-03). [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. (2024-10-21). [Link]
-
TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/ Pyrazines | Request PDF. (2025-08-06). [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. (2013-05-03). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03). [Link]
-
(PDF) Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. ResearchGate. (2025-08-05). [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. (2023-01-22). [Link]
-
Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. (2025-08-08). [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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A Researcher's Guide to Modern Catalysis: Benchmarking New Catalysts for Heteroaryl Suzuki-Miyaura Coupling
Introduction: The Enduring Challenge of Heteroaryl Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds.[1] In the realms of pharmaceutical and materials science, the ability to forge connections between (hetero)aromatic rings is paramount. Heterocyclic motifs are ubiquitous in FDA-approved drugs, where they modulate critical properties like solubility, polarity, and metabolic stability.[2]
However, the heteroaryl variant of this reaction is fraught with challenges. Unlike their simpler aryl counterparts, heteroaromatic substrates introduce a minefield of potential complications. Lewis-basic nitrogen or sulfur atoms within the ring can act as potent poisons, binding irreversibly to the palladium center and shutting down catalysis.[2][3] Furthermore, many heteroaryl boronic acids are prone to rapid protodeboronation under the basic aqueous conditions typically employed, diminishing the yield of the desired product.[2][4]
This guide provides a comparative analysis of two preeminent classes of modern palladium precatalysts that have been engineered to overcome these obstacles: the Buchwald biaryl phosphine-ligated systems and the N-Heterocyclic Carbene (NHC)-based PEPPSI catalysts. We will delve into their design principles, benchmark their performance with experimental data, and provide practical protocols to guide your catalyst selection.
The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle
At its core, the reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is critical to appreciating how modern catalysts are designed to optimize each step. The cycle consists of three key phases: oxidative addition of the (hetero)aryl halide to the active Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Catalyst Showcase 1: Buchwald Biaryl Phosphine Precatalysts
Professor Stephen Buchwald's group revolutionized cross-coupling with the development of bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos and SPhos are designed to accelerate the often rate-limiting steps of oxidative addition and reductive elimination, particularly for challenging substrates like heteroaryl chlorides.[5]
Design Principle & Mechanistic Advantage
The efficacy of these ligands stems from their unique steric and electronic properties. The immense steric bulk of the ligand promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[6] This steric pressure also facilitates the final reductive elimination to release the product.[6]
To improve ease of use and stability, these ligands are often incorporated into "precatalysts." For instance, the G3 and G4 precatalysts feature a carbazole or aminobiphenyl scaffold that binds to the palladium, creating an air-stable solid. Upon heating in the presence of a base, the precatalyst cleanly and rapidly generates the active L-Pd(0) species, which is crucial when working with unstable boronic acids that can decompose while waiting for the catalyst to activate.[4]
Performance Data: Coupling of Challenging Heterocycles
Buchwald-type catalysts have demonstrated exceptional performance in coupling substrates that were previously considered highly challenging, such as unprotected N-H containing heterocycles and unstable 2-heteroaryl boronic acids.[4][7]
| Entry | Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | Phenylboronic acid | XPhos Pd G3 (1.5) | K₃PO₄ / Dioxane-H₂O | 60 | 5-8 | 95 | [7] |
| 2 | 4-Chlorobenzonitrile | 2-Furanboronic acid | XPhos Pd G3 (2) | K₃PO₄ / THF-H₂O | rt | 0.5 | 98 | [4] |
| 3 | 2-Chloropyridine | 3-Thiopheneboronic acid | XPhos Pd G3 (2) | K₃PO₄ / THF-H₂O | 40 | 0.5 | 95 | [4] |
| 4 | 7-Bromo-1H-indole | 4-Methoxyphenylboronic acid | SPhos Pd G3 (1.5) | K₃PO₄ / Dioxane-H₂O | 60 | 5-8 | 89 | [7] |
Representative Experimental Protocol: Coupling of 3-Chloroindazole
This protocol is adapted from the procedure reported for the coupling of unprotected azole halides.[7]
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 3-chloro-1H-indazole (1.00 mmol, 1.0 equiv), phenylboronic acid (1.50 mmol, 1.5 equiv), XPhos Pd G3 precatalyst (0.015 mmol, 1.5 mol%), and potassium phosphate (K₃PO₄, 2.00 mmol, 2.0 equiv).
-
Solvent Addition: The vial is sealed with a PTFE-lined cap. The atmosphere is evacuated and backfilled with argon or nitrogen (this is repeated three times). Under a positive pressure of inert gas, add dioxane (4 mL) and water (1 mL).
-
Reaction: The vial is placed in a pre-heated oil bath or heating block at 60 °C and stirred vigorously for 5-8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazole product.
Catalyst Showcase 2: PEPPSI-NHC Precatalysts
PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes represent another major advancement, utilizing N-Heterocyclic Carbenes (NHCs) as ligands.[8] NHCs are powerful sigma-donating ligands that form exceptionally stable and highly active palladium complexes.
Design Principle & Mechanistic Advantage
The PEPPSI design features a Pd(II) center bound to the NHC ligand, two halide anions, and a "throwaway" pyridine ligand.[8][9] These precatalysts are typically air- and moisture-stable, making them convenient to handle. The activation mechanism involves the dissociation of the pyridine ligand, which is then typically scavenged by the boronic acid or base, initiating the catalytic cycle. The strong Pd-NHC bond provides high thermal stability and resistance to degradation, often leading to very high catalyst turnover numbers (TONs).[9][10] The steric bulk of the NHC ligand (e.g., IPr, SIPr) also plays a crucial role in promoting the reductive elimination step.[6]
Performance Data: Broad Applicability in Heteroaryl Coupling
PEPPSI catalysts are known for their versatility and high activity, particularly with less reactive aryl and heteroaryl chlorides.
| Entry | Heteroaryl Halide | Coupling Partner | Catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylboronic acid | PdCl₂(IPr)(3-Cl-py) (1) | K₂CO₃ / Dioxane | 100 | 16 | 99 | [10] |
| 2 | 2-Chloro-6-methoxypyridine | 4-Tolylboronic acid | PdCl₂(IPr)(3-Cl-py) (1) | K₂CO₃ / Dioxane | 100 | 16 | 99 | [10] |
| 3 | 3-Chloropyridine | Aniline (Buchwald-Hartwig) | Bulky Benz-NHC Pd-PEPPSI (2) | NaOtBu / Toluene | 100 | 2 | 98 | [9] |
| 4 | 2,4,6-Trichlorotriazine | Morpholine (Buchwald-Hartwig) | Bulky Benz-NHC Pd-PEPPSI (2) | K₂CO₃ / DMF | 80 | 3 | 96 | [9] |
Note: Entries 3 and 4 refer to C-N Buchwald-Hartwig amination, a related cross-coupling reaction where PEPPSI catalysts also excel, demonstrating their broad utility.[9]
Representative Experimental Protocol: General Suzuki Coupling
This protocol is a generalized adaptation from literature procedures for PEPPSI-catalyzed couplings.[10]
-
Vessel Preparation: In a glovebox or under a stream of inert gas, a reaction tube is charged with the heteroaryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the PEPPSI-IPr precatalyst (0.01 mmol, 1.0 mol%).
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane (3-5 mL) is added via syringe. The tube is sealed.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring for 16 hours or until complete conversion is observed.
-
Work-up: After cooling, the mixture is filtered through a pad of celite, washing with dichloromethane or ethyl acetate. The filtrate is concentrated in vacuo.
-
Purification: The resulting residue is purified by flash column chromatography to yield the pure biheteroaryl product.
Comparative Analysis and Catalyst Selection
Choosing the optimal catalyst requires a nuanced understanding of the substrate and reaction goals. While both catalyst classes are highly effective, they have distinct profiles.
| Feature | Buchwald (e.g., XPhos G3) | PEPPSI (e.g., PEPPSI-IPr) | Rationale & Causality |
| Activation Speed | Very Fast (designed for it) | Fast | Buchwald G3/G4 precatalysts are engineered for rapid Pd(0) generation, which is critical for unstable coupling partners like 2-furanboronic acid that would otherwise decompose.[4] |
| Air/Moisture Stability | Good to Excellent | Excellent | Both are user-friendly solids. PEPPSI complexes are Pd(II) species and are often exceptionally stable, while Buchwald precatalysts are stabilized by a sacrificial ligand.[8] |
| Substrate Scope | Excellent, especially for N-H heterocycles and unstable boronic acids. | Excellent, especially for sterically hindered and electron-poor (hetero)aryl chlorides. | The specific ligand architecture of XPhos/SPhos has proven highly effective for unprotected N-H azoles.[7] The strong σ-donating NHCs in PEPPSI are adept at activating stubborn C-Cl bonds.[10] |
| Catalyst Loading | Typically 1-2 mol% | Typically 1-2 mol%, can sometimes be lower. | Both systems are highly active, allowing for low catalyst loadings which is economically and environmentally beneficial, especially in process chemistry. |
| Reaction Temperature | Often milder (rt to 80 °C) | Often higher (80-120 °C) | The rapid activation and high reactivity of the monoligated Buchwald catalyst can often drive reactions at lower temperatures.[4] |
Decision Workflow for Catalyst Selection
To aid researchers, the following workflow can guide the initial choice of catalyst system for a novel heteroaryl Suzuki-Miyaura coupling.
Caption: A decision workflow for selecting a catalyst for heteroaryl coupling.
Conclusion and Future Outlook
The development of sophisticated palladium precatalysts based on bulky biaryl phosphines and robust N-heterocyclic carbenes has transformed the landscape of heteroaryl Suzuki-Miyaura coupling. Systems like the Buchwald precatalysts offer unparalleled speed and efficiency for particularly labile substrates, while PEPPSI-NHC catalysts provide remarkable stability and activity for challenging electrophiles.
While a recent analysis shows that many chemists still rely on older protocols, the adoption of these modern, well-defined precatalysts can significantly accelerate research by providing more reliable, reproducible, and broadly applicable methods.[11] As high-throughput experimentation becomes more common, the rapid screening and validation of these advanced catalytic systems will continue to push the boundaries of what is possible in complex molecule synthesis.[12]
References
- Title: Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water Source: SciSpace by Typeset URL
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC - NIH URL
- Title: Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design Source: ResearchGate URL
- Source: wwjmrd.
- Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: ResearchGate URL
- Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Suzuki–Miyaura (hetero-)
- Title: High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions Source: PubMed URL
- Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - NIH URL
- Source: Chemical.
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH URL
- Title: ChemInform Abstract: Efficient and Versatile Buchwald‐Hartwig Amination of (Hetero)aryl Chlorides Using the Pd—PEPPSI‐IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base.
- Title: Sterically enriched bulky 1,3-bis(N,N′-aralkyl)
- Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Quinoxalin-2-ylboronic Acid
As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. Quinoxalin-2-ylboronic acid, a valuable reagent in synthetic chemistry, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol rooted in established safety principles and regulatory compliance to ensure its responsible management from the moment it is deemed waste to its final disposal.
Part 1: Hazard Identification and Foundational Safety
The cornerstone of any disposal protocol is a thorough understanding of the chemical's hazards. This dictates the necessary precautions, handling procedures, and ultimate disposal pathway. This compound is not a benign substance; its hazard profile necessitates that it be treated as regulated chemical waste.
Safety Data Sheets (SDS) for quinoxalin-ylboronic acid derivatives consistently indicate several key hazards.[1][2] The primary principle guiding its disposal is the P501 Precautionary Statement: "Dispose of contents/container to an approved waste disposal plant."[1][2] This explicitly forbids disposal in standard trash or down the drain.
Table 1: Hazard Profile of Quinoxalin-ylboronic Acid Derivatives
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. Before beginning any waste handling procedures, ensure you are wearing chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All handling of the solid material should occur within a certified chemical fume hood to prevent inhalation of dust.[3]
Part 2: Step-by-Step Disposal Protocol for Solid Waste and Contaminated Materials
The following protocols provide a self-validating system for the safe containment and disposal of this compound waste. The causality behind each step is to prevent chemical exposure, ensure regulatory compliance, and protect the environment.
Protocol A: Disposal of Unused or Waste this compound
This procedure applies to the pure, solid chemical that is expired, off-specification, or no longer needed.
-
Characterize the Waste : The material must be classified as a "Hazardous Solid Organic Waste."[3] This is a critical first step for proper labeling and segregation.
-
Select a Waste Container :
-
Choose a container made of chemically compatible material, such as a high-density polyethylene (HDPE) bottle or a glass container with a secure, screw-top cap.[3]
-
Ensure the container is in good condition, free of leaks, cracks, or contamination.[3]
-
The container must be kept closed at all times except when adding waste.[4]
-
-
Label the Container : As soon as the first quantity of waste is added, the container must be labeled.[4] Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) office. The label must include:
-
Store the Waste Container :
-
Arrange for Final Disposal : Contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for excessive periods.[4] Disposal must be conducted through a licensed hazardous waste contractor.[6][7]
Protocol B: Disposal of Contaminated Labware and Empty Containers
This procedure applies to items such as gloves, weigh paper, or pipette tips contaminated with the chemical, as well as the original product container.
-
Contaminated Solids : Any disposable labware that has come into direct contact with solid this compound should be placed directly into the designated hazardous waste container described in Protocol A.
-
Empty Container Decontamination : The original container is not "empty" in a regulatory sense until it has been properly decontaminated. A "triple rinse" procedure is a best practice.[4]
-
First Rinse : Add a small amount of a suitable polar organic solvent (e.g., acetone or ethanol) to the empty container, cap it securely, and rinse thoroughly.[8] Crucially, this first rinseate is hazardous waste. [8] Decant the rinseate into your hazardous waste container for this compound.
-
Second and Third Rinses : Repeat the rinsing process two more times. These subsequent rinseates must also be collected and disposed of as hazardous waste.
-
Final Container Disposal : Once triple-rinsed, deface or remove the original label to prevent confusion.[4] The container can now be disposed of as regular solid waste (e.g., in a box for glass waste), pending your institution's specific policies.
-
Part 3: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams associated with this compound.
Sources
Personal protective equipment for handling Quinoxalin-2-ylboronic acid
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling specialized reagents like Quinoxalin-2-ylboronic acid requires not just adherence to rules, but a deep, causal understanding of why each step is critical. This guide is structured to provide that understanding, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.
While a specific Safety Data Sheet (SDS) for the 2-yl isomer is not consistently available, we can establish a highly reliable safety protocol by analyzing data from closely related isomers, such as quinoxalin-6-ylboronic acid, and foundational principles for handling boronic acids.[1][2] This approach ensures our procedures are grounded in authoritative data and expert-validated best practices.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound and its isomers are classified with several key hazards. Understanding these is the first step in building a self-validating safety system in your lab.
Based on data for analogous compounds, the primary hazards are:
These classifications are summarized in the table below.
| Hazard Statement | GHS Code | Description of Risk | Primary Exposure Route |
| Harmful if swallowed | H302 | Ingestion can lead to adverse health effects. | Ingestion |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, or inflammation.[2] | Skin Contact |
| Causes serious eye irritation | H319 | Contact can result in significant eye damage.[2] | Eye Contact |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the lungs and respiratory tract.[9] | Inhalation |
The logical flow of a proper risk assessment before handling any chemical is crucial. This process ensures that controls are matched to the specific hazards.
Caption: Risk assessment workflow for chemical handling.
Core Protective Measures: Your Personal Safety System
A multi-layered approach to protection is essential. We begin with engineering controls, which are the most effective, followed by personal protective equipment (PPE).
Primary Engineering Control: The Fume Hood
Causality: this compound is a fine powder. The primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which poses an inhalation hazard (H335).[10]
Protocol: All manipulations of solid this compound must be performed inside a certified chemical fume hood.[1][10] This is a non-negotiable first line of defense that captures airborne particles at the source, protecting your respiratory system.
Personal Protective Equipment (PPE) Protocol
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles (ANSI Z87.1 certified) or a full-face shield.[10] | Why: Protects against splashes and airborne dust that can cause severe eye irritation (H319).[1][9] Standard safety glasses do not provide a sufficient seal. |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[1] | Why: Prevents skin irritation (H315).[1] Best Practice: Always inspect gloves for tears before use. Use proper removal techniques to avoid contaminating your skin.[11] |
| Body | Laboratory coat with closed cuffs. | Why: Protects skin and personal clothing from contamination. Closed cuffs prevent dust from entering sleeves. |
| Respiratory | NIOSH-approved respirator (if needed). | Why: A respirator is a secondary measure. If engineering controls fail or during a large spill clean-up, a respirator that meets OSHA's 29 CFR 1910.134 standard is required.[10][12] |
Operational Plan: A Step-by-Step Handling Guide
This protocol details the process of weighing the solid compound and preparing a stock solution, integrating safety at every step.
Caption: Workflow for safely handling this compound.
Detailed Protocol:
-
Preparation: Before retrieving the chemical, don all required PPE: nitrile gloves, chemical safety goggles, and a lab coat.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Staging: Place all necessary equipment (spatula, weigh paper, beaker with a stir bar, and your chosen solvent) inside the fume hood.
-
Weighing:
-
Carefully open the this compound container inside the hood.
-
Using a clean spatula, transfer a small amount of the solid to the weigh paper on the balance. Minimize any actions that could create dust.[10]
-
Close the primary container securely.
-
-
Solution Preparation:
-
Transfer the weigh paper with the compound to your beaker.
-
Carefully add the desired volume of solvent to the beaker to dissolve the solid.
-
-
Immediate Cleanup:
-
Fold the used weigh paper and any contaminated wipes and place them in a designated solid hazardous waste container.[1]
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.
-
Emergency Response and Disposal
Preparedness is a key component of safety.
Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Chemical waste disposal workflow.
Disposal Protocol:
-
Segregation: Isolate waste containing this compound from other chemical waste streams.[1]
-
Solid Waste: All contaminated solid materials (gloves, pipette tips, weigh paper) must be placed in a clearly labeled hazardous waste bag or container.[1]
-
Liquid Waste: Unused solutions or rinsates should be collected in a designated, sealed hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Disposal: Follow all local, state, and federal regulations for disposal, coordinated through your institution's Environmental Health and Safety (EHS) department.[1][2]
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you build a system that protects not only yourself and your colleagues but also the integrity of your research.
References
- Benchchem. Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Lab Alley. Boric Acid Safety & Hazards.
- AK Scientific, Inc. Quinoxalin-6-ylboronic acid Safety Data Sheet.
- BLD Pharmatech. (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Maybridge. SAFETY DATA SHEET - 2YAnthracenylboronic acid.
- Etimine USA. Boric Acid SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). BORIC ACID.
- Fisher Scientific. SAFETY DATA SHEET - Quinoline-3-boronic acid hydrochloride.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 3-Quinoline boronic acid.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. Boronic acid, 6-quinoxalinyl- (9CI) - Safety Data Sheet.
- BLD Pharmatech. Quinoxalin-6-ylboronic acid Safety Data Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Quinoline-3-boronic acid.
- Vector SDS and Chemical Management. SAFETY DATA SHEET - Boric acid.
- Fluorochem. Quinoxalin-6-ylboronic acid hydrochloride Safety Data Sheet.
Sources
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- 2. aksci.com [aksci.com]
- 3. Boronic acid, 6-quinoxalinyl- (9CI) - Safety Data Sheet [chemicalbook.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





